Product packaging for Resveratrol-3-O-sulfate sodium(Cat. No.:CAS No. 858127-11-4)

Resveratrol-3-O-sulfate sodium

カタログ番号: B560678
CAS番号: 858127-11-4
分子量: 331.30 g/mol
InChIキー: KXNGTEOOWGJPRO-TYYBGVCCSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Resveratrol-3-O-sulfate is a metabolite of resveratrol. In U-937 cells stimulated with LPS, resveratrol-3-O-sulfate (1 µM) decreases the expression of IL-1α, IL-1β, and IL-6 by 61.2, 76.6, and 42.2%, respectively, and decreases the release of TNF-α and IL-6 to similar levels as resveratrol. It has antioxidant activity in a Trolox assay, dose-dependently decreases growth of Caco-2 colorectal adenocarcinoma cells when used at concentrations ranging from 10 to 100 µM, and induces apoptosis at concentrations of 25 and 50 µM. Resveratrol-3-O-sulfate also displaces rosiglitazone from the outer mitochondrial protein mitoNEET (IC50 = 3.36 µM for the human protein), indicating that it binds to the thiazolidine-2,4-dione (TZD) binding pocket.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12NaO6S B560678 Resveratrol-3-O-sulfate sodium CAS No. 858127-11-4

3D Structure of Parent

Interactive Chemical Structure Model





特性

CAS番号

858127-11-4

分子式

C14H12NaO6S

分子量

331.30 g/mol

IUPAC名

sodium;[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate

InChI

InChI=1S/C14H12O6S.Na/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;/h1-9,15-16H,(H,17,18,19);/b2-1+;

InChIキー

KXNGTEOOWGJPRO-TYYBGVCCSA-N

異性体SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O.[Na]

正規SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O.[Na]

同義語

5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-1,3-benzenediol 1-(Hydrogen Sulfate) Monosodium Salt; _x000B_

製品の起源

United States

Foundational & Exploratory

Unraveling the Intricacies of Resveratrol-3-O-sulfate Sodium: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resveratrol-3-O-sulfate (R3S), a major metabolite of the well-studied polyphenol resveratrol (B1683913), has long been considered an inactive byproduct of biotransformation. However, emerging evidence challenges this notion, suggesting that R3S possesses its own distinct biological activities and may serve as a stable intracellular reservoir for the parent compound, resveratrol. This technical guide provides an in-depth exploration of the mechanism of action of Resveratrol-3-O-sulfate sodium, consolidating key quantitative data, detailing experimental protocols for its characterization, and visualizing the complex signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.

Introduction

Resveratrol, a naturally occurring stilbenoid found in grapes, berries, and peanuts, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer effects[1][2][3]. Despite its promising preclinical activity, the therapeutic potential of resveratrol is often questioned due to its low bioavailability, a consequence of rapid and extensive metabolism in the body[1][4][5]. One of the primary metabolites formed is Resveratrol-3-O-sulfate (R3S). This guide focuses on the sodium salt of this metabolite, delving into its direct biological effects and its role as a prodrug that can be converted back to active resveratrol within target cells[1][4][6]. Understanding the multifaceted mechanism of action of R3S is crucial for harnessing the full therapeutic potential of resveratrol and its derivatives.

Quantitative Data Summary

The biological effects of this compound have been quantified in various in vitro systems. The following tables summarize the key findings to provide a comparative overview of its potency and efficacy.

Biological Activity Cell Line/System Concentration Effect Reference
Anti-inflammatory LPS-stimulated U-937 macrophages1 µM↓ IL-1α expression by 61.2%[7][8][9]
LPS-stimulated U-937 macrophages1 µM↓ IL-1β expression by 76.6%[7][8][9]
LPS-stimulated U-937 macrophages1 µM↓ IL-6 expression by 42.2%[7][8][9]
LPS-stimulated U-937 macrophages1 µM↓ TNF-α and IL-6 release to levels similar to resveratrol[7][8][9]
Anticancer Caco-2 colorectal adenocarcinoma cells10-100 µMDose-dependent decrease in cell growth[7][8][9]
Caco-2 colorectal adenocarcinoma cells25 µM and 50 µMInduction of apoptosis[7][8][9]
HT-29 and HCA-7 colorectal cancer cellsClinically achievable concentrationsInhibition of cell growth[1]
Enzyme Inhibition COX-1In vitro assayIC50 = 3.60 µM[2]
COX-2In vitro assayIC50 = 7.53 µM[2]
mitoNEET (human protein)In vitro binding assayIC50 = 3.36 µM (for displacement of rosiglitazone)[7][8][9]
Enzyme Induction Quinone Reductase 1 (QR1)Cell-based assayPotent induction[2]
Antioxidant Activity DPPH free radical scavenging assayNot specifiedExhibited scavenging activity[2]

Table 1: Summary of In Vitro Biological Activities of Resveratrol-3-O-sulfate.

Core Mechanisms of Action

The mechanism of action of Resveratrol-3-O-sulfate is multifaceted, involving direct interactions with cellular targets and indirect effects through its conversion to resveratrol.

Anti-inflammatory Effects via NF-κB Inhibition

Resveratrol-3-O-sulfate has demonstrated potent anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory cytokines. R3S can suppress this pathway, resulting in a significant reduction in the expression and release of key inflammatory mediators.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (in nucleus) NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Genes (IL-1α, IL-1β, IL-6, TNF-α) NFkB_nuc->Genes Induces Transcription R3S Resveratrol-3-O-sulfate R3S->IKK Inhibits

Figure 1: Inhibition of the NF-κB signaling pathway by Resveratrol-3-O-sulfate.
Anticancer Activity: A Dual Role

Resveratrol-3-O-sulfate exhibits anticancer properties through at least two distinct mechanisms: direct inhibition of cancer cell proliferation and apoptosis induction, and its role as a prodrug for resveratrol, which can then exert its own potent anticancer effects.

Studies on colorectal adenocarcinoma cells (Caco-2) have shown that R3S can directly inhibit cell growth in a dose-dependent manner and induce apoptosis at higher concentrations.

A key aspect of R3S's anticancer activity is its ability to be taken up by cancer cells, where it is then deconjugated by steroid sulfatases to regenerate resveratrol. This intracellular conversion leads to a localized accumulation of resveratrol, which can then induce autophagy and senescence, particularly in cancer cells, while having minimal effect on normal cells[1][4].

G R3S_ext Resveratrol-3-O-sulfate (extracellular) CancerCell Cancer Cell R3S_ext->CancerCell Uptake R3S_int Resveratrol-3-O-sulfate (intracellular) STS Steroid Sulfatase R3S_int->STS Substrate Resveratrol Resveratrol STS->Resveratrol Deconjugation Autophagy Autophagy Resveratrol->Autophagy Induces Senescence Senescence Resveratrol->Senescence Induces

Figure 2: R3S as an intracellular reservoir for resveratrol in cancer cells.
Interaction with mitoNEET

Resveratrol-3-O-sulfate has been identified as a ligand for mitoNEET, an outer mitochondrial membrane protein. It displaces the known ligand rosiglitazone (B1679542) with a notable IC50 value, indicating a strong binding affinity[7][8][9]. The functional consequences of this interaction are still under investigation but suggest a potential role for R3S in modulating mitochondrial function and cellular metabolism.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of Resveratrol-3-O-sulfate's mechanism of action.

Anti-inflammatory Activity Assessment in LPS-stimulated U-937 Macrophages

Objective: To quantify the inhibitory effect of Resveratrol-3-O-sulfate on the production of pro-inflammatory cytokines in a human macrophage cell line.

Materials:

  • U-937 human monocytic cell line

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • RPMI-1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

  • ELISA kits for IL-1α, IL-1β, IL-6, and TNF-α

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Differentiation: Culture U-937 cells in RPMI-1640 medium. For differentiation into macrophages, seed cells at a density of 1 x 10^6 cells/mL in a 96-well plate and treat with 100 ng/mL PMA for 48 hours.

  • Treatment: After differentiation, replace the medium with fresh medium containing 1 µM this compound for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Quantification: Collect the cell culture supernatants and measure the concentrations of IL-1α, IL-1β, IL-6, and TNF-α using the respective ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production by comparing the values from the R3S-treated wells to the LPS-only treated wells.

G cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Analysis U937 Culture U-937 cells Differentiate Differentiate with PMA U937->Differentiate Treat Treat with R3S Differentiate->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate Incubate 24h Stimulate->Incubate ELISA Perform ELISA Incubate->ELISA Analyze Analyze Data ELISA->Analyze

Figure 3: Workflow for assessing anti-inflammatory activity.
Anticancer Activity: Caco-2 Cell Growth Inhibition and Apoptosis Assay

Objective: To determine the effect of Resveratrol-3-O-sulfate on the proliferation and apoptosis of human colorectal adenocarcinoma cells.

Materials:

  • Caco-2 human colorectal adenocarcinoma cell line

  • DMEM medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Annexin V-FITC Apoptosis Detection Kit

  • 96-well and 6-well cell culture plates

  • Flow cytometer

Procedure (Cell Growth Inhibition):

  • Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Resveratrol-3-O-sulfate (10-100 µM).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control.

Procedure (Apoptosis Assay):

  • Cell Seeding and Treatment: Seed Caco-2 cells in a 6-well plate and treat with 25 µM and 50 µM Resveratrol-3-O-sulfate for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative and Annexin V-positive, PI-positive).

Steroid Sulfatase Activity Assay

Objective: To measure the conversion of Resveratrol-3-O-sulfate to resveratrol in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HT-29)

  • This compound

  • Cell lysis buffer

  • HPLC system with a UV detector

Procedure:

  • Cell Culture and Treatment: Culture cancer cells to near confluency and treat with a known concentration of Resveratrol-3-O-sulfate.

  • Cell Lysis: After a specified incubation time, wash the cells with PBS and lyse them.

  • Sample Preparation: Precipitate proteins from the cell lysate and collect the supernatant.

  • HPLC Analysis: Analyze the supernatant using HPLC to separate and quantify the amounts of both Resveratrol-3-O-sulfate and resveratrol.

  • Data Analysis: Determine the rate of conversion by measuring the increase in resveratrol concentration over time.

Conclusion

This compound is not merely an inactive metabolite but a bioactive molecule with a complex and significant mechanism of action. Its ability to exert direct anti-inflammatory and anticancer effects, coupled with its role as an intracellular reservoir for its more famous parent compound, resveratrol, positions it as a molecule of considerable interest for therapeutic development. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the multifaceted activities of R3S. A deeper understanding of its pharmacology will be instrumental in designing novel therapeutic strategies that leverage the full potential of resveratrol and its metabolites for the treatment of a range of human diseases.

References

The Biological Activity of Resveratrol-3-O-sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resveratrol (B1683913), a natural polyphenol, has garnered significant attention for its diverse health benefits, including anti-inflammatory, anticancer, and antioxidant properties[1][2][3]. However, its clinical application is hampered by low bioavailability due to rapid and extensive metabolism following oral administration[4][5][6]. The primary products of this metabolism are sulfate (B86663) and glucuronide conjugates, with Resveratrol-3-O-sulfate (R3S) being one of the most abundant metabolites found in human plasma[7][8]. Initially dismissed as inactive byproducts, emerging evidence suggests that R3S possesses its own distinct biological activities and may also serve as an intracellular reservoir, releasing the parent resveratrol in target tissues[4][9]. This technical guide provides an in-depth analysis of the biological activities of Resveratrol-3-O-sulfate, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to support further research and drug development.

Metabolism and Bioavailability

Upon oral ingestion, resveratrol undergoes rapid first-pass metabolism, primarily in the intestine and liver[5][6]. Sulfation is a major conjugation pathway in humans, catalyzed by sulfotransferase enzymes (SULTs), with SULT1A1 being quasi-exclusively responsible for the formation of R3S[7]. This extensive metabolism results in a bioavailability of parent resveratrol of less than 1%[3][10].

However, the concentration of its metabolites, particularly R3S, can reach micromolar levels in the plasma, significantly higher than the parent compound[7][8]. For instance, after a 5g dose of resveratrol, the maximum plasma concentration (Cmax) for R3S was reported to be around 18 µM, compared to only 4.2 µM for parent resveratrol[8]. This has led to the hypothesis that R3S may act as a "pro-drug," circulating in the bloodstream and being converted back to active resveratrol by sulfatases within specific target cells, thereby providing a sustained intracellular source[4][9].

cluster_ingestion Gastrointestinal Tract & Liver cluster_circulation Systemic Circulation cluster_target Target Tissue Resveratrol Oral Resveratrol Intestine Intestinal Epithelium Resveratrol->Intestine Absorption Liver Liver (Hepatocytes) Intestine->Liver First-Pass Metabolism R3S_Formation Resveratrol-3-O-sulfate (R3S) Liver->R3S_Formation Sulfation (SULT1A1) R3S_Plasma High Plasma Concentration of R3S R3S_Formation->R3S_Plasma Enters Bloodstream TargetCell Target Cell R3S_Plasma->TargetCell Transport Deconjugation Deconjugation (Sulfatases) TargetCell->Deconjugation Uptake Active_Res Active Resveratrol Deconjugation->Active_Res BioActivity Biological Activity Active_Res->BioActivity AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins Inflammation1 Inflammation PGs->Inflammation1 R3S Resveratrol-3-O-sulfate R3S->COX Inhibits Cell Macrophage R3S->Cell Inhibits Expression COX->PGs LPS LPS LPS->Cell Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Cell->Cytokines Inflammation2 Inflammation Cytokines->Inflammation2 A 1. Reconstitute COX-1 or COX-2 Enzyme B 2. Pre-incubate Enzyme with R3S (or Vehicle Control) A->B C 3. Initiate Reaction with Arachidonic Acid B->C D 4. Stop Reaction and Quantify PGE2 via EIA C->D E 5. Calculate % Inhibition and IC50 Value D->E

References

Resveratrol-3-O-sulfate Sodium: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resveratrol (B1683913), a well-studied polyphenol, undergoes rapid and extensive metabolism in vivo, leading to the formation of various metabolites. Among these, Resveratrol-3-O-sulfate has emerged as a key player, often found in higher concentrations in plasma than its parent compound. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological activities of Resveratrol-3-O-sulfate sodium salt. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Discovery and Endogenous Synthesis

The discovery of Resveratrol-3-O-sulfate stems from pharmacokinetic studies of resveratrol, which revealed its low bioavailability despite significant biological effects. It was identified as one of the primary metabolites of resveratrol in humans and various animal models.[1][2] The conversion of resveratrol to its sulfated form is an enzymatic process primarily occurring in the liver and intestinal epithelial cells.[3][4]

This biotransformation is catalyzed by sulfotransferase enzymes (SULTs), with SULT1A1 being the predominant isoform responsible for the sulfation of resveratrol at the 3-hydroxyl position.[1] The enzymatic reaction involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the resveratrol molecule. This process increases the water solubility of resveratrol, facilitating its systemic distribution and eventual excretion.

G

Chemical Synthesis of this compound Salt

The chemical synthesis of Resveratrol-3-O-sulfate is crucial for obtaining sufficient quantities for research purposes. A common strategy involves the selective protection of the hydroxyl groups, followed by sulfation and deprotection. The final step typically involves the formation of the sodium salt to enhance stability and solubility.

A general synthetic scheme involves:

  • Protection of the 4'- and 5-hydroxyl groups of resveratrol: This is often achieved using protecting groups like tert-butyldimethylsilyl (TBDMS) or benzyl (B1604629) groups to prevent their reaction during sulfation.

  • Sulfation of the 3-hydroxyl group: The protected resveratrol is then reacted with a sulfating agent, such as a sulfur trioxide-trimethylamine complex (SO3·NMe3), in an appropriate solvent like acetonitrile (B52724).

  • Deprotection: The protecting groups are removed under specific conditions that do not affect the sulfate (B86663) group. For example, TBDMS groups can be removed using a fluoride (B91410) source like potassium fluoride (KF).

  • Formation of the sodium salt: The resulting Resveratrol-3-O-sulfate is then converted to its sodium salt by treatment with a sodium base, such as sodium carbonate or by using a cation-exchange resin in the sodium form.[5] Purification is often achieved through chromatographic techniques.

G

Biological Activities and Mechanisms of Action

Resveratrol-3-O-sulfate is not merely an inactive metabolite; it exhibits a range of biological activities, in some cases comparable to or distinct from resveratrol.

Anti-inflammatory Effects

Resveratrol-3-O-sulfate has demonstrated potent anti-inflammatory properties. It can significantly reduce the expression and release of pro-inflammatory cytokines. For instance, in lipopolysaccharide (LPS)-stimulated U-937 macrophages, 1 µM of Resveratrol-3-O-sulfate decreased the expression of IL-1α, IL-1β, and IL-6 by 61.2%, 76.6%, and 42.2%, respectively, and also reduced the release of TNF-α and IL-6 to levels similar to those achieved with resveratrol.[6][7]

The anti-inflammatory mechanism of resveratrol and its metabolites often involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation. By inhibiting the activation of NF-κB, Resveratrol-3-O-sulfate can suppress the downstream production of inflammatory mediators.

G

Anti-cancer Activity

Resveratrol-3-O-sulfate has shown promise as an anti-cancer agent. It can dose-dependently decrease the growth of Caco-2 colorectal adenocarcinoma cells at concentrations ranging from 10 to 100 µM and induces apoptosis at concentrations of 25 and 50 µM.[6][7]

Interestingly, Resveratrol-3-O-sulfate can act as an intracellular reservoir for the parent compound, resveratrol.[10] In some cancer cells, but not normal cells, it can be deconjugated back to resveratrol by steroid sulfatases, leading to localized high concentrations of the more active parent compound. This regenerated resveratrol can then induce autophagy and senescence selectively in cancer cells.[10] Autophagy is a cellular self-degradation process that can lead to cell death in cancer.

G

Other Biological Activities
  • Antioxidant Activity: Resveratrol-3-O-sulfate exhibits antioxidant properties, as demonstrated in a Trolox assay.[6][7]

  • Enzyme Inhibition: It has been shown to inhibit the activities of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are involved in inflammation and pain.[5]

  • Quinone Reductase 1 (QR1) Induction: Resveratrol-3-O-sulfate can induce the expression of QR1, a phase II detoxification enzyme that plays a role in cancer chemoprevention.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activities and pharmacokinetics of Resveratrol-3-O-sulfate.

Table 1: In Vitro Biological Activities of Resveratrol-3-O-sulfate

Biological ActivityCell Line/SystemConcentration/IC50EffectReference
Anti-inflammatory
IL-1α expression inhibitionLPS-stimulated U-937 macrophages1 µM61.2% decrease[6][7]
IL-1β expression inhibitionLPS-stimulated U-937 macrophages1 µM76.6% decrease[6][7]
IL-6 expression inhibitionLPS-stimulated U-937 macrophages1 µM42.2% decrease[6][7]
Anti-cancer
Growth inhibitionCaco-2 colorectal adenocarcinoma cells10 - 100 µMDose-dependent decrease[6][7]
Apoptosis inductionCaco-2 colorectal adenocarcinoma cells25 and 50 µMInduction of apoptosis[6][7]
Enzyme Inhibition
COX-1 and COX-2 inhibitionIn vitro assay-Inhibitory activity[5]
Enzyme Induction
Quinone Reductase 1 (QR1) inductionCellular assay-Induction of QR1[5]
Binding Affinity
mitoNEET bindingHuman proteinIC50 = 3.36 µMDisplaces rosiglitazone[6][7]

Table 2: Pharmacokinetic Parameters of Resveratrol-3-O-sulfate

SpeciesAdministration RouteDoseTmaxCmaxAUCReference
Rat Gavage312.5 mg/kg (of Resveratrol)≤ 263 min--[1]
Mouse Gavage625 mg/kg (of Resveratrol)≤ 263 min--[1]
Dog Oral200-1200 mg/kg (of Resveratrol)1-5 h-AUC ratio to resveratrol: 2-11[2][11]

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Chemical Synthesis of Resveratrol-3-O-sulfate Potassium Salt[6]
  • Protection: Resveratrol is reacted with a protecting agent for the 4' and 5-hydroxyl groups.

  • Sulfation: The protected resveratrol is dissolved in acetonitrile, and triethylamine (B128534) and sulfur trioxide-trimethylamine complex are added. The reaction mixture is stirred at room temperature.

  • Deprotection: After the reaction is complete, the protecting groups are removed. For example, if TBDMS is used, potassium fluoride in methanol/water is added.

  • Salt Formation and Purification: The reaction mixture is concentrated, and the residue is dissolved in water. The aqueous solution is then passed through a cation-exchange resin (e.g., Dowex 50X8-200) that has been converted to the potassium or sodium form. The eluate is concentrated, and the final product is purified by size-exclusion chromatography.

Quantification of Resveratrol-3-O-sulfate in Biological Samples by LC-MS/MS[2][12]
  • Sample Preparation: Plasma samples are subjected to protein precipitation using acetonitrile or a mixture of acetonitrile and methanol. The supernatant is collected and evaporated to dryness. The residue is reconstituted in the mobile phase.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system equipped with a C18 column. A gradient elution is typically used, with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometric Detection: The eluate from the LC system is introduced into a tandem mass spectrometer operating in negative ion mode for the detection of Resveratrol-3-O-sulfate. Multiple reaction monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to a specific product ion.

  • Quantification: A calibration curve is generated using standards of known concentrations of Resveratrol-3-O-sulfate.

G

COX-1/COX-2 Inhibition Assay[6]

The inhibitory activity of Resveratrol-3-O-sulfate on COX-1 and COX-2 can be assessed using commercially available screening kits. These assays typically measure the peroxidase activity of the enzymes. The protocol generally involves:

  • Incubating the purified enzyme (COX-1 or COX-2) with the test compound (Resveratrol-3-O-sulfate) and a heme cofactor.

  • Initiating the reaction by adding arachidonic acid (the substrate for the cyclooxygenase reaction) and a chromogenic substrate for the peroxidase reaction.

  • Monitoring the development of color or fluorescence over time using a plate reader.

  • The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of a control without the inhibitor.

Quinone Reductase 1 (QR1) Induction Assay[6]

This cellular assay measures the ability of a compound to induce the activity of QR1.

  • Hepa 1c1c7 murine hepatoma cells are plated in multi-well plates and allowed to attach.

  • The cells are then treated with various concentrations of Resveratrol-3-O-sulfate for a specified period (e.g., 48 hours).

  • After treatment, the cells are lysed, and the protein concentration of the lysate is determined.

  • The QR1 activity in the cell lysate is measured by monitoring the NADPH-dependent reduction of a specific substrate, such as menadione, which is coupled to the reduction of a tetrazolium dye (e.g., MTT) that can be measured spectrophotometrically.

  • The induction of QR1 activity is expressed as the ratio of the specific activity in treated cells to that in vehicle-treated control cells.

Conclusion and Future Directions

This compound salt is a significant metabolite of resveratrol with a growing body of evidence supporting its own biological activities. Its greater stability and higher plasma concentrations compared to the parent compound make it a compelling molecule for further investigation in the fields of pharmacology and drug development. The ability of Resveratrol-3-O-sulfate to act as a targeted delivery system for resveratrol in cancer cells is a particularly exciting area for future research.

This technical guide has provided a comprehensive overview of the current knowledge on Resveratrol-3-O-sulfate, from its discovery and synthesis to its mechanisms of action. The detailed protocols, quantitative data, and visual diagrams are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this intriguing compound. Further research should focus on elucidating the precise molecular targets of Resveratrol-3-O-sulfate, conducting more extensive pharmacokinetic and pharmacodynamic studies in humans, and exploring its efficacy in various disease models.

References

Resveratrol-3-O-sulfate Sodium (CAS 858127-11-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resveratrol-3-O-sulfate, a primary metabolite of resveratrol (B1683913), is increasingly recognized for its significant biological activities. This technical guide provides an in-depth overview of Resveratrol-3-O-sulfate sodium salt (CAS 858127-11-4), compiling essential information for researchers and drug development professionals. The document covers its chemical and physical properties, synthesis, biological activities with a focus on its anti-inflammatory, antioxidant, and anti-cancer effects, and available data on its pharmacokinetics. Detailed experimental protocols for key biological assays are provided, and all quantitative data are summarized in structured tables for ease of reference. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language.

Chemical and Physical Properties

This compound is a salt of one of the main metabolites of resveratrol, a naturally occurring polyphenol.[1][2][3] The sulfation of resveratrol at the 3-hydroxyl position is a key metabolic transformation that occurs in vivo.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 858127-11-4[1][3][5][6]
Molecular Formula C₁₄H₁₁NaO₆S[1][3][5][6]
Molecular Weight 330.29 g/mol [3][5]
Formal Name 5-[(1E)-2-(4-hydroxyphenyl)ethenyl]-1,3-benzenediol, 1-(hydrogen sulfate), monosodium salt[1]
Synonyms trans-Resveratrol 3-Sulfate Sodium Salt, Resveratrol-3-O-sulfate (sodium)[3][5]
Appearance A solid[1]
Solubility Slightly soluble in DMSO[1][7]
Storage Temperature -20°C[7][8]

Synthesis

The synthesis of specific resveratrol sulfate (B86663) metabolites requires a strategic approach involving selective protection of the hydroxyl groups. A general strategy for synthesizing resveratrol sulfates involves the protection of hydroxyl groups that are not the target for sulfation, followed by a sulfation reaction and subsequent deprotection.

General Synthetic Strategy for Resveratrol Sulfates

A common method for the synthesis of resveratrol sulfates involves a Heck coupling reaction to form the stilbene (B7821643) backbone, with appropriate protecting groups on the hydroxyl moieties. The desired hydroxyl group is then sulfated, followed by the removal of the protecting groups. The final step involves purification and, if required, salt formation.

Example Protocol: Synthesis of Tripotassium Resveratrol-3,5,4'-trisulfate

While a specific protocol for the monosodium 3-O-sulfate is not detailed in the provided results, a published method for the synthesis of the tripotassium salt of resveratrol trisulfate offers insight into the potential chemical steps.[4] This process involves:

  • Reaction Setup : The starting resveratrol material is reacted in a suitable solvent.

  • Sulfation : A sulfating agent is added to the reaction mixture. The reaction is then heated under an inert atmosphere (e.g., argon) for an extended period (e.g., 120 hours).[4]

  • Workup : After cooling, the reaction mixture is decanted and concentrated. Water is added, and the mixture is stirred.

  • Ion Exchange : The aqueous layer is concentrated and then passed through a cation-exchange resin column (e.g., Dowex 50WX8-200) to form the desired salt (in this case, potassium).[4]

  • Purification : Final purification can be achieved using techniques like size exclusion chromatography to remove any remaining inorganic impurities.[4]

Biological Activity and Mechanism of Action

Resveratrol-3-O-sulfate exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antiproliferative effects.

Anti-inflammatory Activity

In lipopolysaccharide (LPS)-stimulated U-937 macrophage cells, Resveratrol-3-O-sulfate has demonstrated significant anti-inflammatory properties. At a concentration of 1 µM, it was shown to decrease the expression of pro-inflammatory cytokines.[1][7]

Table 2: Anti-inflammatory Effects of Resveratrol-3-O-sulfate (1 µM) in LPS-stimulated U-937 cells

Cytokine% Decrease in ExpressionSource
IL-1α61.2%[1][7]
IL-1β76.6%[1][7]
IL-642.2%[1][7]

Furthermore, it was observed to decrease the release of TNF-α and IL-6 to levels comparable to the parent compound, resveratrol.[1][7]

Antioxidant Activity

Resveratrol-3-O-sulfate has been shown to possess antioxidant activity in a Trolox assay.[1][7] This suggests that it can contribute to the overall antioxidant effects observed after resveratrol consumption.

Antiproliferative and Pro-apoptotic Activity

This metabolite has demonstrated antiproliferative effects on Caco-2 colorectal adenocarcinoma cells in a dose-dependent manner at concentrations ranging from 10 to 100 µM.[1][7] It also induces apoptosis in these cells at concentrations of 25 and 50 µM.[1][7][9]

Interaction with mitoNEET

Resveratrol-3-O-sulfate has been identified as a ligand for the outer mitochondrial protein mitoNEET. It displaces rosiglitazone (B1679542) from the thiazolidine-2,4-dione (TZD) binding pocket of mitoNEET with an IC50 of 3.36 µM for the human protein.[1][7][9] This interaction suggests a potential role in modulating mitochondrial function.

Enzyme Inhibition

Studies on various resveratrol sulfates have shown that they can inhibit cyclooxygenase (COX) enzymes. Specifically, resveratrol-3-O-sulfate has been found to inhibit both COX-1 and COX-2.[4]

Table 3: COX Enzyme Inhibition by Resveratrol-3-O-sulfate

EnzymeIC₅₀ (µM)Source
COX-13.60[4]
COX-27.53[4]

Experimental Protocols

Cell Culture and LPS Stimulation for Anti-inflammatory Assays
  • Cell Line: U-937 human monocytic cells.

  • Culture Conditions: Cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Differentiation: U-937 monocytes can be differentiated into macrophages by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

  • Treatment: Differentiated macrophages are pre-treated with this compound at the desired concentration (e.g., 1 µM) for a specified time before stimulation with lipopolysaccharide (LPS).

  • Cytokine Analysis: After the incubation period, the cell culture supernatant is collected to measure the levels of secreted cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA). The cells can be harvested to analyze cytokine gene expression by quantitative real-time PCR (qRT-PCR).

Caco-2 Cell Proliferation Assay
  • Cell Line: Caco-2 human colorectal adenocarcinoma cells.

  • Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with FBS and antibiotics.

  • Assay Procedure: Cells are seeded in 96-well plates and allowed to attach. They are then treated with various concentrations of this compound (e.g., 10-100 µM) for a defined period (e.g., 24-72 hours).

  • Proliferation Measurement: Cell proliferation can be assessed using various methods, such as the MTT assay, which measures the metabolic activity of viable cells, or by direct cell counting.

Apoptosis Assay
  • Cell Line: Caco-2 cells.

  • Treatment: Cells are treated with this compound at apoptosis-inducing concentrations (e.g., 25 and 50 µM).

  • Apoptosis Detection: Apoptosis can be detected using techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry analysis. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

Pharmacokinetics

Resveratrol is known for its high oral absorption but also for its rapid and extensive metabolism, leading to low bioavailability of the parent compound.[10] The primary metabolites found in circulation are glucuronide and sulfate conjugates, including Resveratrol-3-O-sulfate.[4] These metabolites can reach high micromolar concentrations in the blood.[11] The half-life of resveratrol metabolites in plasma is reported to be around 9-10 hours.[10]

Analytical Methods

High-performance liquid chromatography (HPLC) is a widely used and robust technique for the quantification of resveratrol and its metabolites.[12][13][14]

HPLC Method for Resveratrol Analysis
  • Column: A C18 reversed-phase column is commonly used.[12][15]

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.05 M orthophosphoric acid, pH 2.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typical.[12][15]

  • Detection: UV detection at a wavelength of approximately 306 nm is suitable for resveratrol.[12]

  • Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ).[12]

Visualizations

G cluster_0 Cellular Response to LPS cluster_1 Inhibitory Action LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway activates Cytokines Pro-inflammatory Cytokines (IL-1α, IL-1β, IL-6, TNF-α) NFkB_pathway->Cytokines induces expression R3OS Resveratrol-3-O-sulfate R3OS->NFkB_pathway inhibits

Caption: Inhibition of LPS-induced inflammatory signaling by Resveratrol-3-O-sulfate.

G start Seed Caco-2 cells in 96-well plate incubation1 Incubate for cell attachment start->incubation1 treatment Treat with Resveratrol-3-O-sulfate (10-100 µM) incubation1->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 mtt Add MTT reagent incubation2->mtt incubation3 Incubate for 2-4 hours mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for Caco-2 cell proliferation (MTT) assay.

G cluster_mito Outer Mitochondrial Membrane Mito Mitochondrion mitoNEET mitoNEET Rosiglitazone Rosiglitazone Rosiglitazone->mitoNEET binds R3OS Resveratrol-3-O-sulfate R3OS->mitoNEET displaces Rosiglitazone (IC50 = 3.36 µM)

Caption: Interaction of Resveratrol-3-O-sulfate with mitoNEET.

References

Resveratrol-3-O-sulfate Sodium: A Technical Overview of its Molecular Characteristics and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol-3-O-sulfate sodium, a primary metabolite of the well-studied polyphenol resveratrol (B1683913), has garnered significant attention within the scientific community. While resveratrol itself has demonstrated a wide array of biological activities, its rapid metabolism in vivo leads to the formation of various conjugates, with sulfated forms being particularly prominent. Understanding the molecular properties and biological functions of these metabolites, such as Resveratrol-3-O-sulfate, is crucial for elucidating the true mechanisms behind the physiological effects attributed to resveratrol consumption. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and key biological activities of this compound, supported by experimental methodologies and pathway visualizations.

Molecular Profile

The fundamental chemical and physical properties of this compound are summarized below.

PropertyValueCitation(s)
Molecular Formula C₁₄H₁₁NaO₆S[1][2][3][4]
Molecular Weight 330.29 g/mol [1][2][3]
Formal Name 5-[(1E)-2-(4-hydroxyphenyl)ethenyl]-1,3-benzenediol, 1-(hydrogen sulfate), monosodium salt[5]
CAS Number 858127-11-4[2][4][5]
Appearance Solid[2][5]
Solubility Slightly soluble in DMSO[5][6]

Synthesis of Resveratrol Sulfate (B86663) Metabolites

The targeted synthesis of resveratrol sulfate metabolites is essential for conducting detailed biological investigations. A common challenge lies in the selective protection of the different hydroxyl groups present in the resveratrol molecule.

General Synthetic Strategy

A representative synthetic approach involves the following key steps:

  • Selective Protection: The hydroxyl groups at the 3 and 5 positions of resveratrol are selectively protected to allow for sulfation at the 4' position, or vice versa, depending on the desired final product.

  • Sulfation Reaction: The unprotected hydroxyl group is then sulfated.

  • Deprotection and Salt Formation: The protecting groups are removed, and the sulfate salt is formed. For instance, the use of a Dowex 50X8-200 column in its potassium form can be employed to create the corresponding potassium salt, followed by purification methods like size exclusion chromatography to remove inorganic impurities.[2]

Biological Activities and Mechanisms of Action

Resveratrol-3-O-sulfate has been shown to retain or even exhibit enhanced activity in several biological assays compared to its parent compound, resveratrol.

Anti-inflammatory Activity

Resveratrol-3-O-sulfate demonstrates significant anti-inflammatory properties. One of the key mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory response.

Experimental Protocol: COX Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Resveratrol-3-O-sulfate on COX-1 and COX-2 enzymes.

  • Methodology:

    • The compound is incubated with purified COX-1 or COX-2 enzyme.

    • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

    • The conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2) is measured, often through the detection of a downstream product like prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA).

    • The IC₅₀ value is calculated by measuring the concentration of the compound required to inhibit 50% of the enzyme activity.[2]

  • Key Findings: Studies have shown that Resveratrol-3-O-sulfate inhibits both COX-1 and COX-2 with IC₅₀ values of 3.60 μM and 7.53 μM, respectively.[2]

Signaling Pathway: Inhibition of Inflammatory Mediators

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 NF_kB_Pathway NF-κB Signaling Pathway TLR4->NF_kB_Pathway COX2_Gene COX-2 Gene Transcription NF_kB_Pathway->COX2_Gene COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein Prostaglandins Pro-inflammatory Prostaglandins COX2_Protein->Prostaglandins Resveratrol_Sulfate Resveratrol-3-O-sulfate Resveratrol_Sulfate->NF_kB_Pathway Inhibits Resveratrol_Sulfate->COX2_Protein Inhibits G cluster_cell Cancer Cell Resveratrol_Sulfate Resveratrol-3-O-sulfate Bax ↑ Pro-apoptotic Proteins (e.g., Bax) Resveratrol_Sulfate->Bax Bcl2 ↓ Anti-apoptotic Proteins (e.g., Bcl-2) Resveratrol_Sulfate->Bcl2 Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

References

Resveratrol-3-O-sulfate Sodium: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resveratrol-3-O-sulfate sodium, a primary metabolite of resveratrol (B1683913), has garnered significant attention in the scientific community for its potential therapeutic applications. As a more bioavailable form than its parent compound, understanding its physical, chemical, and biological properties is crucial for ongoing research and drug development. This technical guide provides an in-depth overview of this compound, including its core physical and chemical characteristics, detailed experimental protocols for its synthesis and biological evaluation, and a summary of its known signaling pathway interactions.

Physicochemical Properties

This compound is an organic sodium salt and a metabolite of resveratrol. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₁NaO₆S[1][2]
Molecular Weight 330.29 g/mol [1][2]
CAS Number 858127-11-4[2][3]
Appearance Solid[4]
Solubility Slightly soluble in DMSO. Soluble in DMSO and Methanol.[4][5]
Stability Stable for at least 4 years when stored at -20°C.[4]
Storage Temperature -20°C[3][6]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum of resveratrol sulfates shows characteristic downfield shifts of the signals for the protons on the aromatic ring bearing the sulfate (B86663) group compared to resveratrol. The equivalence or non-equivalence of protons attached to C-2 and C-6 is diagnostic for identifying the position of sulfation.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the analysis of resveratrol sulfates. In positive ion mode, the protonated molecule [M+H]⁺ can be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ is detected.

Experimental Protocols

Synthesis of Resveratrol-3-O-sulfate

A general method for the synthesis of resveratrol sulfates involves the selective protection of the hydroxyl groups of resveratrol, followed by sulfation and deprotection. A detailed protocol based on the work of Hoshino et al. is outlined below.[7]

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis of Resveratrol-3-O-sulfate start Start with Resveratrol protect Selective Protection of 4'- and 5-OH groups (e.g., as silyl (B83357) ethers) start->protect sulfate Sulfation of 3-OH group (e.g., with SO₃-pyridine complex) protect->sulfate deprotect Deprotection of 4'- and 5-OH groups sulfate->deprotect purify Purification (e.g., Chromatography) deprotect->purify end Resveratrol-3-O-sulfate purify->end

Caption: A generalized workflow for the chemical synthesis of Resveratrol-3-O-sulfate.

Detailed Steps:

  • Protection: Selectively protect the 4'- and 5-hydroxyl groups of trans-resveratrol. This can be achieved using protecting groups such as tert-butyldimethylsilyl (TBDMS) ethers.

  • Sulfation: The free 3-hydroxyl group is then sulfated using a suitable sulfating agent, such as a sulfur trioxide-pyridine complex, in an appropriate solvent like pyridine (B92270) or dichloromethane. The reaction is typically carried out at room temperature.

  • Deprotection: The protecting groups are removed under conditions that do not affect the sulfate group. For silyl ethers, this is often achieved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

  • Purification: The crude product is purified using chromatographic techniques such as silica (B1680970) gel column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure resveratrol-3-O-sulfate. The sodium salt can be obtained by treatment with a sodium base.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol describes a common method to assess the inhibitory effect of Resveratrol-3-O-sulfate on the NF-κB signaling pathway.

Experimental Workflow for NF-κB Assay

G cluster_nfkb NF-κB Luciferase Reporter Assay seed Seed cells with NF-κB luciferase reporter plasmid treat Treat cells with Resveratrol-3-O-sulfate and an NF-κB activator (e.g., TNF-α) seed->treat lyse Lyse cells treat->lyse measure Measure luciferase activity lyse->measure analyze Analyze data to determine inhibition measure->analyze

Caption: Workflow for determining NF-κB inhibition using a luciferase reporter assay.

Detailed Steps:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with a luciferase reporter plasmid containing NF-κB response elements.

  • Treatment: Seed the transfected cells in a 96-well plate. Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulation: Induce NF-κB activation by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) to the wells.

  • Lysis: After an incubation period (e.g., 6-24 hours), lyse the cells using a suitable lysis buffer.

  • Luminescence Measurement: Add a luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase plasmid) and calculate the percentage of inhibition compared to the stimulated control without the compound.

COX-1 and COX-2 Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Experimental Workflow for COX Inhibition Assay

G cluster_cox COX Inhibition Assay prepare Prepare reaction mixture (Buffer, Heme, COX-1 or COX-2) add_inhibitor Add Resveratrol-3-O-sulfate prepare->add_inhibitor incubate Incubate add_inhibitor->incubate add_substrate Add Arachidonic Acid incubate->add_substrate measure Measure product formation (e.g., PGE₂ via EIA or colorimetric/fluorometric detection) add_substrate->measure analyze Calculate IC₅₀ measure->analyze G cluster_apoptosis Apoptosis Assay in Caco-2 Cells cluster_annexin Annexin V/PI Staining cluster_cycle Cell Cycle Analysis seed Seed Caco-2 cells treat Treat with Resveratrol-3-O-sulfate harvest Harvest cells stain_ap Stain with Annexin V-FITC and PI harvest->stain_ap fix Fix and stain with PI harvest->fix analyze_ap Analyze by flow cytometry stain_ap->analyze_ap analyze_cycle Analyze by flow cytometry fix->analyze_cycle G cluster_nfkb_pathway Inhibition of NF-κB Signaling cluster_nucleus Inhibition of NF-κB Signaling TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Inflammatory Gene Expression R3S Resveratrol-3-O-sulfate R3S->IKK Inhibits NFkB_n NF-κB NFkB_n->Genes Induces G cluster_cox_pathway Inhibition of COX Pathway AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGs Prostaglandins COX1->PGs COX2->PGs Inflammation Inflammation PGs->Inflammation R3S Resveratrol-3-O-sulfate R3S->COX1 Inhibits R3S->COX2 Inhibits G cluster_apoptosis_pathway Induction of Apoptosis in Caco-2 Cells R3S Resveratrol-3-O-sulfate Mito Mitochondrial Pathway? R3S->Mito Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

References

The Intracellular Role of Resveratrol-3-O-Sulfate Sodium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the cellular and molecular activities of resveratrol-3-O-sulfate (R3S), a major metabolite of resveratrol (B1683913). It details its involvement in key cellular pathways, presents quantitative data from various studies, and outlines relevant experimental methodologies.

Introduction

Resveratrol, a well-studied polyphenol, undergoes rapid and extensive metabolism in vivo, leading to the formation of various conjugates, with resveratrol-3-O-sulfate (R3S) being one of the most abundant in human plasma.[1] Historically, such metabolites were often considered inactive byproducts. However, emerging evidence suggests that R3S possesses its own intrinsic biological activities and can also serve as an intracellular reservoir for the regeneration of its parent compound, resveratrol.[2][3][4] This guide synthesizes the current understanding of R3S's role in cellular pathways, providing a valuable resource for researchers investigating its therapeutic potential.

Physicochemical Properties and Metabolism

  • Molecular Formula: C₁₄H₁₁NaO₆S

  • Molecular Weight: 330.3 g/mol [5]

  • Metabolism: Resveratrol is primarily metabolized in the intestine and liver through phase II conjugation reactions, including sulfation and glucuronidation.[6] Sulfation is a major metabolic pathway in humans, with sulfotransferase enzymes (SULTs) catalyzing the addition of a sulfonate group.[1] R3S can be transported into cells and, in some cases, hydrolyzed back to resveratrol by sulfatases, allowing for sustained intracellular exposure to the active parent compound.[2][3][4]

Quantitative Data Summary

The biological effects of resveratrol-3-O-sulfate have been quantified across various experimental models. The following tables summarize key quantitative data from the literature.

Table 1: Anti-Inflammatory and Enzyme Inhibitory Activity

ParameterCell Line/SystemConcentration/IC₅₀EffectReference
IL-1α Expression LPS-stimulated U-937 cells1 µM61.2% decrease[5][7]
IL-1β Expression LPS-stimulated U-937 cells1 µM76.6% decrease[5][7]
IL-6 Expression LPS-stimulated U-937 cells1 µM42.2% decrease[5][7]
TNF-α Release LPS-stimulated U-937 cells1 µMDecrease similar to resveratrol[5][7]
IL-6 Release LPS-stimulated U-937 cells1 µMDecrease similar to resveratrol[5][7]
COX-1 Inhibition Enzyme AssayIC₅₀ = 3.60 µMInhibition of cyclooxygenase-1[8]
COX-2 Inhibition Enzyme AssayIC₅₀ = 7.53 µMInhibition of cyclooxygenase-2[8]
mitoNEET Binding Human Protein AssayIC₅₀ = 3.36 µMDisplaces rosiglitazone[5][7]

Table 2: Anti-Cancer and Cytotoxic Activity

ParameterCell LineConcentrationEffectReference
Cell Growth Inhibition Caco-2 colorectal adenocarcinoma10 - 100 µMDose-dependent decrease[5][7]
Apoptosis Induction Caco-2 colorectal adenocarcinoma25 µM and 50 µMInduces apoptosis[5][7]
Antiproliferative Activity HT-29 and HCA-7 cancer cells25 µM~20% inhibition[1]
Autophagy Induction HT-29 cellsClinically achievable concentrationsIncreased conversion of LC3-I to LC3-II[9]
Senescence Induction HT-29 cellsClinically achievable concentrationsUpregulation of CDKN1A/p21 and increased SA-β-gal staining[9]

Role in Cellular Signaling Pathways

Resveratrol-3-O-sulfate influences several critical cellular signaling pathways, either directly or through its conversion to resveratrol.

Anti-Inflammatory Pathways

R3S demonstrates significant anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated macrophages, it suppresses the expression and release of pro-inflammatory cytokines such as IL-1α, IL-1β, IL-6, and TNF-α.[5][7] This is partly achieved through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[8] Additionally, R3S has been shown to inhibit nitric oxide (NO) production by down-regulating the expression of inducible nitric oxide synthase (iNOS) in RAW 264.7 cells.[8]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Cytokines Pro-inflammatory Cytokines (IL-1α, IL-1β, IL-6, TNF-α) NF_kB->Cytokines iNOS iNOS NF_kB->iNOS COX2 COX-2 NF_kB->COX2 NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs R3S Resveratrol-3-O-sulfate R3S->NF_kB R3S->iNOS R3S->COX2

Figure 1: Simplified diagram of the anti-inflammatory action of Resveratrol-3-O-sulfate.

Cancer Cell Proliferation and Survival Pathways

R3S exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in colorectal cancer.[5][7] Studies have shown that R3S can induce autophagy and senescence in cancer cells, processes that can lead to cell cycle arrest and cell death.[9] This effect is often linked to the intracellular conversion of R3S to resveratrol, which then modulates pathways like the AKT/GSK-3β/Snail signaling cascade, known to be involved in epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[10]

Cancer_Cell_Survival_Pathway R3S_ext Resveratrol-3-O-sulfate (extracellular) R3S_int Resveratrol-3-O-sulfate (intracellular) R3S_ext->R3S_int Uptake Resveratrol Resveratrol R3S_int->Resveratrol Hydrolysis AKT AKT Resveratrol->AKT Apoptosis Apoptosis Resveratrol->Apoptosis Autophagy Autophagy Resveratrol->Autophagy Sulfatase Sulfatase Sulfatase->Resveratrol GSK3b GSK-3β AKT->GSK3b Proliferation Cell Proliferation & Survival AKT->Proliferation Snail Snail GSK3b->Snail EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT

Figure 2: R3S conversion to resveratrol and its impact on cancer cell pathways.

Antioxidant and Phase II Enzyme Induction Pathways

R3S possesses antioxidant activity, contributing to the quenching of free radicals.[8] Furthermore, it has been shown to be a potent inducer of NAD(P)H:quinone reductase 1 (QR1), a phase II detoxifying enzyme.[1][8] The induction of QR1 is a recognized mechanism for cancer chemoprevention.

Antioxidant_Pathway R3S Resveratrol-3-O-sulfate ROS Reactive Oxygen Species (ROS) R3S->ROS Scavenging DPPH DPPH Radical R3S->DPPH Quenching QR1 Quinone Reductase 1 (QR1) Induction R3S->QR1 Detox Cellular Detoxification & Protection QR1->Detox

Figure 3: Antioxidant and phase II enzyme induction by Resveratrol-3-O-sulfate.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature concerning the activity of resveratrol-3-O-sulfate.

Cell Culture and Treatment
  • Cell Lines: U-937 (human monocytic cells), Caco-2, HT-29, HCA-7 (human colorectal adenocarcinoma cells), RAW 264.7 (murine macrophages).

  • Culture Conditions: Cells are typically maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Resveratrol-3-O-sulfate sodium salt is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells. For inflammatory studies, cells are often pre-treated with R3S for a specified time before stimulation with an inflammatory agent like LPS (1 µg/mL).

Cytokine Expression and Release Assays
  • Gene Expression (qPCR):

    • Total RNA is extracted from treated and control cells using a suitable RNA isolation kit.

    • cDNA is synthesized from the RNA using a reverse transcription kit.

    • Quantitative real-time PCR (qPCR) is performed using specific primers for target genes (e.g., IL-1α, IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Relative gene expression is calculated using the ΔΔCt method.

  • Protein Release (ELISA):

    • Cell culture supernatants are collected after treatment.

    • The concentrations of secreted cytokines (e.g., TNF-α, IL-6) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Protein Expression
  • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a BCA protein assay.

  • Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • The membrane is incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-AKT, β-actin) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is often used as a loading control.[8]

Cell Viability and Apoptosis Assays
  • Cell Viability (e.g., WST-1 or MTT Assay):

    • Cells are seeded in 96-well plates and treated with various concentrations of R3S.

    • After the incubation period, a reagent like WST-1 or MTT is added to each well.

    • The absorbance is measured at the appropriate wavelength using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

  • Apoptosis (e.g., Flow Cytometry with Annexin V/PI Staining):

    • Treated cells are harvested and washed with PBS.

    • Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Enzyme Inhibition Assays (e.g., COX-1/COX-2)
  • Commercially available COX inhibitor screening assays are typically used.

  • The assay measures the peroxidase activity of COX enzymes.

  • R3S at various concentrations is incubated with the enzyme (COX-1 or COX-2) and arachidonic acid in the presence of a colorimetric substrate.

  • The absorbance is measured to determine the extent of inhibition, and IC₅₀ values are calculated.[8]

Experimental_Workflow Cell_Culture Cell Culture & Treatment with Resveratrol-3-O-sulfate Harvest Harvest Cells & Supernatant Cell_Culture->Harvest RNA_Extraction RNA Extraction & qPCR Harvest->RNA_Extraction Protein_Lysis Protein Lysis & Western Blot Harvest->Protein_Lysis Supernatant_ELISA Supernatant Collection & ELISA Harvest->Supernatant_ELISA Viability_Apoptosis Cell Viability & Apoptosis Assays Harvest->Viability_Apoptosis Gene_Expression Gene Expression Analysis RNA_Extraction->Gene_Expression Protein_Expression Protein Expression Analysis Protein_Lysis->Protein_Expression Cytokine_Secretion Cytokine Secretion Analysis Supernatant_ELISA->Cytokine_Secretion Cell_Fate Cell Fate Determination Viability_Apoptosis->Cell_Fate

Figure 4: General experimental workflow for studying R3S cellular effects.

Conclusion and Future Directions

This compound is not merely an inactive metabolite but a bioactive molecule with significant effects on various cellular pathways, particularly those related to inflammation and cancer. Its ability to act as a prodrug, delivering resveratrol to target tissues, further enhances its therapeutic potential. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers in pharmacology, cell biology, and drug development.

Future research should focus on elucidating the specific molecular targets of R3S, distinguishing its direct effects from those mediated by its conversion to resveratrol. Further investigation into its pharmacokinetics and tissue distribution will be crucial for designing effective in vivo studies and clinical trials. Understanding the interplay between R3S and other resveratrol metabolites will also be key to fully harnessing the health benefits of this fascinating class of compounds.

References

Biological Targets of Resveratrol-3-O-sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol (B1683913), a well-studied polyphenolic compound found in grapes and other plants, has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] However, its low bioavailability due to rapid metabolism into sulfate (B86663) and glucuronide conjugates has been a major hurdle in its clinical development.[1][4] Resveratrol-3-O-sulfate (R3S) is one of the most abundant of these metabolites in human plasma.[2][4] Emerging evidence suggests that R3S is not merely an inactive metabolite but may possess its own biological activities or serve as a systemic reservoir, being converted back to resveratrol in target tissues.[1][5] This guide provides an in-depth overview of the known biological targets and activities of Resveratrol-3-O-sulfate, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Analysis of R3S Interactions and Effects

The following tables summarize the currently available quantitative data on the molecular interactions and cellular effects of Resveratrol-3-O-sulfate.

Table 1: Direct Molecular Interactions of Resveratrol-3-O-sulfate

TargetAssay TypeSpeciesIC50Reference
Cyclooxygenase-1 (COX-1)Enzyme Inhibition AssayOvine3.60 µM[6]
Cyclooxygenase-2 (COX-2)Enzyme Inhibition AssayHuman7.53 µM[6]
mitoNEETRosiglitazone Displacement AssayHuman3.36 µM[7]

Table 2: Cellular and Physiological Effects of Resveratrol-3-O-sulfate

Biological EffectCell Line/ModelConcentrationQuantitative OutcomeReference
Inhibition of IL-1α expressionLPS-stimulated U-937 macrophages1 µM61.2% decrease[7]
Inhibition of IL-1β expressionLPS-stimulated U-937 macrophages1 µM76.6% decrease[7]
Inhibition of IL-6 expressionLPS-stimulated U-937 macrophages1 µM42.2% decrease[7]
Inhibition of TNF-α releaseLPS-stimulated U-937 macrophages1 µMSimilar to resveratrol[7]
Inhibition of IL-6 releaseLPS-stimulated U-937 macrophages1 µMSimilar to resveratrol[7]
Antiproliferative ActivityCaco-2 colorectal adenocarcinoma cells10 - 100 µMDose-dependent growth decrease[7]
Apoptosis InductionCaco-2 colorectal adenocarcinoma cells25 - 50 µMApoptosis induced[7]
Anti-estrogenic ActivityhERα yeast two-hybrid system100 nM~50% reduction of E2 activity[2]
Quinone Reductase 1 (QR1) InductionMurine hepatoma 1c1c7 cells-Active[6]
DPPH Radical ScavengingCell-free assay-Active[6]

Signaling Pathways and Mechanisms of Action

Resveratrol-3-O-sulfate has been shown to modulate several key signaling pathways, contributing to its anti-inflammatory, anticancer, and anti-estrogenic effects.

Anti-inflammatory Signaling

R3S exerts anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. In inflammatory conditions, lipopolysaccharide (LPS) can activate pathways leading to the production of pro-inflammatory cytokines. R3S has been shown to suppress the expression and release of several of these cytokines, including IL-1α, IL-1β, IL-6, and TNF-α.[7] Additionally, R3S directly inhibits the activity of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[6][8]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK LPS->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus COX-1/2 COX-1/2 Prostaglandins Prostaglandins COX-1/2->Prostaglandins Produces R3S Resveratrol-3-O-sulfate R3S->COX-1/2 Inhibits R3S->NF-κB_nucleus Inhibits Nuclear Translocation Pro-inflammatory Genes IL-1α, IL-1β, IL-6, TNF-α NF-κB_nucleus->Pro-inflammatory Genes Activates Transcription

Caption: R3S Anti-inflammatory Pathway.
Role as a Prodrug in Cancer Cells

A significant mechanism of action for R3S is its role as a prodrug, particularly in cancer cells. R3S can be taken up by cancer cells and intracellularly converted back to resveratrol by steroid sulfatases. The regenerated resveratrol can then induce autophagy and senescence, leading to cancer cell growth inhibition.[1] This selective activation in cancer cells, which often overexpress sulfatases, presents a promising therapeutic window.

G cluster_0 Extracellular cluster_1 Cancer Cell R3S_ext Resveratrol-3-O-sulfate R3S_int Resveratrol-3-O-sulfate R3S_ext->R3S_int Uptake Resveratrol Resveratrol R3S_int->Resveratrol Deconjugation by STS Steroid Sulfatase Autophagy Autophagy Resveratrol->Autophagy Induces Senescence Senescence Resveratrol->Senescence Induces Growth_Inhibition Growth Inhibition Autophagy->Growth_Inhibition Senescence->Growth_Inhibition

Caption: R3S as a prodrug in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments relevant to the study of Resveratrol-3-O-sulfate.

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify direct binding of a compound to its target protein in a cellular environment.[9][10][11] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9]

Objective: To confirm the direct binding of R3S to a putative target protein in intact cells.

Materials:

  • Cell line expressing the target protein

  • Resveratrol-3-O-sulfate sodium salt

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibodies for the target protein for Western blotting or ELISA

Procedure:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with R3S at various concentrations or with a vehicle control and incubate under normal culture conditions for 1-2 hours.

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermocycler and apply a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.[9]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a suitable lysis buffer.[9]

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the soluble target protein using Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature for both vehicle- and R3S-treated samples. A shift in the melting curve to a higher temperature in the presence of R3S indicates thermal stabilization and therefore, direct target engagement.

G Start Start: Cell Culture Treat Treat cells with R3S or Vehicle Start->Treat Heat Apply Temperature Gradient Treat->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Separate Soluble/Aggregated Proteins Lyse->Centrifuge Quantify Quantify Soluble Target Protein Centrifuge->Quantify Analyze Analyze Data: Plot Melt Curve Quantify->Analyze End End: Target Engagement Confirmed? Analyze->End

Caption: Workflow for CETSA.
Protocol 2: Biotinylated R3S Pull-Down Assay for Target Identification

This protocol describes a method to identify proteins that interact with R3S from a cell lysate using a biotinylated form of R3S as bait.

Objective: To identify novel protein targets of R3S.

Materials:

  • Biotinylated Resveratrol-3-O-sulfate (custom synthesis required)

  • Control (non-biotinylated R3S)

  • Cell lysate from the cell line or tissue of interest

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Wash buffers (e.g., PBS with low concentration of non-ionic detergent)

  • Elution buffer (e.g., high concentration of biotin (B1667282), or a denaturing buffer like SDS-PAGE sample buffer)

  • Mass spectrometer for protein identification

Procedure:

  • Preparation of Cell Lysate: Harvest cells and prepare a native protein lysate using a mild lysis buffer to preserve protein-protein interactions.

  • Incubation with Bait: Incubate the cell lysate with biotinylated R3S for a predetermined time (e.g., 1-4 hours) at 4°C with gentle rotation. In a parallel control experiment, incubate lysate with non-biotinylated R3S and/or biotin alone.

  • Capture of Protein Complexes: Add streptavidin-conjugated beads to the lysate and incubate for another 1-2 hours at 4°C to allow the biotinylated R3S-protein complexes to bind to the beads.[12][13]

  • Washing: Pellet the beads by centrifugation or using a magnetic stand. Discard the supernatant and wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

  • Identification of Interacting Proteins: Analyze the eluted proteins by SDS-PAGE followed by silver staining or by in-solution digestion and subsequent analysis by mass spectrometry (LC-MS/MS) to identify the proteins that specifically interact with R3S.[14][15]

  • Validation: Putative targets identified by mass spectrometry should be validated using orthogonal methods, such as CETSA (Protocol 1) or Western blotting.

G Start Start: Prepare Cell Lysate Incubate Incubate Lysate with Biotinylated R3S (Bait) Start->Incubate Capture Capture Bait-Prey Complex with Streptavidin Beads Incubate->Capture Wash Wash Beads to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins (Prey) Wash->Elute Analyze Identify Proteins by Mass Spectrometry Elute->Analyze Validate Validate Hits (e.g., CETSA, Western) Analyze->Validate End End: Novel Target Identified Validate->End

Caption: Workflow for a pull-down assay.

Conclusion and Future Directions

The study of Resveratrol-3-O-sulfate is revealing a complex and promising pharmacological profile. While some of its effects are likely mediated by its conversion to resveratrol, there is compelling evidence for its own direct biological activities. The quantitative data presented herein for its interaction with targets like COX-1, COX-2, and mitoNEET, along with its effects on inflammatory and cancer cell signaling, underscore its therapeutic potential.

For drug development professionals, R3S represents an intriguing molecule. Its favorable pharmacokinetic profile compared to resveratrol, combined with its bioactivity, makes it a candidate for further investigation. Future research should focus on employing unbiased, large-scale screening methods, such as the proteomic techniques outlined in this guide, to comprehensively map the direct protein targets of R3S. Elucidating the full spectrum of its molecular interactions will be critical in unlocking its potential as a novel therapeutic agent for a range of diseases, from inflammatory disorders to cancer.

References

Resveratrol-3-O-sulfate Sodium: A Core Metabolite in Focus

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Resveratrol (B1683913), a well-studied polyphenolic compound, undergoes extensive metabolism in vivo, leading to the formation of various conjugates, among which resveratrol sulfates are prominent. This technical guide focuses on a key metabolite, Resveratrol-3-O-sulfate, in its sodium salt form. We delve into its biological activities, present available quantitative data in a structured format, provide detailed experimental methodologies for its synthesis, purification, and biological evaluation, and visualize its known molecular interactions through signaling pathway diagrams. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of resveratrol and its metabolites.

Introduction

While resveratrol has demonstrated a wide array of biological activities in preclinical studies, its low bioavailability has been a significant hurdle for clinical translation. Following oral administration, resveratrol is rapidly metabolized in the intestines and liver, with sulfate (B86663) and glucuronide conjugates being the major forms found in systemic circulation. Resveratrol-3-O-sulfate is one of the most abundant of these metabolites.[1][2] Understanding the biological activities and pharmacokinetic profile of this metabolite is crucial for elucidating the in vivo mechanisms of action of resveratrol and for the development of related therapeutic agents. This guide provides a detailed overview of the current knowledge on Resveratrol-3-O-sulfate sodium.

Chemical and Physical Properties

This compound is an organic sodium salt of the 3-O-sulfate derivative of trans-resveratrol.

PropertyValueReference
Chemical Name 5-[(1E)-2-(4-hydroxyphenyl)ethenyl]-1,3-benzenediol, 1-(hydrogen sulfate), monosodium salt
CAS Number 858127-11-4
Molecular Formula C₁₄H₁₁NaO₆S[3]
Molecular Weight 330.3 g/mol [4]
Appearance Solid
Solubility Slightly soluble in DMSO[4]
Storage -20°C[3][4]

Biological Activities and Quantitative Data

Resveratrol-3-O-sulfate exhibits a range of biological activities, some of which are comparable to the parent compound, resveratrol.

Anti-inflammatory Activity

Resveratrol-3-O-sulfate has demonstrated significant anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-stimulated U-937 macrophages, the metabolite was shown to decrease the expression and release of several pro-inflammatory cytokines.[3][4]

CytokineConcentration of Resveratrol-3-O-sulfate% Decrease in Expression/ReleaseCell Line
IL-1α1 µM61.2%U-937
IL-1β1 µM76.6%U-937
IL-61 µM42.2%U-937
TNF-α1 µMSimilar to resveratrolU-937
IL-61 µMSimilar to resveratrolU-937
Cyclooxygenase (COX) Inhibition

The metabolite has been shown to inhibit the activity of cyclooxygenase enzymes, which are key mediators of inflammation.

EnzymeIC₅₀ (µM)Reference
COX-13.60[5]
COX-27.53[5]
Antiproliferative and Pro-apoptotic Activity

Resveratrol-3-O-sulfate has been observed to inhibit the growth of cancer cells and induce apoptosis. It dose-dependently decreases the growth of Caco-2 colorectal adenocarcinoma cells at concentrations ranging from 10 to 100 µM and induces apoptosis at concentrations of 25 and 50 µM.[3][4]

Antioxidant Activity

The metabolite possesses antioxidant properties, as demonstrated in a Trolox assay.[3][4] Quantitative data for direct comparison is still emerging in the literature.

Interaction with mitoNEET

Resveratrol-3-O-sulfate has been identified as a ligand for the outer mitochondrial membrane protein mitoNEET. It displaces rosiglitazone (B1679542) from the protein with an IC₅₀ of 3.36 µM for the human protein, indicating it binds to the thiazolidine-2,4-dione (TZD) binding pocket.[3][4]

Pharmacokinetics

The pharmacokinetic profile of resveratrol metabolites is of great interest due to the low circulating levels of the parent compound.

ParameterDose of ResveratrolValue for Resveratrol-3-O-sulfateSpeciesReference
Cmax 0.5 g (single dose)~100 ng/mLHuman[6]
Cmax 1 g (single dose)~250 ng/mLHuman[6]
Cmax 2.5 g (single dose)~700 ng/mLHuman[6]
Cmax 5 g (single dose)~1500 ng/mLHuman[6]

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of resveratrol sulfates is challenging due to the presence of multiple hydroxyl groups that require selective protection and deprotection.[5] The following is a generalized protocol based on reported methods for the synthesis of resveratrol sulfates.

5.1.1. Synthesis

  • Protection of Hydroxyl Groups: To selectively sulfate the 3-hydroxyl group of resveratrol, the 4'- and 5-hydroxyl groups must first be protected. This can be achieved using protecting groups such as tert-butyldimethylsilyl (TBDMS) ethers. Resveratrol is reacted with a TBDMS-donating reagent (e.g., TBDMS-Cl) in the presence of a base (e.g., imidazole) in an appropriate solvent (e.g., DMF).

  • Sulfation: The protected resveratrol is then sulfated at the free 3-hydroxyl group. A common sulfating agent is a sulfur trioxide-amine complex, such as sulfur trioxide trimethylamine (B31210) complex (SO₃·NMe₃), in a suitable solvent like anhydrous acetonitrile.[5] The reaction is typically carried out under an inert atmosphere (e.g., argon) and may require heating.

  • Deprotection: Following sulfation, the protecting groups are removed. For TBDMS ethers, a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) in a solvent like THF is commonly used.

  • Salt Formation: To obtain the sodium salt, the deprotected resveratrol-3-O-sulfate is treated with a sodium base, such as sodium carbonate (Na₂CO₃).

5.1.2. Purification

Purification of the final product is often challenging due to its high polarity.[5]

  • Initial Work-up: After the reaction, the mixture is typically concentrated under reduced pressure.

  • Chromatography: A combination of chromatographic techniques may be necessary.

    • Silica Gel Chromatography: Can be used to remove less polar impurities.

    • Reversed-Phase Chromatography (e.g., C18): Effective for separating polar compounds. A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically used.

    • Ion-Exchange Chromatography: Can be employed to exchange the counter-ion and remove excess salt. A cation-exchange resin (e.g., Dowex 50WX8) can be used.[5]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the final step to obtain a highly pure product. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier is a common choice.

Biological Assays

5.2.1. Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandins (B1171923) by COX-1 and COX-2.

  • Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is used. Arachidonic acid is used as the substrate.

  • Incubation: The enzyme is pre-incubated with various concentrations of this compound or a control inhibitor (e.g., celecoxib (B62257) for COX-2) in a suitable buffer (e.g., Tris-HCl) at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Quantification of Prostaglandins: The amount of prostaglandin (B15479496) E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

5.2.2. Anti-inflammatory Cytokine Release Assay

This assay determines the effect of the compound on the release of pro-inflammatory cytokines from immune cells.

  • Cell Culture: A suitable immune cell line, such as the human monocyte cell line U-937, is cultured and differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Stimulation and Treatment: The differentiated macrophages are pre-treated with various concentrations of this compound for a specific period (e.g., 1 hour). The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.

  • Sample Collection: After a defined incubation period (e.g., 6 or 24 hours), the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of specific cytokines (e.g., IL-1α, IL-1β, IL-6, TNF-α) in the supernatant is measured using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits.

  • Data Analysis: The percentage reduction in cytokine release in treated cells compared to LPS-stimulated control cells is calculated.

5.2.3. mitoNEET Binding Assay (Isothermal Titration Calorimetry - ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH).

  • Protein and Ligand Preparation: Recombinant human mitoNEET protein is purified and dialyzed into a suitable buffer (e.g., ammonium (B1175870) acetate). This compound is dissolved in the same buffer.

  • ITC Experiment: The protein solution is placed in the sample cell of the ITC instrument, and the ligand solution is loaded into the injection syringe.

  • Titration: A series of small injections of the ligand are made into the protein solution while the heat change is monitored.

  • Data Analysis: The resulting data is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction.

Signaling Pathways and Molecular Interactions

While the detailed signaling pathways modulated by Resveratrol-3-O-sulfate are still under investigation, its known interactions provide some insights.

Interaction with mitoNEET

Resveratrol-3-O-sulfate has been shown to directly bind to the outer mitochondrial membrane protein mitoNEET. This interaction is significant as mitoNEET is implicated in regulating mitochondrial function and cellular iron and reactive oxygen species homeostasis.

mitoNEET_Interaction Resveratrol-3-O-sulfate Interaction with mitoNEET Resveratrol_sulfate Resveratrol-3-O-sulfate mitoNEET mitoNEET (Outer Mitochondrial Membrane Protein) Resveratrol_sulfate->mitoNEET Binds to TZD pocket (IC50 = 3.36 µM) Mitochondrial_Function Modulation of Mitochondrial Function (Hypothesized) mitoNEET->Mitochondrial_Function

Caption: Interaction of Resveratrol-3-O-sulfate with mitoNEET.

Hypothetical Anti-inflammatory Signaling

Based on the known anti-inflammatory effects of resveratrol and the observed inhibition of pro-inflammatory cytokine production by Resveratrol-3-O-sulfate, a hypothetical signaling pathway can be proposed. It is plausible that this metabolite, similar to its parent compound, may interfere with pro-inflammatory signaling cascades such as the NF-κB and MAPK pathways. However, direct evidence for Resveratrol-3-O-sulfate's specific targets within these pathways is still needed.

Anti_Inflammatory_Pathway Hypothetical Anti-inflammatory Signaling of Resveratrol-3-O-sulfate LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Resveratrol_sulfate Resveratrol-3-O-sulfate (Hypothesized Target) Resveratrol_sulfate->IKK Inhibits (Hypothesized) IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (IL-1α, IL-1β, IL-6, TNF-α) Nucleus->Cytokines Induces Transcription

Caption: Hypothetical inhibition of the NF-κB pathway.

Conclusion and Future Directions

This compound, a major metabolite of resveratrol, exhibits significant biological activities, including anti-inflammatory, antiproliferative, and COX-inhibitory effects. Its interaction with mitoNEET opens up new avenues for research into the mitochondrial effects of resveratrol. The data presented in this guide underscore the importance of studying resveratrol metabolites to fully understand the health benefits attributed to the parent compound.

Future research should focus on:

  • Elucidating the specific molecular targets and detailed signaling pathways modulated by Resveratrol-3-O-sulfate.

  • Conducting comprehensive in vivo studies to determine its efficacy and safety profile.

  • Developing and validating robust analytical methods for its quantification in biological matrices to support further pharmacokinetic and pharmacodynamic studies.

  • Exploring its potential as a therapeutic agent in its own right for inflammatory and proliferative diseases.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and potential therapeutic application of this key resveratrol metabolite.

References

Methodological & Application

Application Note and Protocol: HPLC Analysis of Resveratrol-3-O-sulfate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the analysis of Resveratrol-3-O-sulfate sodium using High-Performance Liquid Chromatography (HPLC). The protocols and data presented are intended for researchers, scientists, and professionals in the field of drug development and analysis.

Introduction

Resveratrol (B1683913), a naturally occurring polyphenol, undergoes extensive metabolism in vivo, leading to the formation of various conjugates, including glucuronides and sulfates. Resveratrol-3-O-sulfate is a significant metabolite, and its quantification is crucial for pharmacokinetic and metabolic studies. This application note describes a reliable HPLC method for the separation and quantification of Resveratrol-3-O-sulfate.

Principle of the Method

The method utilizes reversed-phase HPLC, which separates compounds based on their hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. More polar compounds, such as Resveratrol-3-O-sulfate, will elute earlier than the less polar parent compound, resveratrol. Detection is typically achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocols

This section details the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.

3.1. Reagents and Materials

  • This compound standard

  • Resveratrol standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Potassium dihydrogen phosphate (B84403) (KH2PO4) (analytical grade)

  • Water (HPLC grade or Milli-Q)

  • 0.45 µm membrane filters for solvent filtration

3.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Quaternary or Binary Pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

  • Volumetric flasks and pipettes

  • HPLC vials

3.3. Chromatographic Conditions

Two validated methods for the analysis of resveratrol and its metabolites are presented below. Method 1 is an LC-MS/MS method that can be adapted for HPLC-UV by using the specified mobile phase and a UV detector. Method 2 is an HPLC-UV method.

Method 1: Adapted from an LC-MS/MS Method [1]

ParameterCondition
Column C18 analytical column
Mobile Phase A 0.1% (v/v) formic acid in water
Mobile Phase B 0.1% (v/v) formic acid in acetonitrile
Gradient A gradient elution may be required for optimal separation. A starting point could be 95% A, ramping to a higher percentage of B over time.
Flow Rate 1.0 mL/min (typical for a 4.6 mm ID column)
Column Temperature 35 °C
Injection Volume 10 - 20 µL
Detection Wavelength 306 nm or 325 nm[2][3]
Run Time Approximately 15 minutes

Method 2: HPLC-UV Method for Resveratrol and its Metabolites [3]

ParameterCondition
Column Waters Atlantis C18, 4.6 × 150 mm, 3-μm
Guard Column Waters Atlantis C18, 4.6 × 20 mm, 5-μm
Mobile Phase A Ammonium acetate buffer
Mobile Phase B Methanol with 2% propan-2-ol
Gradient Elution 0 min, 0% B; 4 min, 20% B; 7 min, 80% B; 16 min, 55% B; 18 min, 55% B; 18.5 min, 95% B; 23 min, 95% B; re-equilibrate to 100% A for 6 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 100 µL
Detection Wavelength 325 nm

3.4. Preparation of Solutions

3.4.1. Mobile Phase Preparation (Method 1)

  • Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

3.4.2. Standard Stock Solution Preparation

  • Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., methanol-water, 50:50, v/v) to obtain a stock solution of 1 mg/mL.[1]

  • Store the stock solution at -20°C.[1]

3.4.3. Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

3.5. Sample Preparation

  • For bulk drug analysis, dissolve an accurately weighed amount of the sample in the mobile phase to obtain a concentration within the calibration range.

  • For biological samples (e.g., plasma, urine), a sample extraction procedure such as protein precipitation or solid-phase extraction is required prior to injection.

3.6. System Suitability

Before sample analysis, the chromatographic system must meet certain performance criteria.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) for replicate injections < 2%

Data Presentation

The following tables summarize typical quantitative data obtained from HPLC analysis of resveratrol and its metabolites.

Table 1: Chromatographic Parameters

CompoundRetention Time (min)
Resveratrol-3-O-sulfate~4.9[1]
Resveratrol~5.2[1]
Resveratrol-3-O-glucuronide~4.0[1]

Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and exact mobile phase conditions.

Table 2: Method Validation Parameters for Resveratrol (as an example)

ParameterResult
Linearity Range 0.010 to 6.4 µg/ml[4][5]
Correlation Coefficient (r²) > 0.999[2][5]
Limit of Detection (LOD) 0.006 µg/ml[4][5]
Limit of Quantification (LOQ) 0.008 µg/ml[4][5]
Accuracy (% Recovery) Within 98-102%
Precision (%RSD) < 2%[6]

Visualizations

Diagram 1: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Standard_Prep Standard Solution Preparation HPLC_System HPLC Injection Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Column C18 Column Separation HPLC_System->Column Detector UV Detection Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of Resveratrol-3-O-sulfate.

Diagram 2: Resveratrol Metabolism Pathway

Resveratrol_Metabolism cluster_phase_II Phase II Metabolism Resveratrol Resveratrol Glucuronidation Glucuronidation (UGTs) Resveratrol->Glucuronidation Sulfation Sulfation (SULTs) Resveratrol->Sulfation Resveratrol_Glucuronide Resveratrol Glucuronides Glucuronidation->Resveratrol_Glucuronide Resveratrol_Sulfate Resveratrol Sulfates (e.g., Resveratrol-3-O-sulfate) Sulfation->Resveratrol_Sulfate

References

Application Note & Protocol: Quantification of Resveratrol-3-O-sulfate in Plasma Samples using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Resveratrol (B1683913), a naturally occurring polyphenol, has garnered significant interest for its potential therapeutic effects. Following administration, resveratrol is extensively metabolized, with Resveratrol-3-O-sulfate being one of its major circulating metabolites in plasma. Accurate quantification of this metabolite is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed protocol for the sensitive and selective quantification of Resveratrol-3-O-sulfate in plasma samples using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The described method is based on protein precipitation for sample cleanup, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer.

Experimental

  • Resveratrol-3-O-sulfate reference standard

  • Internal Standard (IS), e.g., trans-Resveratrol-¹³C₆

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Control plasma (e.g., human, rat, dog)

  • UPLC system (e.g., Waters Acquity, Agilent 1290)

  • Triple quadrupole mass spectrometer (e.g., Sciex QTrap, Agilent 6460)

  • Analytical column: C18 column (e.g., 30 x 2.0 mm, 3 µm)[1][2][3]

  • Stock Solutions (1 mg/mL): Prepare stock solutions of Resveratrol-3-O-sulfate and the internal standard in methanol.[1] Store at -20°C.

  • Working Solutions: Prepare working solutions by serially diluting the stock solutions in a methanol-water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.[1]

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[4][5]

  • Thaw plasma samples at room temperature, ensuring they are protected from direct light.[4]

  • Vortex the plasma samples to ensure homogeneity.[4]

  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Add 1 mL of a cold (-20°C) acetonitrile-methanol (1:1, v/v) solution to precipitate the proteins.[1]

  • Vortex the mixture for 1 minute.[4]

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of methanol, sonicate for 5 minutes, then add 400 µL of water.[1]

  • Vortex the reconstituted sample and centrifuge again.

  • Transfer the final supernatant to an autosampler vial for UPLC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_solvent 3. Add Acetonitrile-Methanol (1:1, v/v) add_is->add_solvent vortex1 4. Vortex (1 min) add_solvent->vortex1 centrifuge1 5. Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge1 supernatant 6. Collect Supernatant centrifuge1->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Methanol/Water evaporate->reconstitute vortex2 9. Vortex & Centrifuge reconstitute->vortex2 final_sample 10. Transfer to Autosampler Vial vortex2->final_sample

Figure 1. Workflow for plasma sample preparation using protein precipitation.

UPLC-MS/MS Analysis Protocol

  • Column: C18, 30 x 2.0 mm, 3 µm[1][2][3]

  • Mobile Phase A: 0.1% (v/v) formic acid in water[1][2][3]

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile[1][2][3]

  • Flow Rate: 0.25 mL/min[1][2][3]

  • Injection Volume: 25 µL[1]

  • Column Temperature: Room temperature[1]

  • Gradient Elution:

    • Start with 90% A, hold for 0.5 min.

    • Decrease to 5% A over 3.5 min.

    • Hold at 5% A for 5 min.

    • Return to 90% A and re-equilibrate for 3 min.[1]

  • Ionization Mode: Negative Ion Electrospray (ESI-)[1][2][3]

  • Ion Source: Turbo Ion Spray[1][2][3]

  • Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for Resveratrol-3-O-sulfate and the internal standard.

G cluster_lcms_analysis UPLC-MS/MS Analysis Workflow injection 1. Inject Sample (25 µL) separation 2. Chromatographic Separation (C18 Column) injection->separation ionization 3. Ionization (ESI-) separation->ionization detection 4. Mass Detection (MRM) ionization->detection quantification 5. Data Quantification detection->quantification

Figure 2. General workflow for UPLC-MS/MS analysis.

Method Validation and Performance

The analytical method should be validated for linearity, accuracy, precision, and recovery to ensure reliable results.

The calibration curve for Resveratrol-3-O-sulfate is typically linear over a wide concentration range.

AnalyteLinear Range (ng/mL)
Resveratrol-3-O-sulfate10 - 2000
[1][2][3]

The accuracy and precision of the method are determined by analyzing QC samples at low, medium, and high concentrations.

QC LevelConcentration (ng/mL)Accuracy (% of True Value)Precision (%RSD)
Low2490 - 112< 9
Medium80090 - 112< 9
High160090 - 112< 9
[1]

The extraction recovery of Resveratrol-3-O-sulfate from plasma should be consistent and reproducible.

AnalyteExtraction MethodRecovery (%)
Resveratrol-3-O-sulfateProtein Precipitation> 85
[7]

Conclusion

This application note provides a comprehensive and validated UPLC-MS/MS method for the quantification of Resveratrol-3-O-sulfate in plasma. The use of protein precipitation for sample preparation offers a simple and efficient workflow, while the UPLC-MS/MS analysis provides the necessary sensitivity and selectivity for pharmacokinetic and other related studies. The detailed protocol and performance data presented herein can be readily adopted by researchers in the field of drug metabolism and pharmacokinetics.

References

Application Notes and Protocols for Resveratrol-3-O-sulfate sodium in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol-3-O-sulfate sodium is a primary metabolite of resveratrol (B1683913), a naturally occurring polyphenol found in various plants.[1][2][3][4] While resveratrol has been extensively studied for its diverse biological activities, its rapid metabolism in the body leads to high circulating levels of its metabolites, including Resveratrol-3-O-sulfate.[5][6][7][8] Emerging evidence suggests that this metabolite is not merely an inactive byproduct but possesses significant biological activities of its own, including anti-inflammatory, antioxidant, and anti-proliferative effects.[1][5][9][10][11] These application notes provide detailed protocols for cell-based assays to investigate the biological effects of this compound.

Physicochemical Properties and Storage

PropertyValueReference
CAS Number 858127-11-4[1][9]
Molecular Formula C₁₄H₁₁NaO₆S[4][9]
Molecular Weight 330.3 g/mol [1][4]
Solubility Slightly soluble in DMSO[1]
Storage Store at -20°C. For stock solutions, store in aliquots at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[1]

Mechanism of Action

Resveratrol-3-O-sulfate exerts its biological effects through various mechanisms, including:

  • Anti-inflammatory Activity: It has been shown to decrease the expression and release of pro-inflammatory cytokines such as IL-1α, IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[1][9][11] This is partly mediated through the inhibition of the NF-κB signaling pathway.

  • Enzyme Inhibition: It can inhibit the activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key mediators of inflammation.[10][12]

  • Induction of Phase II Enzymes: Resveratrol-3-O-sulfate can induce the expression of NAD(P)H:quinone reductase 1 (QR1), a phase II detoxification enzyme with cancer chemopreventive properties.[10][12]

  • Mitochondrial Targeting: It binds to the outer mitochondrial membrane protein mitoNEET, suggesting a role in mitochondrial function and cellular metabolism.[1][9]

Experimental Protocols

Herein, we provide detailed protocols for key cell-based assays to evaluate the efficacy of this compound.

Protocol 1: Anti-inflammatory Activity in U-937 Macrophages

This protocol details the procedure to assess the anti-inflammatory effects of this compound on LPS-stimulated U-937 human monocytic cells.

1. Materials:

  • U-937 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for human TNF-α and IL-6

2. Cell Culture and Differentiation:

  • Culture U-937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • To differentiate the monocytes into macrophages, seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and treat with 100 ng/mL PMA for 48 hours.

  • After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free medium for 24 hours before treatment.

3. Treatment:

  • Prepare stock solutions of this compound in DMSO.

  • Pre-incubate the differentiated U-937 cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 25 µM) for 1 hour.[1]

  • Stimulate the cells with 100 ng/mL LPS for 6 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (LPS alone).

4. Cytokine Analysis:

  • After the incubation period, collect the cell culture supernatants.

  • Centrifuge the supernatants to remove any cellular debris.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the LPS-only treated cells.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences.

Quantitative Data Summary:

Cell LineStimulantCompound Concentration% Inhibition of TNF-α Release% Inhibition of IL-6 ReleaseReference
U-937LPS1 µMSimilar to resveratrolSimilar to resveratrol[1][11]
U-937E. coli-LPS10 µM33.0 ± 10.0%84.2 ± 29.4%[13][14]
Protocol 2: Cell Proliferation and Apoptosis in Caco-2 Cells

This protocol describes how to evaluate the anti-proliferative and pro-apoptotic effects of this compound on the human colorectal adenocarcinoma cell line, Caco-2.

1. Materials:

  • Caco-2 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 assay kit

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Phosphate Buffered Saline (PBS)

2. Cell Proliferation Assay (MTT/WST-8):

  • Seed Caco-2 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 10 µM to 100 µM) for 24, 48, and 72 hours.[1][9]

  • At the end of the treatment period, add MTT or WST-8 reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

3. Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Seed Caco-2 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

  • Treat the cells with this compound at concentrations that showed significant anti-proliferative effects (e.g., 25 µM and 50 µM) for 48 hours.[1][9]

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided with the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data Summary:

Cell LineAssayCompound ConcentrationEffectReference
Caco-2Growth10 - 100 µMDose-dependent decrease[1][9]
Caco-2Apoptosis25 µM, 50 µMInduction of apoptosis[1][9]
Protocol 3: COX-1 and COX-2 Enzyme Inhibition Assay

This protocol outlines an in vitro assay to determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

1. Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound

  • COX inhibitor screening assay kit (e.g., Cayman Chemical)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

2. Assay Procedure:

  • Perform the assay in a 96-well plate.

  • To each well, add the reaction buffer, the heme cofactor, and either COX-1 or COX-2 enzyme.

  • Add various concentrations of this compound or a known COX inhibitor (positive control) to the wells.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Stop the reaction and measure the production of prostaglandin (B15479496) E₂ (PGE₂) using the detection method provided in the kit (e.g., chemiluminescence or colorimetric).

3. Data Analysis:

  • Generate a standard curve using the supplied PGE₂ standard.

  • Calculate the percentage of COX inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.

Quantitative Data Summary:

EnzymeCompoundIC₅₀ ValueReference
COX-1Resveratrol-3-O-sulfate3.60 µM[10][12]
COX-2Resveratrol-3-O-sulfate7.53 µM[10][12]

Visualizations

Signaling Pathway Diagrams (DOT Language)

G NF-κB Signaling Pathway Inhibition by Resveratrol-3-O-sulfate cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates NFκB_inactive NF-κB (p50/p65) IKK_complex->NFκB_inactive releases IκBα->NFκB_inactive inhibits NFκB_active Active NF-κB (p50/p65) NFκB_inactive->NFκB_active activation NFκB_nucleus NF-κB NFκB_active->NFκB_nucleus translocates Resveratrol_sulfate Resveratrol-3-O-sulfate Resveratrol_sulfate->IKK_complex inhibits DNA DNA NFκB_nucleus->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines transcription

Caption: NF-κB signaling pathway and its inhibition.

G Experimental Workflow for Anti-inflammatory Assay cluster_workflow start Start culture Culture U-937 cells start->culture differentiate Differentiate with PMA (48h) culture->differentiate preincubate Pre-incubate with Resveratrol-3-O-sulfate (1h) differentiate->preincubate stimulate Stimulate with LPS (6h) preincubate->stimulate collect Collect Supernatant stimulate->collect measure Measure Cytokines (ELISA) collect->measure analyze Data Analysis measure->analyze end End analyze->end

Caption: Workflow for the anti-inflammatory assay.

Conclusion

This compound, a major metabolite of resveratrol, demonstrates significant biological activities that warrant further investigation. The protocols provided here offer a framework for researchers to explore its anti-inflammatory, anti-proliferative, and enzyme-inhibitory properties in relevant cell-based models. These studies will contribute to a better understanding of the in vivo effects of resveratrol and the potential therapeutic applications of its metabolites.

References

Application Notes and Protocols: Resveratrol-3-O-sulfate in Caco-2 Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol (B1683913), a naturally occurring polyphenol, has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. However, its therapeutic efficacy is often limited by low bioavailability due to extensive metabolism in the intestine and liver. The human colon adenocarcinoma cell line, Caco-2, serves as a valuable in vitro model for studying the intestinal absorption, transport, and metabolism of xenobiotics. When cultured on semi-permeable membranes, Caco-2 cells differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier.

One of the primary metabolites of resveratrol formed in the enterocytes is Resveratrol-3-O-sulfate. Understanding the transport and biological activity of this metabolite is crucial for elucidating the in vivo mechanisms of action of resveratrol. These application notes provide detailed protocols and data for studying Resveratrol-3-O-sulfate in Caco-2 cell culture, focusing on permeability assays, metabolism, and its effects on intestinal barrier function.

Data Presentation

Table 1: Apparent Permeability (Papp) of Resveratrol in Caco-2 Monolayers
CompoundConcentration (µM)DirectionPapp (x 10⁻⁶ cm/s)Reference
Resveratrol5-40Apical to Basolateral~7[1][2]
ResveratrolNot SpecifiedApical to Basolateral20[3]
ResveratrolNot SpecifiedApical to Basolateral11.9[4]
Mannitol (paracellular marker)Not SpecifiedApical to Basolateral~0.4[1]
Table 2: Metabolism of Resveratrol in Caco-2 Cells
Parent CompoundMetabolite IdentifiedKey FindingsReference
ResveratrolResveratrol-3-O-sulfate (M3)Predominant metabolite. Its formation is strongly inhibited at higher resveratrol concentrations.[5][6][5][6]
ResveratrolResveratrol-4'-O-glucuronide (M1)Efflux follows Michaelis-Menten kinetics, favoring basolateral efflux.[5][6]
ResveratrolResveratrol-3-O-glucuronide (M2)Efflux follows Michaelis-Menten kinetics, favoring basolateral efflux.[5][6]
Table 3: Effect of Resveratrol and Resveratrol-3-O-sulfate on Caco-2 Barrier Integrity
CompoundConcentration (µM)Effect on TEEREffect on Tight Junction Gene ExpressionReference
Resveratrol100Significant upregulation-[7]
Resveratrol-3-O-sulfate100Significant upregulationSignificant upregulation of Occludin, ZO-1, and Claudin-4 mRNA[7]
Resveratrol5-20Enhanced TEER values after DSS-induced injuryUpregulation of ZO-1 and Occludin proteins[8][9][10]

Experimental Protocols

Protocol 1: Caco-2 Cell Culture for Permeability Assays

This protocol details the steps for culturing Caco-2 cells to form a differentiated monolayer suitable for transport and metabolism studies.

Materials:

  • Caco-2 cell line (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4 mM L-glutamine, and 150 µg/ml gentamicine

  • Transwell® inserts (polycarbonate membrane, 0.4 µm pore size)

  • 12-well or 24-well culture plates

  • Cell culture incubator (37°C, 5% CO₂, 95% relative humidity)

  • Transepithelial Electrical Resistance (TEER) meter

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of 6 x 10⁴ cells/cm².

  • Cell Culture: Culture the cells for 21 days to allow for differentiation into a polarized monolayer. Change the culture medium in both the apical and basolateral compartments every 2-3 days.

  • Monolayer Integrity Assessment: Monitor the integrity of the Caco-2 cell monolayer by measuring the TEER. The monolayer is considered ready for transport experiments when the TEER value reaches a stable plateau (typically >250 Ω·cm²).

Protocol 2: Transepithelial Transport (Permeability) Assay

This protocol describes how to perform a transport experiment to determine the apparent permeability (Papp) of Resveratrol-3-O-sulfate across the Caco-2 monolayer.

Materials:

  • Differentiated Caco-2 cell monolayers on Transwell® inserts

  • Hank's Balanced Salt Solution (HBSS) or other suitable transport buffer

  • Resveratrol-3-O-sulfate solution of known concentration

  • Analytical equipment for quantification (e.g., LC-MS/MS)

Procedure:

  • Preparation: Wash the Caco-2 monolayers with pre-warmed (37°C) HBSS to remove any residual culture medium.

  • Initiation of Transport:

    • For apical-to-basolateral (A-B) transport, add the Resveratrol-3-O-sulfate solution to the apical compartment and fresh HBSS to the basolateral compartment.

    • For basolateral-to-apical (B-A) transport, add the Resveratrol-3-O-sulfate solution to the basolateral compartment and fresh HBSS to the apical compartment.

  • Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment. Replace the collected volume with fresh, pre-warmed HBSS.

  • Quantification: Analyze the concentration of Resveratrol-3-O-sulfate in the collected samples using a validated analytical method such as LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux (µmol/s)

    • A is the surface area of the membrane (cm²)

    • C₀ is the initial concentration of the compound in the donor compartment (µmol/cm³)

Protocol 3: Metabolism of Resveratrol to Resveratrol-3-O-sulfate

This protocol outlines the procedure to study the formation of Resveratrol-3-O-sulfate from its parent compound in Caco-2 cells.

Materials:

  • Differentiated Caco-2 cell monolayers on Transwell® inserts

  • Resveratrol solution of known concentration

  • HBSS or other suitable transport buffer

  • Analytical equipment for quantification of resveratrol and its metabolites (e.g., LC-MS/MS)

Procedure:

  • Incubation: Add the resveratrol solution to the apical compartment of the Transwell® inserts.

  • Sampling: At various time points, collect samples from both the apical and basolateral compartments.

  • Cell Lysis: At the end of the experiment, wash the cell monolayer with ice-cold PBS and lyse the cells to analyze intracellular concentrations of resveratrol and its metabolites.

  • Analysis: Quantify the concentrations of resveratrol, Resveratrol-3-O-sulfate, and other potential metabolites in the apical, basolateral, and intracellular samples using LC-MS/MS.

Visualizations

Experimental_Workflow cluster_prep Cell Culture and Differentiation cluster_exp Transport/Metabolism Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell® inserts culture Culture for 21 days for differentiation seed->culture teer Monitor monolayer integrity (TEER) culture->teer wash Wash monolayer with HBSS teer->wash add_compound Add Resveratrol-3-O-sulfate/Resveratrol to donor chamber wash->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from receiver chamber at time points incubate->sample quantify Quantify compound/metabolite concentration (LC-MS/MS) sample->quantify calculate Calculate Papp / Analyze metabolite profile quantify->calculate

Caption: Experimental workflow for studying Resveratrol-3-O-sulfate in Caco-2 cells.

Nrf2_HO1_Signaling_Pathway cluster_cell Caco-2 Cell Res Resveratrol Nrf2_Keap1 Nrf2-Keap1 Complex Res->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to HO1 HO-1 ARE->HO1 promotes transcription of Protection Cellular Protection (Anti-inflammatory, Antioxidant) HO1->Protection leads to

Caption: Resveratrol-activated Nrf2/HO-1 signaling pathway in Caco-2 cells.

Concluding Remarks

The Caco-2 cell model is an indispensable tool for investigating the intestinal fate of resveratrol and its metabolites like Resveratrol-3-O-sulfate. The protocols and data presented here provide a framework for researchers to conduct robust experiments to understand the absorption, metabolism, and bioactivity of this key metabolite. Such studies are vital for bridging the gap between in vitro findings and the in vivo efficacy of resveratrol, ultimately aiding in the development of novel therapeutic strategies. The observation that Resveratrol-3-O-sulfate itself can modulate intestinal barrier function highlights the importance of studying the biological activities of metabolites. Further research into the specific transporters involved and the downstream signaling pathways will continue to enhance our understanding of the complex biological effects of resveratrol.

References

Application Notes and Protocols for Resveratrol-3-O-sulfate Sodium in COX-1 and COX-2 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase (COX), existing in two primary isoforms, COX-1 and COX-2, is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is elevated during inflammation. Consequently, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

Resveratrol (B1683913), a naturally occurring polyphenol, has demonstrated inhibitory effects on both COX-1 and COX-2. However, its rapid metabolism in the body leads to the formation of various metabolites, including sulfated conjugates. Resveratrol-3-O-sulfate is one such metabolite. Understanding the bioactivity of these metabolites is crucial, as they may contribute significantly to the overall therapeutic effects of resveratrol. This document provides detailed protocols and data for the investigation of Resveratrol-3-O-sulfate sodium in COX-1 and COX-2 inhibition assays.

Data Presentation

The following table summarizes the reported IC50 values for resveratrol and its 4'-O-sulfate metabolite against COX-1 and COX-2. This data provides a comparative basis for evaluating the potential inhibitory activity of Resveratrol-3-O-sulfate.

CompoundTargetIC50 (µM)Notes
ResveratrolCOX-11.1In vitro, cell-free assay.[1]
ResveratrolCOX-21.3In vitro, cell-free assay.[1]
ResveratrolCOX-250In vitro inhibition of PGE2 production.[2]
Resveratrol-4'-O-sulfateCOX-1PotentA study has shown that Resveratrol and its 4′-O-sulfate metabolite are potent inhibitors of both cyclooxygenase isoforms.[3]
Resveratrol-4'-O-sulfateCOX-2PotentA study has shown that Resveratrol and its 4′-O-sulfate metabolite are potent inhibitors of both cyclooxygenase isoforms.[3]

Signaling Pathways and Experimental Workflow

To visualize the underlying biological processes and the experimental approach, the following diagrams are provided.

COX_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Isomerases Inflammation Inflammation Prostaglandins (PGE2, etc.)->Inflammation Resveratrol-3-O-sulfate Resveratrol-3-O-sulfate Resveratrol-3-O-sulfate->COX-1 / COX-2 Inhibition

Caption: Cyclooxygenase (COX) Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent Preparation Reagent Preparation Enzyme Dilution (COX-1/COX-2) Enzyme Dilution (COX-1/COX-2) Reagent Preparation->Enzyme Dilution (COX-1/COX-2) Inhibitor Dilution (Resveratrol-3-O-sulfate) Inhibitor Dilution (Resveratrol-3-O-sulfate) Reagent Preparation->Inhibitor Dilution (Resveratrol-3-O-sulfate) Assay Plate Setup Assay Plate Setup Enzyme Dilution (COX-1/COX-2)->Assay Plate Setup Inhibitor Dilution (Resveratrol-3-O-sulfate)->Assay Plate Setup Incubation Incubation Assay Plate Setup->Incubation Initiate Reaction (Arachidonic Acid) Initiate Reaction (Arachidonic Acid) Incubation->Initiate Reaction (Arachidonic Acid) Signal Detection Signal Detection Initiate Reaction (Arachidonic Acid)->Signal Detection Calculate Percent Inhibition Calculate Percent Inhibition Signal Detection->Calculate Percent Inhibition Determine IC50 Value Determine IC50 Value Calculate Percent Inhibition->Determine IC50 Value

Caption: Experimental Workflow for COX Inhibition Assay.

Experimental Protocols

This section provides a detailed methodology for performing COX-1 and COX-2 inhibition assays. The following protocol is a general guideline based on commercially available colorimetric inhibitor screening kits and can be adapted for this compound.

Materials and Reagents
  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • This compound (test inhibitor)

  • Known COX-1 and COX-2 inhibitors (positive controls, e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Dimethyl Sulfoxide (DMSO) for dissolving inhibitor

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 590-620 nm for TMPD)

Protocol: Colorimetric COX Inhibition Assay
  • Reagent Preparation:

    • Prepare Assay Buffer according to the manufacturer's instructions.

    • Prepare working solutions of Heme, COX-1, and COX-2 enzymes by diluting the concentrated stocks in Assay Buffer. Keep enzymes on ice.

    • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution to various concentrations in Assay Buffer to create a dose-response curve. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.

    • Prepare working solutions of the positive control inhibitors.

  • Assay Plate Setup (in a 96-well plate):

    • Background Wells (No Enzyme): Add Assay Buffer, Heme, and the solvent used for the inhibitor (e.g., DMSO).

    • 100% Activity Wells (No Inhibitor): Add Assay Buffer, Heme, COX-1 or COX-2 enzyme, and the solvent.

    • Inhibitor Wells: Add Assay Buffer, Heme, COX-1 or COX-2 enzyme, and the desired concentration of this compound or the positive control inhibitor.

  • Incubation:

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add the Colorimetric Substrate solution to all wells.

    • Initiate the enzymatic reaction by adding the Arachidonic Acid solution to all wells.

  • Signal Detection:

    • Immediately after adding the substrate, monitor the change in absorbance over a set period (e.g., 5-10 minutes) using a microplate reader at the appropriate wavelength. The rate of color change is proportional to the COX activity.

Data Analysis
  • Calculate the initial reaction rates (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Correct for background absorbance by subtracting the rate of the background wells from all other wells.

  • Calculate the Percent Inhibition for each inhibitor concentration using the following formula:

    where:

    • V_no_inhibitor is the reaction rate in the absence of the inhibitor.

    • V_inhibitor is the reaction rate in the presence of the inhibitor.

  • Determine the IC50 Value: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, which can be determined using non-linear regression analysis.

Conclusion

While specific inhibitory data for this compound against COX-1 and COX-2 is still emerging, the provided protocols offer a robust framework for its evaluation. The known anti-inflammatory properties of resveratrol and its sulfated metabolites suggest that Resveratrol-3-O-sulfate is a compound of interest for further investigation as a potential COX inhibitor. The comparative data for resveratrol and its 4'-O-sulfate metabolite underscore the importance of studying these metabolic products to fully understand the biological activity of the parent compound. Researchers are encouraged to utilize the detailed methodologies herein to elucidate the precise inhibitory profile of this compound.

References

Preparation of Resveratrol-3-O-sulfate Sodium Salt Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation and handling of Resveratrol-3-O-sulfate sodium salt stock solutions for research purposes. Resveratrol-3-O-sulfate is a significant metabolite of resveratrol (B1683913), a naturally occurring polyphenol investigated for its numerous biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures for solubilization, and recommendations for storage and handling to ensure the stability and integrity of the compound. Additionally, it summarizes key biological activities and visualizes a primary signaling pathway influenced by this compound.

Chemical and Physical Properties

This compound salt is an active metabolite of resveratrol.[2] A comprehensive understanding of its chemical and physical properties is essential for its effective use in experimental settings.

PropertyValueReference
Chemical Name 5-[(1E)-2-(4-hydroxyphenyl)ethenyl]-1,3-benzenediol, 1-(hydrogen sulfate), monosodium salt[2]
Molecular Formula C₁₄H₁₁NaO₆S[2][3][4]
Molecular Weight 330.3 g/mol [2][4][5]
CAS Number 858127-11-4[2][3][4]
Appearance A solid[2]
Purity Typically ≥95%
Solubility Slightly soluble in DMSO[2][5]
Storage (Solid) -20°C[2][5]
Stability (Solid) ≥ 4 years at -20°C[2]

Experimental Protocols

Required Materials
  • This compound salt (solid form)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or incubator set to 37°C

  • Ultrasonic bath (sonicator)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in cell culture and other assays.

Step-by-Step Procedure:

  • Equilibration: Allow the vial of this compound salt to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.303 mg of this compound salt (Molecular Weight = 330.3 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • To aid dissolution, warm the solution in a 37°C water bath for 5-10 minutes.[5]

    • Following warming, place the vial in an ultrasonic bath and sonicate for 10-15 minutes.[5]

    • Visually inspect the solution to ensure that all solid material has dissolved. Repeat the warming and sonication steps if necessary.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.

    • Store the aliquots at -20°C or -80°C.

Stock Solution Storage Stability:

  • At -20°C, the stock solution should be used within 1 month.[5]

  • At -80°C, the stock solution is stable for up to 6 months.[5]

Stock Solution Preparation Table

The following table provides volumes of DMSO required to prepare stock solutions of different molarities from 1 mg, 5 mg, and 10 mg of this compound salt.[5]

Desired Stock ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM 3.0276 mL15.1378 mL30.2755 mL
5 mM 605.5 µL3.0276 mL6.0551 mL
10 mM 302.76 µL1.5138 mL3.0276 mL

Biological Activity and Mechanism of Action

Resveratrol-3-O-sulfate, a major metabolite of resveratrol, exhibits significant biological activities, particularly in the context of inflammation and cancer.

Anti-Inflammatory Effects

Resveratrol-3-O-sulfate has demonstrated potent anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated U-937 macrophage cells, a 1 µM concentration of Resveratrol-3-O-sulfate was shown to decrease the expression of pro-inflammatory cytokines IL-1α, IL-1β, and IL-6 by 61.2%, 76.6%, and 42.2%, respectively.[2][5] It also reduces the release of TNF-α and IL-6 to a similar extent as its parent compound, resveratrol.[2][5]

One of the key mechanisms underlying its anti-inflammatory effects is the inhibition of cyclooxygenase (COX) enzymes. Resveratrol-3-O-sulfate has been shown to inhibit both COX-1 and COX-2.[1]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. While the parent compound, resveratrol, is known to inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit, its metabolites are also implicated in this mechanism.[6][7][8][9] The 4'-sulfate metabolite of resveratrol has been shown to inhibit NF-κB induction.[1] It is plausible that Resveratrol-3-O-sulfate shares a similar mechanism of action, contributing to its anti-inflammatory effects by downregulating the expression of NF-κB target genes, which include various pro-inflammatory cytokines and enzymes like COX-2.

Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start: Obtain this compound salt equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh desired amount of compound equilibrate->weigh add_dmso Add anhydrous DMSO weigh->add_dmso vortex Vortex vigorously add_dmso->vortex warm Warm to 37°C vortex->warm sonicate Sonicate warm->sonicate inspect Visually inspect for complete dissolution sonicate->inspect inspect->vortex If not dissolved aliquot Aliquot into single-use amber tubes inspect->aliquot If dissolved store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound salt stock solution.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits IkB_p P-IκBα (Phosphorylated) IkB->IkB_p NFkB_active Active NF-κB IkB_deg IκBα Degradation IkB_p->IkB_deg IkB_deg->NFkB_active releases NFkB_nuc NF-κB (p50/p65) NFkB_active->NFkB_nuc translocates ResvS Resveratrol-3-O-sulfate ResvS->IKK inhibits DNA DNA (κB sites) NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6, etc.) DNA->Genes activates transcription

References

Application Notes and Protocols: Resveratrol-3-O-sulfate sodium in Antioxidant Capacity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol (B1683913), a well-studied polyphenolic compound, is known for its diverse biological activities, including its potent antioxidant properties. Upon ingestion, resveratrol is extensively metabolized in the body, with one of its primary metabolites being Resveratrol-3-O-sulfate. Understanding the biological activity of this metabolite is crucial for evaluating the overall health effects of resveratrol. These application notes provide a detailed overview of the use of Resveratrol-3-O-sulfate sodium in antioxidant capacity assays, with a focus on the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Additionally, we provide protocols for assessing its antioxidant potential and discuss its involvement in relevant signaling pathways.

Antioxidant Capacity of Resveratrol-3-O-sulfate

Resveratrol-3-O-sulfate retains antioxidant activity, as demonstrated in various in vitro assays. Its ability to scavenge free radicals is a key aspect of its antioxidant potential.

DPPH Radical Scavenging Activity
Other Antioxidant and Biological Activities

Beyond direct radical scavenging, Resveratrol-3-O-sulfate has been shown to inhibit cyclooxygenase enzymes. The inhibitory concentrations (IC50) for COX-1 and COX-2 are presented in the table below, alongside those of resveratrol for comparison.[1]

Data Presentation

CompoundAssayIC50
Resveratrol-3-O-sulfate COX-1 Inhibition 3.60 µM [1]
COX-2 Inhibition 7.53 µM [1]
ResveratrolCOX-1 Inhibition6.65 µM[1]
COX-2 Inhibition0.75 µM[1]
DPPH Scavenging~15.54 µg/mL[2]

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

This protocol is a general guideline for determining the DPPH radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Positive control (e.g., Trolox, Ascorbic Acid)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of Test Compound: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Assay: a. To each well of a 96-well microplate, add 100 µL of the DPPH solution. b. Add 100 µL of the different concentrations of this compound solution to the wells. c. For the blank, add 100 µL of methanol instead of the test compound. d. For the positive control, use a known antioxidant like Trolox or ascorbic acid at various concentrations.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution without the test compound.

    • A_sample is the absorbance of the DPPH solution with the test compound.

  • Determination of IC50: The IC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

Signaling Pathways

Resveratrol is a known modulator of several key signaling pathways involved in cellular processes like inflammation, cell survival, and metabolism. Its metabolite, Resveratrol-3-O-sulfate, has also been shown to be biologically active, particularly in the activation of SIRT1.

SIRT1 Activation Pathway

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in regulating cellular metabolism and stress responses. Resveratrol is a well-known activator of SIRT1.[3] Studies have indicated that Resveratrol-3-O-sulfate can also activate SIRT1, suggesting that this metabolite contributes to the biological effects of resveratrol mediated by this pathway.[4]

SIRT1_Activation Resveratrol Resveratrol / Resveratrol-3-O-sulfate SIRT1 SIRT1 Resveratrol->SIRT1 Activates Deacetylation Deacetylation of target proteins (e.g., p53, PGC-1α) SIRT1->Deacetylation Catalyzes Cellular_Responses Cellular Responses (Metabolic Regulation, Stress Resistance) Deacetylation->Cellular_Responses Leads to PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Resveratrol Resveratrol Resveratrol->PI3K Inhibits NFkB_Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces Resveratrol Resveratrol Resveratrol->IKK Inhibits DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_sample Prepare Serial Dilutions of This compound start->prep_sample add_to_plate Add DPPH and Sample to 96-well Plate prep_dpph->add_to_plate prep_sample->add_to_plate incubate Incubate in Dark (30 min, RT) add_to_plate->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 Value measure->calculate end End calculate->end

References

Application Note: Quantitative Analysis of Resveratrol-3-O-sulfate in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Resveratrol-3-O-sulfate, a primary metabolite of resveratrol (B1683913), in biological samples such as plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved via tandem mass spectrometry operating in negative ion mode, offering high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of resveratrol metabolism.

Introduction

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol with various reported biological activities. Following administration, resveratrol is extensively metabolized in vivo, with Resveratrol-3-O-sulfate being one of its major circulating metabolites.[1][2] Accurate quantification of this sulfate (B86663) conjugate is crucial for understanding the bioavailability and physiological effects of resveratrol. This document provides a detailed protocol for the analysis of Resveratrol-3-O-sulfate using LC-MS/MS, a technique that offers superior sensitivity and specificity compared to other methods like HPLC with UV detection.[3]

Experimental

Materials and Reagents
  • Resveratrol-3-O-sulfate analytical standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., blank dog plasma)

Sample Preparation

A protein precipitation method is employed for the extraction of Resveratrol-3-O-sulfate from plasma samples.[3][4][5]

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of a chilled acetonitrile-methanol solution.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 15 minutes at 4°C.[2]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., methanol/water (1:4)).[2]

  • Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a C18 analytical column.[3][4][5]

LC Parameters:

Parameter Value
Column C18, 30 x 2.0 mm
Mobile Phase A 0.1% (v/v) Formic acid in water
Mobile Phase B 0.1% (v/v) Formic acid in acetonitrile
Flow Rate 0.25 mL/min
Injection Volume 25 µL
Column Temperature Ambient
Total Run Time 12 minutes

| Retention Time | Approx. 4.9 minutes |

Note: An alternative mobile phase system consisting of A: 5 mM ammonium acetate in water-isopropanol (98:2, v/v) and B: methanol-isopropanol (98:2, v/v) has also been successfully used.[3][4][5]

Mass Spectrometry

The analysis is performed using a tandem mass spectrometer equipped with a turbo ion spray source operating in negative ionization mode.[3][4][5]

MS/MS Parameters:

Parameter Value
Ionization Mode Negative Ion Electrospray
Precursor Ion (Q1) m/z 307.0 or 306.9

| Product Ion (Q3) | m/z 227.1 |

Quantitative Data Summary

The following table summarizes the quantitative performance of the described LC-MS/MS method for Resveratrol-3-O-sulfate in dog plasma.[3][4][5]

ParameterResult
Linearity Range 10 - 2000 ng/mL
Accuracy 90 - 112% of true value
Precision (%RSD) ≤ 9%
Average Recovery 78 - 83%
Lower Limit of Quantification (LLOQ) 10 ng/mL

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of Resveratrol-3-O-sulfate.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile-Methanol) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (Negative Ion Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting metabolism Resveratrol Resveratrol R3S Resveratrol-3-O-sulfate Resveratrol->R3S Sulfotransferase

References

Troubleshooting & Optimization

improving Resveratrol-3-O-sulfate sodium solubility in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the aqueous solubility of Resveratrol-3-O-sulfate sodium during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

Q2: What is the recommended solvent for preparing a stock solution?

For creating a stock solution, DMSO is a commonly used solvent.[1][3] Methanol has also been mentioned as a potential solvent. After initial dissolution in an organic solvent, further dilutions can be made into your aqueous experimental buffer. However, it is crucial to ensure the final concentration of the organic solvent is minimal to avoid any potential effects on your experimental system.

Q3: How should I store this compound and its solutions?

The solid form of this compound should be stored at -20°C.[1] Stock solutions prepared in an organic solvent should also be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[1]

Q4: Can I heat the solution to improve solubility?

Yes, gentle heating can aid in the dissolution of this compound. One supplier suggests heating the solution to 37°C to help dissolve the compound.[1]

Q5: Is sonication recommended to enhance solubility?

Sonication in an ultrasonic bath can be used in conjunction with gentle heating to facilitate the dissolution of this compound.[1]

Troubleshooting Guide

Issue: Precipitate forms when diluting the stock solution into an aqueous buffer.

Possible Cause 1: Low aqueous solubility. this compound has limited solubility in aqueous solutions. The concentration you are trying to achieve may be above its solubility limit in your specific buffer.

Solutions:

  • Decrease the final concentration: Try preparing a more dilute solution in your aqueous buffer.

  • Optimize the buffer pH: The solubility of phenolic compounds can be pH-dependent.[4][5][6] While specific data for Resveratrol-3-O-sulfate is limited, you could empirically test a range of pH values for your buffer to see if solubility improves. For the parent compound, resveratrol (B1683913), solubility increases above pH 7.[7]

  • Use a co-solvent: If your experimental design allows, consider using a small percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene (B89431) glycol) in your final aqueous solution. For resveratrol, co-solvents have been shown to improve solubility.[8]

  • Incorporate cyclodextrins: Cyclodextrins are known to encapsulate hydrophobic molecules and increase their aqueous solubility.[9][10][11][12][13] This strategy has been successfully applied to resveratrol and could be a viable option for its sulfated metabolite.

Possible Cause 2: Aggregation of the compound. Poorly soluble compounds can sometimes form aggregates in aqueous solutions.

Solutions:

  • Vortexing and Sonication: After diluting the stock solution, ensure thorough mixing by vortexing. If a precipitate is still visible, brief sonication of the final solution may help to break up aggregates.

Issue: The compound is difficult to dissolve, even in an organic solvent.

Possible Cause: Compound has been stored improperly or is of low quality.

Solutions:

  • Gentle Heating and Sonication: As a first step, try warming the solution to 37°C and using an ultrasonic bath to aid dissolution.[1]

  • Verify Compound Quality: If solubility issues persist even in DMSO, there may be an issue with the compound itself. Contact your supplier for a certificate of analysis and to inquire about expected solubility.

Quantitative Data

The following table summarizes the available solubility data for Resveratrol-3-O-sulfate salts. It is important to note that quantitative data in aqueous buffers is very limited in publicly available literature.

CompoundSolventSolubilityReference
This compoundDMSOSlightly Soluble[1][3]
trans-Resveratrol 3-O-sulfate potassium saltDMSO10 mg/mL
trans-Resveratrol 3-O-sulfate potassium saltMethanolSoluble (exact value not specified)

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL, though you may need to start with a lower concentration and test solubility).

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, gently warm the tube to 37°C in a water bath or incubator for 10-15 minutes.

    • Following warming, place the tube in an ultrasonic bath for 5-10 minutes.

    • Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Store the stock solution at -20°C for short-term use or aliquot and store at -80°C for long-term storage.[1]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS) and ensure it is sterile-filtered if for use in cell culture.

  • Dilution:

    • Bring the stock solution of this compound to room temperature.

    • Add the required volume of the stock solution to your aqueous buffer to achieve the final desired concentration. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.

  • Final Mixing: Vortex the final working solution for 30-60 seconds to ensure homogeneity.

  • Usage: Use the freshly prepared working solution immediately for your experiments. Due to potential stability issues in aqueous solutions, it is not recommended to store aqueous working solutions for extended periods.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways and experimental workflows relevant to Resveratrol-3-O-sulfate.

G cluster_0 Inhibition of LPS-Induced Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRF3 IRF3 TLR4->IRF3 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines MAPKs->Cytokines IRF3->Cytokines IFN-β Resveratrol_Sulfate Resveratrol-3-O-sulfate Resveratrol_Sulfate->TLR4 Resveratrol_Sulfate->NFkB Resveratrol_Sulfate->MAPKs Resveratrol_Sulfate->IRF3

Caption: Inhibition of LPS-induced inflammatory signaling by Resveratrol-3-O-sulfate.

G cluster_1 Interaction with mitoNEET Resveratrol_Sulfate Resveratrol-3-O-sulfate MitoNEET mitoNEET (Outer Mitochondrial Membrane) Resveratrol_Sulfate->MitoNEET Binds to Downstream Downstream Signaling (Function under investigation) MitoNEET->Downstream

Caption: Binding of Resveratrol-3-O-sulfate to the mitochondrial protein mitoNEET.

G cluster_2 Experimental Workflow for Solution Preparation Start Start Weigh Weigh Resveratrol- 3-O-sulfate sodium Start->Weigh Dissolve Dissolve in DMSO (Stock Solution) Weigh->Dissolve Heat_Sonication Gentle Heat (37°C) & Sonication (optional) Dissolve->Heat_Sonication if needed Dilute Dilute in Aqueous Buffer (Working Solution) Dissolve->Dilute Heat_Sonication->Dilute Experiment Perform Experiment Dilute->Experiment End End Experiment->End

Caption: A general workflow for preparing this compound solutions.

References

stability of Resveratrol-3-O-sulfate sodium in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of Resveratrol-3-O-sulfate sodium in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in cell culture media?

A: Resveratrol-3-O-sulfate is generally considered to be stable in cell culture conditions. One study demonstrated that Resveratrol-4'-O-sulfate was stable after a 24-hour incubation at 37°C in MCF7 cell culture medium.[1] In contrast, the parent compound, resveratrol (B1683913), degraded by approximately 20% under the same conditions.[1] This suggests that the sulfated form offers enhanced stability. However, the stability of any compound can be influenced by the specific components of the culture medium, pH, and temperature.[2][3][4]

Q2: My this compound is not dissolving properly. What should I do?

A: this compound is described as being slightly soluble in DMSO.[5][6] To prepare a stock solution, it is recommended to select an appropriate solvent and consider the following steps to aid dissolution:

  • Gently heat the solution to 37°C.[5]

  • Use an ultrasonic bath to sonicate the solution for a short period.[5]

  • Once dissolved, create single-use aliquots to avoid degradation from repeated freeze-thaw cycles.[5]

Q3: I am not observing the expected biological effect in my cell-based assay. What could be the reason?

A: If you are not seeing the expected activity, there are several potential factors to consider:

  • Low Cellular Uptake: Studies have shown that resveratrol sulfates may have low antiproliferative activity in certain cell lines (e.g., MCF7 and KB cells), which is suggestive of limited cellular uptake and lack of hydrolysis back to resveratrol within the cell.[1]

  • Stock Solution Integrity: Ensure your stock solution was prepared correctly and stored properly. For long-term storage (-80°C), it is recommended to use the solution within six months; for short-term storage (-20°C), use within one month.[5]

  • Metabolite-Specific Activity: Resveratrol-3-O-sulfate is a metabolite and may not possess the same biological activity profile as the parent resveratrol. For example, it has shown activity in inducing quinone reductase 1 (QR1) and inhibiting COX-1 and COX-2, but was inactive in other assays where resveratrol is active.[1]

  • Assay Interference: Components of the cell culture medium can sometimes interfere with the compound or the assay itself.

Q4: My compound precipitated after I added it to the cell culture medium. How can I prevent this?

A: Precipitation in the final culture medium is a common issue often related to the final solvent concentration and the compound's solubility limit in an aqueous environment.

  • Check Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically ≤ 0.1% - 0.5%) and non-toxic to your cells.

  • Pre-warm the Medium: Adding the stock solution to pre-warmed (37°C) medium can sometimes help maintain solubility.

  • Serial Dilutions: Prepare intermediate dilutions of your stock solution in culture medium rather than adding a highly concentrated stock directly to the final culture volume.

Troubleshooting Guides

Guide 1: Unexpected or No Biological Effect

Use the following workflow to troubleshoot experiments where this compound does not produce the expected outcome.

G start Start: No/Unexpected Biological Effect check_prep Step 1: Verify Stock Solution Preparation (Solvent, Concentration) start->check_prep check_storage Step 2: Confirm Proper Stock Solution Storage (-20°C or -80°C, Aliquoted) check_prep->check_storage Prep OK? check_stability Step 3: Assess Stability in Your Specific Media (See Protocol Below) check_storage->check_stability Storage OK? check_uptake Step 4: Consider Cellular Uptake (Is the compound entering the cells?) check_stability->check_uptake Stable? check_activity Step 5: Review Literature for Metabolite-Specific Activity (Does it affect the target pathway?) check_uptake->check_activity Uptake Confirmed or Considered? end_node Conclusion: Re-evaluate Experimental Design or Compound Choice check_activity->end_node

Caption: Troubleshooting workflow for unexpected experimental results.

Data Summaries

Table 1: Stability Comparison in Cell Culture Media
CompoundIncubation ConditionsCulture MediumDegradationSource
Resveratrol-4'-O-sulfate24 hours at 37°CMCF7 Cell MediumStable[1]
trans-Resveratrol24 hours at 37°CMCF7 Cell Medium~20%[1]
Table 2: Solubility and Stock Solution Storage
ParameterRecommendationSource
Solubility Slightly Soluble in DMSO[5][6]
Stock Solution Storage -20°C for up to 1 month[5]
-80°C for up to 6 months[5]
Handling Prepare aliquots to avoid repeated freeze-thaw cycles.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate Mass: Based on the molecular weight of this compound (330.3 g/mol ), calculate the mass required for your desired volume of 10 mM stock solution.[6]

  • Weigh Compound: Carefully weigh the calculated amount of the solid compound in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of high-purity DMSO to the tube.

  • Aid Dissolution: If the compound does not dissolve immediately, gently warm the tube to 37°C and vortex briefly. If necessary, place the tube in an ultrasonic bath for 5-10 minutes.[5]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot and Store: Dispense the stock solution into single-use, sterile aliquots. Store them at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Assessing Compound Stability in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in your specific experimental conditions using HPLC.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_media Prepare complete cell culture medium add_compound Spike medium with Resveratrol-3-O-sulfate (final concentration) prep_media->add_compound incubate Incubate at 37°C, 5% CO2 add_compound->incubate time_points Collect aliquots at T=0, 2, 8, 24 hours incubate->time_points store_sample Store samples at -80°C until analysis time_points->store_sample hplc Analyze samples via HPLC-UV store_sample->hplc quantify Quantify peak area relative to T=0 hplc->quantify

Caption: Experimental workflow for stability assessment via HPLC.

Methodology:

  • Preparation: Prepare your complete cell culture medium (e.g., DMEM or RPMI-1640) including serum and any other supplements you typically use.[7][8]

  • Spiking: Add your this compound stock solution to the pre-warmed medium to achieve the final working concentration used in your experiments.

  • Time Zero (T=0) Sample: Immediately after mixing, remove an aliquot of the medium. This will serve as your baseline (100%) concentration reference.

  • Incubation: Place the remaining medium in a sterile, covered container in your cell culture incubator (37°C, 5% CO₂).

  • Time-Point Collection: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove additional aliquots.

  • Sample Storage: Immediately store all collected aliquots at -80°C to halt any further degradation until you are ready for analysis.

  • Analysis: Analyze the concentration of this compound in each sample using a validated HPLC-UV method.

  • Data Interpretation: Calculate the percentage of the compound remaining at each time point by comparing the HPLC peak area to the peak area of the T=0 sample.

Signaling Pathway Context

Resveratrol and its metabolites, including the 3-O-sulfate, have been shown to interact with inflammatory pathways. For instance, they can inhibit the activity of cyclooxygenase (COX) enzymes and the NF-κB signaling pathway, which are central to the inflammatory response.[1]

G LPS Inflammatory Stimulus (e.g., LPS) NFkB_path NF-κB Pathway LPS->NFkB_path COX_path COX Pathway LPS->COX_path Cytokines Pro-inflammatory Cytokines & Prostaglandins (TNF-α, IL-6, etc.) NFkB_path->Cytokines COX_path->Cytokines Inhibition->NFkB_path Inhibition->COX_path Compound Resveratrol-3-O-sulfate Compound->Inhibition

References

Resveratrol-3-O-sulfate sodium degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Resveratrol-3-O-sulfate sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C. Under these conditions, the compound is stable for at least four years[1]. Some suppliers may also recommend storage at 2-8°C for shorter periods, but -20°C is the generally accepted standard for maintaining long-term integrity[2].

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is slightly soluble in DMSO[1][3]. To prepare a stock solution, dissolve the compound in high-purity DMSO. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath[3].

For storage of stock solutions:

  • Short-term (up to 1 month): Store at -20°C[3].

  • Long-term (up to 6 months): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C[3].

Q3: Is this compound stable in cell culture medium?

A3: Yes. Studies on the closely related metabolite, resveratrol-4'-O-sulfate, have shown that it is stable when incubated in cell culture medium for 24 hours at 37°C[4]. This suggests that this compound is also stable under typical in vitro experimental conditions.

Q4: What are the known degradation pathways for this compound?

A4: Specific degradation pathways for this compound are not well-documented in the available literature. However, based on the chemistry of the parent compound, resveratrol (B1683913), potential degradation could involve hydrolysis of the sulfate (B86663) group, particularly under strong acidic or basic conditions, or enzymatic degradation by sulfatases. The stilbene (B7821643) backbone may also be susceptible to oxidation and photodegradation.

Q5: How does the stability of this compound compare to its parent compound, resveratrol?

A5: The sulfation of resveratrol appears to form more stable derivatives[4]. While resveratrol is known to be sensitive to degradation by high pH, temperature, and UV light, its sulfate metabolites are generally considered to be more stable under physiological conditions[4][5].

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound due to improper storage or handling.- Ensure the solid compound and stock solutions are stored at the recommended temperatures (-20°C and -80°C, respectively).- Aliquot stock solutions to minimize freeze-thaw cycles.- Prepare fresh working solutions from a recently thawed aliquot for each experiment.
Difficulty dissolving the compound. Low solubility in the chosen solvent.- this compound is slightly soluble in DMSO. For aqueous solutions, the solubility is very low.- To aid dissolution in DMSO, gently warm the solution to 37°C and use an ultrasonic bath[3].- For cell culture experiments, prepare a concentrated stock in DMSO and then dilute it in the culture medium to the final desired concentration. Ensure the final DMSO concentration is compatible with your cell line.
Precipitation of the compound in aqueous solutions or cell culture medium. The compound's low aqueous solubility is exceeded.- Prepare a high-concentration stock solution in DMSO.- When preparing working solutions, add the DMSO stock dropwise to the aqueous buffer or medium while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
Loss of activity over time in prepared solutions. Potential for slow degradation in solution, especially if not stored properly.- Prepare fresh working solutions for each experiment.- If using pre-diluted aqueous solutions, they should be used immediately and not stored.

Storage and Stability Data Summary

Form Storage Temperature Reported Stability Reference
Solid-20°C≥ 4 years[1]
Stock Solution in DMSO-20°CUp to 1 month[3]
Stock Solution in DMSO-80°CUp to 6 months[3]
In Cell Culture Medium37°CStable for at least 24 hours (inferred from resveratrol-4'-O-sulfate)[4]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound (Molecular Weight: 330.3 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.303 mg.

  • Dissolving: Add the appropriate volume of high-purity, sterile DMSO to the tube.

  • Solubilization: Vortex the tube thoroughly. If the compound does not fully dissolve, gently warm the tube to 37°C and sonicate in an ultrasonic bath for 5-10 minutes, or until the solution is clear.

  • Storage: Aliquot the stock solution into sterile, single-use cryovials and store at -80°C for long-term storage or -20°C for short-term storage.

Protocol for Preparing Working Solutions for Cell Culture

  • Thawing: Thaw a single aliquot of the frozen DMSO stock solution at room temperature.

  • Dilution: Based on the desired final concentration in your cell culture experiment, calculate the required volume of the stock solution.

  • Addition to Medium: While gently vortexing the cell culture medium, add the calculated volume of the DMSO stock solution dropwise to the medium. This gradual addition helps to prevent precipitation.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is below the tolerance level of your specific cell line (typically ≤ 0.5%).

  • Use Immediately: Use the prepared medium containing this compound immediately for your experiment.

Visualizations

experimental_workflow Experimental Workflow for this compound cluster_storage Storage cluster_preparation Preparation cluster_experiment Experiment solid Solid Compound (-20°C) dissolve Dissolve in DMSO (Warm to 37°C & Sonicate if needed) solid->dissolve stock Stock Solution in DMSO (-80°C) stock->dissolve Thaw one aliquot dilute Dilute in Cell Culture Medium dissolve->dilute assay Perform In Vitro Assay dilute->assay

Caption: Workflow for handling this compound.

logical_relationship Factors Affecting Stability stability Compound Stability storage_temp Storage Temperature (Recommended: -20°C to -80°C) storage_temp->stability freeze_thaw Freeze-Thaw Cycles (Minimize by aliquoting) freeze_thaw->stability solvent Solvent Choice (DMSO recommended) solvent->stability light Light Exposure (Protect from light - inferred) light->stability ph pH (Avoid extremes - inferred) ph->stability

Caption: Key factors influencing the stability of the compound.

References

Technical Support Center: Optimizing HPLC Separation of Resveratrol and its Sulfate Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of resveratrol (B1683913) and its sulfate (B86663) metabolites by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the HPLC separation of resveratrol and its sulfate metabolites?

The primary challenges in the HPLC analysis of resveratrol and its metabolites include achieving baseline separation of structurally similar compounds, managing peak shape issues like tailing and broadening, and ensuring method sensitivity and reproducibility, especially in complex biological matrices.[1][2] The sulfate metabolites of resveratrol are more polar than the parent compound, which can lead to co-elution or poor retention on standard reversed-phase columns if the mobile phase is not optimized.[3][4]

Q2: Which type of HPLC column is best suited for this separation?

Reversed-phase C18 columns are the most commonly used stationary phases for the separation of resveratrol and its metabolites.[3][5][6] Specifically, columns that can tolerate highly aqueous mobile phases are advantageous for retaining and resolving the polar sulfate conjugates.[3] For instance, a Waters Atlantis C18 column has been noted for its ability to run in 100% aqueous conditions, which is beneficial for resolving polar metabolites.[3]

Q3: What are typical mobile phase compositions for separating resveratrol and its sulfates?

A common approach involves a gradient elution with a mixture of an aqueous solvent (A) and an organic solvent (B). The aqueous phase is often water with an acidic modifier like formic acid or a buffer such as ammonium (B1175870) acetate (B1210297) to control the pH and improve peak shape.[3][5][6] The organic phase is typically acetonitrile (B52724) or methanol (B129727).[3][5] For example, one method uses 0.1% (v/v) formic acid in water as solvent A and 0.1% (v/v) formic acid in acetonitrile as solvent B.[5][6]

Q4: How can I improve the resolution between resveratrol and its sulfate metabolites?

To enhance resolution, you can:

  • Optimize the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Adjust the mobile phase pH: The pH can affect the ionization state of the analytes and residual silanol (B1196071) groups on the column, thereby influencing retention and selectivity.[7]

  • Lower the flow rate: This can lead to more efficient separation, although it will increase the run time.

  • Increase the column temperature: Elevated temperatures can improve efficiency and alter selectivity for some phenolic compounds.[1]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for resveratrol and/or its sulfate metabolites are tailing. What could be the cause and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or issues with the mobile phase.[2][7]

  • Secondary Silanol Interactions: Phenolic compounds can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[7]

    • Solution: Add a small amount of an acidic modifier, like formic acid or trifluoroacetic acid (TFA), to the mobile phase to suppress the ionization of silanol groups.[8] Using a column with end-capping can also minimize these interactions.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to a mix of ionized and unionized forms of the analytes, causing peak distortion.[7]

    • Solution: Adjust the pH of the mobile phase to ensure a consistent ionization state for your analytes. For acidic compounds like resveratrol and its sulfates, a lower pH (e.g., pH 2.5-3.5) is generally recommended.

  • Column Overload: Injecting too much sample can saturate the column, resulting in poor peak shape.[2][7]

    • Solution: Reduce the sample concentration or injection volume.

Q: I am observing peak fronting. What is the likely cause?

A: Peak fronting is less common than tailing but can occur due to:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to move too quickly at the beginning of the column.[9]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[9]

  • Column Overload: Similar to tailing, injecting too much sample can also lead to fronting.[2]

    • Solution: Dilute the sample or decrease the injection volume.

Issue 2: Inconsistent Retention Times

Q: The retention times for my analytes are shifting between runs. What could be the problem?

A: Fluctuating retention times can be caused by several factors related to the HPLC system and mobile phase preparation.[9]

  • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or issues with the pump's proportioning valves can lead to shifts in retention.[9][10]

    • Solution: Ensure accurate and consistent mobile phase preparation. If using a gradient, check the pump's performance and consider pre-mixing the mobile phase if the issue persists.

  • Pump Issues: Air bubbles in the pump head or leaking pump seals can cause an inconsistent flow rate, leading to variable retention times.[9]

    • Solution: Degas the mobile phase thoroughly before and during use.[3] Purge the pump to remove any air bubbles. Check for leaks and replace seals if necessary.

  • Column Temperature Fluctuations: Changes in the column temperature can affect retention times, especially for ion-exchange systems.[9]

    • Solution: Use a column oven to maintain a constant and stable temperature.[11]

Issue 3: Baseline Noise or Drift

Q: My chromatogram shows a noisy or drifting baseline. How can I resolve this?

A: A stable baseline is crucial for accurate quantification. Noise and drift can originate from the mobile phase, detector, or system contamination.[12]

  • Mobile Phase Contamination: Impurities in the solvents or additives can lead to a noisy or drifting baseline, especially during gradient elution.[12][13]

    • Solution: Use high-purity HPLC-grade solvents and reagents. Filter and degas the mobile phase before use.

  • Detector Instability: Fluctuations in the detector lamp or electronics can cause baseline issues.[12]

    • Solution: Allow the detector to warm up and stabilize before starting the analysis. Check the lamp's age and replace it if necessary.

  • System Contamination: Contaminants from previous injections can slowly elute, causing a drifting baseline.

    • Solution: Flush the column with a strong solvent to remove any strongly retained compounds.

Quantitative Data Summary

The following tables summarize typical chromatographic parameters and performance data from various published methods for the analysis of resveratrol and its sulfate metabolites.

Table 1: HPLC Method Parameters

ParameterMethod 1[5][6]Method 2[3]Method 3[14]
Column C18 (30 x 2.0 mm)Waters Atlantis C18 (4.6 x 150 mm, 3 µm)Phenomenex C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% (v/v) formic acid in water5 mM Ammonium Acetate in water with 2% propan-2-olPhosphate buffer (pH 6.8)
Mobile Phase B 0.1% (v/v) formic acid in acetonitrileMethanol with 2% propan-2-olMethanol
Flow Rate 0.25 mL/min1.0 mL/min1.0 mL/min
Detection LC-MS/MSUV (325 nm)UV (306 nm)
Column Temp. Not specified35 °CRoom Temperature

Table 2: Analyte Retention Times and Linearity

AnalyteRetention Time (min) - Method 1[5]Retention Time (min) - Method 2[3]Linearity Range - Method 1[5]Linearity Range - Method 3[14]
Resveratrol ~5.218.65 - 1000 ng/mL0.010 - 6.4 µg/mL
Resveratrol Sulfate ~4.9Not specified for individual sulfates10 - 2000 ng/mLNot applicable
Resveratrol Glucuronide ~4.0Not specified for individual glucuronides5 - 1000 ng/mLNot applicable

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Resveratrol and its Metabolites in Plasma[5][6]

This protocol is adapted from a method for the determination of resveratrol and its metabolites in dog plasma.

  • Sample Preparation (Protein Precipitation):

    • For resveratrol analysis, precipitate plasma proteins with acetonitrile.

    • For metabolite analysis, use an acetonitrile-methanol (1:1, v/v) solution for precipitation.

  • Chromatographic Conditions:

    • Column: C18, 30 x 2.0 mm.

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Gradient: Start with 90% A, hold for 0.5 min, decrease to 5% A in 3.5 min, hold for 5 min, then return to initial conditions for 3 min of re-equilibration.

    • Flow Rate: 0.25 mL/min.

    • Total Run Time: 12 min.

  • Mass Spectrometry Detection:

    • Use a turbo ion spray interface.

    • Operate in negative ion mode for resveratrol and resveratrol sulfate.

    • Operate in positive ion mode for resveratrol glucuronide.

    • Acquire data in multiple reaction monitoring (MRM) mode.

Protocol 2: HPLC-UV Analysis of Resveratrol and its Metabolites in Human Plasma and Urine[3]

This protocol describes a reversed-phase HPLC method with UV detection.

  • Sample Preparation (Plasma):

    • Acidify plasma with concentrated HCl.

    • Add methanol to precipitate proteins.

    • Vortex and place at -20°C.

    • Centrifuge to remove denatured proteins.

    • Dry the supernatant under nitrogen.

    • Reconstitute the sample in 50:50 MeOH:H₂O.

  • Chromatographic Conditions:

    • Column: Waters Atlantis C18, 4.6 x 150 mm, 3 µm, with a C18 guard column.

    • Mobile Phase A: 5 mM Ammonium Acetate in water with 2% propan-2-ol.

    • Mobile Phase B: Methanol with 2% propan-2-ol.

    • Gradient: 0 min, 0% B; 4 min, 20% B; 7 min, 80% B; 16 min, 55% B; 18 min, 55% B; 18.5 min, 95% B; 23 min, 95% B; then re-equilibrate with 100% A for 6 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 100 µL.

  • UV Detection:

    • Monitor at 325 nm.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection start Biological Sample (Plasma/Urine) precip Protein Precipitation (Acetonitrile/Methanol) start->precip centrifuge Centrifugation precip->centrifuge dry Dry Down Supernatant centrifuge->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject Sample reconstitute->inject column C18 Reversed-Phase Column inject->column elute Gradient Elution column->elute detect UV or MS/MS Detector elute->detect data Data Acquisition & Analysis detect->data

Caption: Experimental workflow for HPLC analysis of resveratrol metabolites.

troubleshooting_peak_tailing cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Peak Tailing cause1 Secondary Silanol Interactions issue->cause1 cause2 Inappropriate Mobile Phase pH issue->cause2 cause3 Column Overload issue->cause3 sol1 Add Acidic Modifier (e.g., Formic Acid) cause1->sol1 sol2 Adjust Mobile Phase pH cause2->sol2 sol3 Reduce Sample Concentration/Volume cause3->sol3

Caption: Troubleshooting logic for addressing peak tailing issues.

References

Technical Support Center: Resveratrol-3-O-sulfate Sodium In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Resveratrol-3-O-sulfate sodium. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the in vivo delivery of this key resveratrol (B1683913) metabolite. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important for in vivo research?

Resveratrol-3-O-sulfate is one of the principal metabolites of resveratrol found in plasma and tissues following oral administration of resveratrol in preclinical models and humans.[1][2][3] Due to the rapid and extensive metabolism of resveratrol, its sulfate (B86663) conjugates, like Resveratrol-3-O-sulfate, are considered to act as a circulating reservoir.[1][2][4] It is hypothesized that these sulfates can be taken up by target tissues and then hydrolyzed back to the active parent compound, resveratrol, by intracellular sulfatases.[1][2][4] This mechanism may explain the observed biological effects of resveratrol in vivo despite its low systemic bioavailability.[1][2][5]

Q2: I am having trouble dissolving this compound for my experiments. What are the recommended solvents and what is its stability?

This compound is described as being "slightly soluble" in DMSO.[6][7] For stock solutions, it is recommended to select an appropriate solvent and prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[7] Stock solutions can typically be stored at -20°C for up to one month or at -80°C for up to six months.[7] To aid solubilization, gentle warming to 37°C and sonication in an ultrasonic bath may be employed.[7] The stability of resveratrol sulfates is generally greater than that of the parent resveratrol under cell culture conditions.[3]

Q3: What is the expected bioavailability of orally administered this compound?

Pharmacokinetic studies in mice have shown that orally administered resveratrol-3-O-sulfate has a low bioavailability of approximately 14%.[1][2] Despite this, it can be absorbed and subsequently converted back to free resveratrol in vivo.[1][2]

Q4: Can I expect Resveratrol-3-O-sulfate to have the same biological activity as resveratrol in my in vitro assays?

Not necessarily. The biological activity of Resveratrol-3-O-sulfate can be context-dependent. Some studies have shown that it possesses its own biological activities, such as inducing quinone reductase 1 and inhibiting COX-1.[3] However, for other effects, like inducing autophagy and senescence in cancer cells, its activity is dependent on its intracellular conversion back to resveratrol.[1][2][4] Therefore, the observed activity in your cell model will likely depend on the expression and activity of specific membrane transporters and intracellular sulfatases.[1][2]

Troubleshooting Guides

Issue 1: Low or no detectable biological effect of Resveratrol-3-O-sulfate in cell-based assays.
  • Possible Cause 1: Insufficient intracellular conversion to resveratrol.

    • Troubleshooting Step: Verify the expression and activity of sulfatases in your specific cell line. You can perform a literature search for sulfatase expression in your cells of interest or conduct a direct enzymatic assay.

    • Experimental Tip: As a positive control, include a condition where you treat the cells with the parent resveratrol to ensure the downstream signaling pathway you are investigating is responsive. To confirm the role of sulfatases, consider using a sulfatase inhibitor, which should abrogate the effects of Resveratrol-3-O-sulfate if its activity is dependent on conversion to resveratrol.[1][2]

  • Possible Cause 2: Poor cellular uptake.

    • Troubleshooting Step: Cellular uptake of resveratrol sulfates can be mediated by specific organic anion transporting polypeptides (OATPs). Assess the expression of relevant OATP transporters in your cell model.

    • Experimental Tip: Perform a cellular uptake study using radiolabeled or fluorescently tagged Resveratrol-3-O-sulfate to quantify its intracellular accumulation.

Issue 2: High variability in animal pharmacokinetic data.
  • Possible Cause 1: Inconsistent formulation and administration.

    • Troubleshooting Step: Ensure your formulation is homogenous and stable throughout the duration of the experiment. Due to its limited solubility, precipitation can occur.

    • Experimental Tip: Develop a validated formulation protocol. Consider using formulation strategies such as nanoparticles, liposomes, or emulsions to improve solubility and consistency.[8][9][10]

  • Possible Cause 2: Inter-animal differences in metabolism.

    • Troubleshooting Step: The gut microbiota can influence the metabolism of polyphenols.[11] Differences in the gut microbiome of your experimental animals could contribute to variability.

    • Experimental Tip: Standardize the housing conditions and diet of the animals as much as possible. For critical studies, consider co-housing animals to promote a more uniform gut microbiome.

Quantitative Data Summary

ParameterValueSpecies/ModelReference
Oral Bioavailability ~14%Mice[1][2]
IC50 (mitoNEET binding) 3.36 µMHuman protein[7]
COX-1 Inhibition (IC50) 3.60 µMIn vitro assay[3]
COX-2 Inhibition (IC50) 7.53 µMIn vitro assay[3]
Plasma Half-life (sulfate conjugates) 3.2 to 11.5 hHuman

Key Experimental Protocols

Protocol 1: Assessment of Intracellular Conversion of Resveratrol-3-O-sulfate to Resveratrol
  • Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with a known concentration of this compound for various time points (e.g., 2, 6, 12, 24 hours). Include a vehicle control and a positive control of resveratrol.

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer).

  • Sample Preparation: Precipitate proteins from the cell lysate (e.g., with acetonitrile) and centrifuge to collect the supernatant.[12]

  • LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of both Resveratrol-3-O-sulfate and resveratrol using a validated LC-MS/MS method.[12][13] This will allow you to determine the rate and extent of intracellular conversion.

Protocol 2: In Vivo Pharmacokinetic Study
  • Animal Model: Use a suitable animal model (e.g., C57BL/6 mice).

  • Formulation: Prepare a stable and homogenous formulation of this compound in a suitable vehicle.

  • Administration: Administer a single oral dose of the formulation to the animals.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Extraction: Perform a protein precipitation extraction of the plasma samples.

  • LC-MS/MS Analysis: Quantify the concentrations of Resveratrol-3-O-sulfate and any regenerated resveratrol in the plasma samples using a validated LC-MS/MS method.[12][14]

  • Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.

Visualizations

cluster_ingestion Oral Administration cluster_metabolism First-Pass Metabolism (Intestine/Liver) cluster_circulation Systemic Circulation cluster_target_tissue Target Tissue Resveratrol Resveratrol Resveratrol-3-O-sulfate Resveratrol-3-O-sulfate Resveratrol->Resveratrol-3-O-sulfate Sulfation Resveratrol_Glucuronide Resveratrol Glucuronides Resveratrol->Resveratrol_Glucuronide Glucuronidation Circulating_Metabolites Circulating Sulfates & Glucuronides Resveratrol-3-O-sulfate->Circulating_Metabolites Resveratrol_Glucuronide->Circulating_Metabolites Cellular_Uptake Cellular Uptake (OATP Transporters) Circulating_Metabolites->Cellular_Uptake Intracellular_Sulfate Intracellular Resveratrol-3-O-sulfate Cellular_Uptake->Intracellular_Sulfate Regenerated_Resveratrol Regenerated Resveratrol Intracellular_Sulfate->Regenerated_Resveratrol Sulfatase Activity Biological_Effect Biological Effect Regenerated_Resveratrol->Biological_Effect

Caption: Metabolic pathway of resveratrol and the role of its sulfate metabolite.

Start Start: Low Biological Effect Observed Check_Sulfatase Is sulfatase activity required for the expected effect and present in the cell line? Start->Check_Sulfatase Check_Uptake Is cellular uptake occurring? (Check OATP transporter expression) Check_Sulfatase->Check_Uptake Yes No_Sulfatase_Activity Investigate sulfatase-independent mechanisms or use a different cell model. Check_Sulfatase->No_Sulfatase_Activity No Perform_Uptake_Assay Perform cellular uptake assay (e.g., with labeled compound). Check_Uptake->Perform_Uptake_Assay Unsure No_Uptake Investigate reasons for low uptake (e.g., transporter inhibition) or alternative delivery strategies. Check_Uptake->No_Uptake No Uptake_Confirmed If uptake is confirmed but effect is still low, investigate downstream signaling pathways. Check_Uptake->Uptake_Confirmed Yes End Problem Resolved No_Sulfatase_Activity->End Perform_Uptake_Assay->Check_Uptake No_Uptake->End Uptake_Confirmed->End

References

preventing Resveratrol-3-O-sulfate degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Resveratrol-3-O-sulfate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent its degradation during sample preparation and ensure accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What is Resveratrol-3-O-sulfate and why is it important?

Resveratrol-3-O-sulfate is one of the primary metabolites of resveratrol (B1683913), a naturally occurring polyphenol with numerous potential health benefits. Following oral administration, resveratrol is extensively metabolized in the body, and its sulfate (B86663) conjugates, including Resveratrol-3-O-sulfate, are the most abundant forms found in human plasma.[1] Understanding the stability and concentration of this metabolite is crucial for accurately assessing the bioavailability and biological activity of resveratrol.

Q2: What are the main factors that can cause the degradation of Resveratrol-3-O-sulfate during sample preparation?

While Resveratrol-3-O-sulfate is generally more stable than its parent compound, its integrity can be compromised by several factors, largely extrapolated from the known instabilities of resveratrol. These include:

  • pH: Resveratrol is known to be unstable in neutral to alkaline conditions (pH > 6.8), with degradation increasing exponentially at higher pH values.[2][3] It is crucial to maintain an acidic pH during sample processing and storage to prevent potential hydrolysis of the sulfate group.

  • Temperature: Elevated temperatures can accelerate the degradation of resveratrol.[2] Therefore, it is essential to keep samples on ice or at refrigerated temperatures (2-8°C) during processing and to store them at -80°C for long-term stability.

  • Light: Exposure to ultraviolet (UV) light can cause isomerization and degradation of resveratrol.[4] While the direct impact on the sulfate conjugate is less documented, it is best practice to protect samples from light at all stages of handling and analysis.

  • Enzymatic Activity: Tissues and biological fluids may contain sulfatase enzymes that can hydrolyze the sulfate group, converting Resveratrol-3-O-sulfate back to resveratrol.[5][6] This can lead to an underestimation of the metabolite and an overestimation of the parent compound.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of plasma and serum samples can affect the stability of various analytes.[7][8][9] It is recommended to minimize freeze-thaw cycles by aliquoting samples upon collection.

Q3: What are the recommended storage conditions for samples containing Resveratrol-3-O-sulfate?

For long-term storage, samples (plasma, serum, tissue homogenates) should be kept at -80°C. For short-term storage during sample preparation, samples should be maintained at 2-8°C and protected from light. Stock solutions of Resveratrol-3-O-sulfate are typically prepared in methanol (B129727) and can be stored at -20°C.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Resveratrol-3-O-sulfate.

Issue Potential Cause(s) Recommended Solution(s)
Low or no detectable Resveratrol-3-O-sulfate peak 1. Degradation during sample collection and handling: Exposure to inappropriate pH, temperature, or light. 2. Enzymatic degradation: Activity of sulfatases in the sample. 3. Inefficient extraction: Poor recovery from the biological matrix. 4. Instrumental issues: Low sensitivity of the LC-MS/MS system.1. Ensure samples are collected in appropriate anticoagulant tubes (e.g., EDTA), processed quickly at low temperatures, and protected from light. Acidifying the plasma with a small amount of concentrated acid (e.g., 17.5 µL HCl per 1 mL plasma) can help stabilize the analyte.[1] 2. Immediately after collection, process samples at low temperatures and consider adding a sulfatase inhibitor if enzymatic activity is suspected. 3. Optimize the protein precipitation protocol. Ensure the correct ratio of organic solvent to plasma and adequate vortexing and centrifugation. 4. Check the LC-MS/MS system performance, including tuning of the instrument for the specific m/z transitions of Resveratrol-3-O-sulfate.
High variability in results between replicate samples 1. Inconsistent sample handling: Variations in temperature, light exposure, or processing time. 2. Precipitate formation: Incomplete removal of precipitated proteins. 3. Injection volume variability: Issues with the autosampler.1. Standardize the entire sample preparation workflow to ensure all samples are treated identically. 2. After centrifugation, carefully transfer the supernatant to a new tube, avoiding any disturbance of the protein pellet. 3. Perform routine maintenance on the autosampler and ensure proper calibration.
Presence of a significant resveratrol peak when only the sulfate metabolite is expected 1. In-source fragmentation in the mass spectrometer: The sulfate group may be lost during ionization. 2. Hydrolysis of the sulfate conjugate: This can occur during sample storage or preparation due to inappropriate pH or enzymatic activity.1. Optimize the mass spectrometer source conditions (e.g., collision energy, cone voltage) to minimize in-source fragmentation. 2. Adhere strictly to the recommended sample handling and storage conditions (acidic pH, low temperature). If enzymatic degradation is suspected, consider heat-inactivating the sample or using sulfatase inhibitors.
Poor peak shape (tailing, splitting) 1. Column contamination: Buildup of matrix components on the analytical column. 2. Inappropriate injection solvent: Sample dissolved in a solvent stronger than the initial mobile phase. 3. Column void or degradation: Damage to the stationary phase.1. Use a guard column and implement a column flushing procedure between analytical runs. 2. Reconstitute the dried extract in a solvent that is of similar or weaker strength than the initial mobile phase. 3. Replace the analytical column if performance does not improve after flushing.

Experimental Protocols

Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis

This protocol is adapted from a validated method for the determination of resveratrol and its metabolites in plasma.[10][11]

Materials:

  • Plasma collected in EDTA tubes

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standard (IS) solution (e.g., a stable isotope-labeled Resveratrol-3-O-sulfate)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen plasma samples at room temperature, protected from light.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • To precipitate proteins, add 1 mL of a 1:1 (v/v) mixture of acetonitrile and methanol.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Conditions for Resveratrol-3-O-sulfate Analysis

These are typical starting conditions that may require optimization for your specific instrumentation.[10][11]

Chromatographic Conditions:

  • Column: C18, 30 x 2.0 mm, 3 µm particle size

  • Mobile Phase A: 0.1% (v/v) formic acid in water

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile

  • Flow Rate: 0.25 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-4.0 min: Linear gradient to 95% B

    • 4.0-6.0 min: Hold at 95% B

    • 6.0-6.1 min: Return to 10% B

    • 6.1-8.0 min: Re-equilibration at 10% B

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Ion Electrospray (ESI-)

  • MRM Transition: The specific precursor and product ions for Resveratrol-3-O-sulfate and the internal standard should be determined by direct infusion and optimization.

Data Summary

Table 1: Stability of Resveratrol under Various Conditions

While specific stability data for Resveratrol-3-O-sulfate is limited, the stability of the parent compound, resveratrol, provides a strong indication of conditions to avoid.

ConditionObservationReference(s)
pH Stable in acidic pH (1.2). Degradation begins at pH > 6.8 and increases exponentially at higher pH values.[2][3][12]
Temperature At pH 7.4, rapid degradation at 25°C and 37°C. Degradation is slowed at 4°C and prevented at -22°C.[12]
Light Exposure to UV light (366 nm) for 120 minutes can lead to significant conversion of trans-resveratrol to the cis-isomer.[2]
Freeze-Thaw Cycles While specific data for resveratrol is lacking, multiple freeze-thaw cycles are generally discouraged for plasma/serum samples to maintain analyte integrity.[7][8][9]
Table 2: LC-MS/MS Method Validation Parameters for Resveratrol-3-O-sulfate

The following data is based on a validated method for the analysis of resveratrol metabolites in dog plasma.[10]

ParameterValue
Linearity Range 10 - 2000 ng/mL
Accuracy (% of true value) 90 - 112%
Precision (%RSD) ≤ 9%
Lower Limit of Quantification (LLOQ) 10 ng/mL

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis Collect_Plasma Collect Plasma (EDTA) Thaw Thaw Sample (Room Temp, Dark) Collect_Plasma->Thaw Store at -80°C Add_IS Add Internal Standard Thaw->Add_IS Precipitate Protein Precipitation (Acetonitrile/Methanol) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge (4°C) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS

Caption: Experimental workflow for the preparation of plasma samples for Resveratrol-3-O-sulfate analysis.

degradation_pathway cluster_factors Degradation Factors cluster_analyte Analyte cluster_products Degradation Products pH Alkaline pH R3S Resveratrol-3-O-sulfate pH->R3S Temp High Temperature Temp->R3S Light UV Light Res Resveratrol Light->Res Enzymes Sulfatases Enzymes->R3S R3S->Res Hydrolysis Other Other Degradation Products Res->Other Oxidation/Isomerization

Caption: Potential degradation pathways for Resveratrol-3-O-sulfate during sample handling.

References

Navigating the Solubility of Resveratrol-3-O-sulfate Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with Resveratrol-3-O-sulfate sodium, understanding its solubility characteristics in common laboratory solvents is paramount for experimental success. This technical support guide provides a comprehensive overview of its solubility in DMSO and ethanol, alongside practical troubleshooting advice and detailed protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO and ethanol?

A1: Direct quantitative solubility data for this compound is limited. However, based on available information from chemical suppliers and related compounds, we can provide a qualitative and comparative summary. The compound is generally described as "slightly soluble" in DMSO. There is currently no specific solubility data available for ethanol. For context, the parent compound, trans-resveratrol, is significantly more soluble in both solvents.

Q2: Why is my this compound not dissolving properly in DMSO?

A2: Several factors can contribute to dissolution issues. These may include the concentration you are trying to achieve, the temperature of the solvent, and the purity of the compound. As it is only slightly soluble, you may be exceeding its solubility limit. Refer to the troubleshooting section for detailed guidance.

Q3: Can I heat the solution to improve solubility?

A3: Yes, gentle heating can aid dissolution. It is recommended to warm the solution to 37°C to help increase the solubility of this compound.[1] Combining this with sonication can be particularly effective.

Q4: How should I store my this compound stock solution in DMSO?

A4: For optimal stability, stock solutions of this compound in DMSO can be stored for up to two weeks at 4°C or for six months at -80°C.

Solubility Data Summary

For a clear comparison, the following tables summarize the available solubility information for this compound and its parent compound, trans-resveratrol.

Table 1: Solubility of this compound

SolventReported Solubility
DMSOSlightly Soluble
EthanolData not available

Table 2: Comparative Solubility of trans-Resveratrol (Parent Compound)

SolventApproximate Solubility
DMSO~16 mg/mL
Ethanol~50 mg/mL

Note: The solubility of trans-resveratrol is provided for context and is not indicative of the exact solubility of its sulfated sodium salt, which is expected to have different physicochemical properties.

Experimental Protocol: Dissolving this compound

This protocol outlines the recommended steps for dissolving this compound to prepare a stock solution.

G cluster_0 Preparation Workflow start Start: Weigh this compound add_solvent Add appropriate volume of DMSO start->add_solvent vortex Vortex briefly to mix add_solvent->vortex check_dissolution Check for complete dissolution vortex->check_dissolution sonicate_heat If not dissolved: - Warm to 37°C - Use ultrasonic bath check_dissolution->sonicate_heat No store Store solution at 4°C or -80°C check_dissolution->store Yes recheck Re-check for dissolution sonicate_heat->recheck recheck->store Yes end End: Solution ready for use recheck->end If still not dissolved, consider lower concentration store->end

Dissolution workflow for this compound.

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration.

  • Initial Mixing: Briefly vortex the solution to ensure the powder is wetted.

  • Assessing Dissolution: Visually inspect the solution for any undissolved particles.

  • Aiding Dissolution (if necessary): If the compound has not fully dissolved, warm the vial to 37°C in a water bath and place it in an ultrasonic bath for short intervals.

  • Final Check: After treatment, again visually inspect for complete dissolution.

  • Storage: Once fully dissolved, store the stock solution appropriately. For short-term use (up to 2 weeks), store at 4°C. For long-term storage (up to 6 months), aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Encountering issues during dissolution is not uncommon. This guide addresses potential problems and offers solutions.

G troubleshooting Issue Potential Solution precipitation Precipitation upon dilution in aqueous buffer - Decrease the final concentration of the compound. - Increase the percentage of DMSO in the final solution (check cell tolerance). - Prepare a fresh dilution immediately before use. troubleshooting->precipitation Problem 1 incomplete_dissolution Incomplete dissolution in DMSO - Ensure you have not exceeded the solubility limit ('Slightly Soluble'). - Apply gentle heat (37°C) and sonication. - Verify the purity and integrity of the compound. troubleshooting->incomplete_dissolution Problem 2 color_change Unexpected color change in solution - Protect the solution from light. - Prepare fresh solutions. - Check for potential contaminants in the solvent. troubleshooting->color_change Problem 3

Troubleshooting common issues with this compound.

References

troubleshooting low signal in Resveratrol-3-O-sulfate LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal issues during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Resveratrol-3-O-sulfate.

Troubleshooting Guide: Low Signal Intensity

Low signal intensity for Resveratrol-3-O-sulfate can be a frustrating issue. This guide provides a systematic approach to identify and resolve the root cause.

Question: My Resveratrol-3-O-sulfate signal is weak or absent. Where do I start troubleshooting?

Answer: A complete loss of signal often points to a singular critical failure. A systematic check of the entire workflow, from sample to detector, is the most effective approach.[1] Start by confirming the issue is not with the sample itself by injecting a fresh, known concentration of a Resveratrol-3-O-sulfate standard. If the standard also shows a low signal, proceed through the following troubleshooting workflow.

start Low Signal for Resveratrol-3-O-sulfate check_sample Inject Fresh Standard start->check_sample ms_check Mass Spectrometer Issues check_sample->ms_check Standard signal is low sample_prep_check Sample Preparation Issues check_sample->sample_prep_check Standard signal is good, sample signal is low lc_check Liquid Chromatography Issues ms_check->lc_check MS OK ms_tune Check MS Tune & Calibration ms_check->ms_tune MS Suspected lc_check->sample_prep_check LC OK pressure Check System Pressure lc_check->pressure LC Suspected extraction Review Extraction Protocol sample_prep_check->extraction Sample Prep Suspected ion_source Inspect Ion Source ms_tune->ion_source ms_settings Verify MS Settings (Polarity, Voltages) ion_source->ms_settings fragmentation Investigate In-Source Fragmentation ms_settings->fragmentation end Signal Restored fragmentation->end mobile_phase Verify Mobile Phase (Composition, pH, Additives) pressure->mobile_phase column Inspect Column (Contamination, Age) mobile_phase->column leaks Check for Leaks column->leaks leaks->end degradation Assess Sample Degradation extraction->degradation matrix_effects Evaluate Matrix Effects (Ion Suppression) degradation->matrix_effects matrix_effects->end

Caption: Troubleshooting workflow for low signal intensity.

Frequently Asked Questions (FAQs)

Mass Spectrometry Issues

Q1: What are the optimal mass spectrometry settings for Resveratrol-3-O-sulfate?

A1: Resveratrol-3-O-sulfate is best analyzed in negative ion mode due to the presence of the sulfate (B86663) group.[2][3] Key parameters to check include:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is standard.[2][3]

  • Precursor Ion: The deprotonated molecule [M-H]⁻ at m/z 307 should be monitored.[4]

  • In-Source Fragmentation: Sulfated compounds are prone to losing the SO₃ group (a neutral loss of 80 Da) in the ion source.[5][6] If you observe a strong signal for the resveratrol (B1683913) anion at m/z 227 but a weak signal for the sulfated precursor, your ion source settings (e.g., temperatures, voltages) may be too harsh. Try reducing the source temperature or voltages.[7][8]

Q2: I suspect in-source fragmentation. How can I confirm and mitigate this?

A2: In-source fragmentation of sulfated compounds is a common issue where the sulfate group is lost before mass analysis.[5]

  • Confirmation: Infuse a standard solution of Resveratrol-3-O-sulfate directly into the mass spectrometer and monitor both the precursor ion (m/z 307) and the fragment ion (m/z 227). Gradually decrease the source energy (e.g., capillary voltage, fragmentor voltage) and observe if the ratio of m/z 307 to m/z 227 increases.

  • Mitigation: To minimize in-source fragmentation, use the gentlest possible ion source conditions. This includes lowering the desolvation temperature and reducing the cone or capillary voltage.[8]

parent Resveratrol-3-O-sulfate [M-H]⁻ (m/z 307) fragment Resveratrol [M-H]⁻ (m/z 227) parent->fragment - SO₃ so3 SO₃ (80 Da) source_conditions Harsh Ion Source Conditions (High Temperature/Voltage) source_conditions->parent

Caption: In-source fragmentation of Resveratrol-3-O-sulfate.

Liquid Chromatography Issues

Q3: What mobile phase composition is recommended for Resveratrol-3-O-sulfate analysis?

A3: A reverse-phase separation on a C18 column is common.[2][3] For the mobile phase, a combination of water and an organic solvent (acetonitrile or methanol) with a volatile additive is recommended.

  • Additives: Using 0.1% formic acid in both aqueous and organic phases is a common practice for the analysis of resveratrol metabolites.[2][3] Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) can also be used, especially to buffer the mobile phase.[9][10][11] Non-volatile buffers like phosphate (B84403) buffers should never be used with LC-MS.[11]

  • pH: Acidic conditions (using formic or acetic acid) generally provide good peak shape for phenolic compounds. However, for negative ion mode, an acidic mobile phase can sometimes suppress ionization.[11] If signal is low, consider using a mobile phase with a higher pH, such as one containing ammonium hydroxide, which can enhance ionization in negative mode.[11]

Q4: My peak shape is poor (tailing, broadening). How can this affect my signal, and how can I fix it?

A4: Poor peak shape leads to a lower peak height and, consequently, a lower signal-to-noise ratio.[12][13] Common causes and solutions include:

  • Secondary Interactions: The phenolic hydroxyl groups on resveratrol can interact with residual silanols on the silica-based column, causing peak tailing. Using a mobile phase with a low pH (e.g., with 0.1% formic acid) can suppress this interaction.[12]

  • Column Contamination: Buildup of matrix components on the column can lead to peak distortion.[12] Flushing the column or using a guard column can help.

  • Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[12][13] Ensure your sample solvent is as weak or weaker than the starting mobile phase conditions.[13]

Sample Preparation and Matrix Effects

Q5: What is ion suppression and how can it affect my analysis of Resveratrol-3-O-sulfate?

A5: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal.[14][15][16][17] This is a major concern in LC-MS, especially when analyzing complex biological samples like plasma or urine.[14][18] The co-eluting substances compete with your analyte for ionization in the ESI source, reducing its signal without necessarily showing up in the chromatogram.[15][17]

Q6: How can I minimize ion suppression?

A6:

  • Improve Chromatographic Separation: Modify your LC gradient to better separate Resveratrol-3-O-sulfate from interfering matrix components.

  • Enhance Sample Cleanup: Use more effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds before injection.[12] Protein precipitation is a common first step for plasma samples.[2][9]

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effect.

  • Use an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects, as it will be affected by suppression in the same way as the analyte.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for Resveratrol-3-O-sulfate analysis found in the literature.

ParameterValueMatrixReference
Linearity Range10 - 2000 ng/mLDog Plasma[2][3]
Accuracy90 - 112%Dog Plasma[2][3]
Precision (%RSD)≤ 9%Dog Plasma[2][3]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol is adapted from established methods for the extraction of resveratrol metabolites from plasma.[2][3][19]

  • Thawing: Thaw frozen plasma samples at room temperature, protected from light.[9]

  • Protein Precipitation: To a 250 µL aliquot of plasma in a microcentrifuge tube, add 1 mL of a cold acetonitrile-methanol (1:1, v/v) solution.[2]

  • Vortexing: Vortex the sample vigorously for 1 minute to ensure thorough mixing and protein precipitation.[9]

  • Centrifugation: Centrifuge the sample at 13,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[9]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a methanol/water mixture (e.g., 1:4 v/v).[4] Vortex for 1 minute to ensure complete dissolution.

  • Final Centrifugation: Centrifuge again at high speed for 5 minutes to remove any remaining particulates.

  • Injection: Transfer the final supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: Suggested LC-MS Method Parameters

These parameters are a starting point for method development, based on published methods.[2][3]

ParameterSuggested Condition
LC System
ColumnC18, e.g., 30 x 2.0 mm
Mobile Phase A0.1% (v/v) Formic Acid in Water
Mobile Phase B0.1% (v/v) Formic Acid in Acetonitrile
Flow Rate0.25 mL/min
GradientStart at 10% B, hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 5 min, return to initial conditions.
Column Temp40°C
Injection Volume5 µL
MS System
Ion SourceElectrospray Ionization (ESI)
PolarityNegative
Monitored Transitionm/z 307 -> m/z 227 (for MS/MS)
Capillary VoltageOptimize for minimal fragmentation (e.g., 3.0-3.5 kV)
Desolvation TempOptimize for signal (e.g., 250-350°C)

References

Technical Support Center: Resveratrol-3-O-sulfate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the stability of Resveratrol-3-O-sulfate sodium. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound?

For the parent compound, trans-resveratrol, stability is highly pH-dependent. It is stable in acidic conditions (pH 1-6.8) but degrades exponentially in neutral to alkaline environments (pH > 6.8).[5][6] Given this, while Resveratrol-3-O-sulfate is expected to be more robust, it is crucial to empirically determine its stability in your specific buffer system and experimental conditions, especially at neutral or alkaline pH.

Q2: I am seeing degradation in my Resveratrol-3-O-sulfate sample. What could be the cause?

Several factors beyond pH could be contributing to the degradation of your sample:

  • Exposure to Light: The parent compound, resveratrol (B1683913), is known to be sensitive to light, which can cause isomerization from the trans to the cis form.[7] It is advisable to protect solutions of Resveratrol-3-O-sulfate from light.

  • Elevated Temperature: Higher temperatures can accelerate degradation.[5][8] Store stock solutions at -20°C or -80°C as recommended by the supplier.[9] For experiments at physiological temperatures (e.g., 37°C), the stability over the experimental duration should be confirmed.

  • Oxidizing Agents: The presence of oxidizing agents can lead to degradation.[10] Ensure your buffers and solvents are free from such contaminants.

  • Enzymatic Degradation: If working with cell culture media or biological matrices, enzymatic activity (e.g., sulfatases) could be converting the Resveratrol-3-O-sulfate back to resveratrol, which may then degrade depending on the pH of the medium.[2][4]

Q3: What is the recommended pH range for working with this compound?

Based on the high stability of the parent compound, trans-resveratrol, in acidic conditions, it is recommended to prepare and store stock solutions of this compound in a slightly acidic buffer (pH 4-6). For biological assays that require physiological pH (e.g., 7.4), it is best to prepare these solutions fresh and use them promptly. A stability check under your specific experimental conditions is highly recommended.

Q4: How can I analyze the stability of this compound in my experiment?

The most reliable method for assessing stability is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV or Mass Spectrometry (MS) detection.[7][11] These methods can separate the intact Resveratrol-3-O-sulfate from its potential degradants and the parent compound, resveratrol.[10][12]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low analytical signal for Resveratrol-3-O-sulfate Sample degradation due to alkaline pH of the buffer or medium.Verify the pH of your solutions. If possible, adjust to a slightly acidic pH. For necessary alkaline conditions, perform a time-course stability study.
Exposure to light during storage or handling.Store stock solutions and samples in amber vials or wrapped in aluminum foil. Minimize light exposure during experiments.
Incorrect storage temperature.Ensure stock solutions are stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9]
Appearance of a new peak in HPLC/UPLC chromatogram Degradation of Resveratrol-3-O-sulfate.Characterize the new peak using a mass spectrometer to identify the degradant. This could be resveratrol or other byproducts.
Isomerization of the parent compound if present as an impurity.Use a validated HPLC method that can separate trans- and cis-resveratrol.
Inconsistent results in biological assays Degradation of the compound in the assay medium over the incubation period.Prepare fresh solutions for each experiment. Run a parallel stability test of the compound in the assay medium under the same conditions but without cells or other biological components.
Conversion of Resveratrol-3-O-sulfate to resveratrol by cellular enzymes.Measure both Resveratrol-3-O-sulfate and resveratrol concentrations over time in your assay system.

Quantitative Data Summary

While specific data for Resveratrol-3-O-sulfate is limited, the following table summarizes the stability of its parent compound, trans-resveratrol, which can be used as a reference point.

Table 1: pH-Dependent Stability of trans-Resveratrol

pHTemperature (°C)Half-lifeObservationReference
1.2Not specified> 90 daysHighly stable[5]
1-7Not specified> 28 daysStable[5]
7.437< 3 daysDegradation begins to be significant[5]
8.037< 10 hoursRapid degradation[5]
10.037< 5 minutesVery rapid degradation[5]

Experimental Protocols

Protocol: Forced Degradation Study to Determine pH Stability

This protocol outlines a general procedure for assessing the stability of this compound at different pH values.

1. Objective: To determine the degradation rate of this compound under acidic, neutral, and alkaline conditions.

2. Materials:

3. Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a slightly acidic buffer.

  • Prepare pH Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7.4, 9).

  • Incubation:

    • Dilute the stock solution with each pH buffer to a final concentration suitable for your analytical method (e.g., 10 µg/mL).

    • For each pH condition, prepare several vials.

    • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C), protected from light.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), take one vial from each pH condition.

    • Immediately quench any further degradation by neutralizing the sample if it is highly acidic or basic, and/or by diluting it with the mobile phase and placing it in a cooled autosampler.

    • Analyze the sample using a validated stability-indicating HPLC/UPLC method.

  • Data Analysis:

    • Quantify the peak area of the intact Resveratrol-3-O-sulfate at each time point.

    • Plot the percentage of remaining Resveratrol-3-O-sulfate against time for each pH condition.

    • Calculate the degradation rate constant and half-life at each pH.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results A Prepare Stock Solution (1 mg/mL) C Dilute Stock in Each pH Buffer A->C B Prepare pH Buffers (e.g., pH 3, 5, 7.4, 9) B->C D Incubate at Controlled Temperature C->D E Sample at Time Points (0, 2, 4, 8, 24h) D->E F Quench Reaction & Analyze by HPLC/UPLC E->F G Quantify Peak Area F->G H Plot % Remaining vs. Time G->H I Calculate Half-life (t½) H->I

Caption: Workflow for determining the pH stability of Resveratrol-3-O-sulfate.

Visualizations

Logical Relationship: Factors Affecting Stability

The stability of this compound is influenced by multiple factors. The following diagram illustrates the key relationships.

Stability_Factors substance Resveratrol-3-O-sulfate Sodium Stability degradation Degradation Products (e.g., Resveratrol) substance->degradation leads to ph pH ph->substance temp Temperature temp->substance light Light Exposure light->substance oxygen Oxidizing Agents oxygen->substance enzyme Enzymes (Sulfatases) enzyme->substance

Caption: Factors influencing the stability of this compound.

References

Validation & Comparative

Resveratrol vs. Resveratrol-3-O-Sulfate: A Comparative Analysis of Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Resveratrol (B1683913), a well-studied polyphenol found in grapes and red wine, has garnered significant attention for its diverse biological activities, including its potent anti-inflammatory properties. However, its low bioavailability due to rapid metabolism into sulfate (B86663) and glucuronide conjugates has been a major hurdle in its therapeutic application. This has led to increasing interest in the biological activities of its metabolites, particularly Resveratrol-3-O-sulfate, which is one of the most abundant metabolites found in plasma after resveratrol ingestion. This guide provides an objective comparison of the anti-inflammatory activity of resveratrol and its major metabolite, Resveratrol-3-O-sulfate sodium, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data from a pivotal in vitro study comparing the anti-inflammatory effects of resveratrol and its sulfated metabolites.

CompoundConcentrationInhibition of IL-6 Release (%)Inhibition of TNF-α Release (%)
Resveratrol10 µM100%48.1 ± 15.4%
Resveratrol-3-O-sulfate10 µM84.2 ± 29.4%33.0 ± 10.0%

Data sourced from Walker et al., 2013.[1][2]

Experimental Protocols

The following section details the methodology for a key experiment that evaluated the anti-inflammatory effects of resveratrol and Resveratrol-3-O-sulfate.

Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine Release in U-937 Macrophages

This experiment aimed to determine the ability of resveratrol and its metabolites to inhibit the release of pro-inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), from immune cells stimulated with a bacterial endotoxin.

1. Cell Culture and Differentiation:

  • The human monocytic cell line U-937 was used as a model for immune-competent cells.

  • U-937 cells were cultured in an appropriate medium and induced to differentiate into macrophages.

2. Treatment and Stimulation:

  • Differentiated U-937 macrophages were pre-incubated or co-incubated with either resveratrol or Resveratrol-3-O-sulfate at a concentration of 10 µM.

  • Following incubation with the test compounds, the cells were stimulated with lipopolysaccharide from Escherichia coli (E. coli-LPS) to induce an inflammatory response.

3. Cytokine Analysis:

  • After a 6-hour incubation period post-stimulation, the cell culture supernatant was collected.

  • The concentrations of IL-6 and TNF-α released into the supernatant were quantified using non-magnetic or magnetic bead analysis.

4. Data Analysis:

  • The percentage of inhibition of cytokine release was calculated by comparing the levels in cells treated with the compounds and LPS to those treated with LPS alone.

Signaling Pathways and Mechanisms of Action

Resveratrol exerts its anti-inflammatory effects through the modulation of several key signaling pathways. Its metabolites, including Resveratrol-3-O-sulfate, have also been shown to engage with these pathways, albeit with potentially different potencies.

The primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa B) pathway, a central regulator of inflammation.[3][4] By suppressing NF-κB activation, both resveratrol and its sulfate metabolites can down-regulate the expression of numerous pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α, as well as enzymes like cyclooxygenase-2 (COX-2).[3]

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Pro_inflammatory_Cytokines Resveratrol Resveratrol Resveratrol->NFkB_pathway R3S Resveratrol-3-O-sulfate R3S->NFkB_pathway

Inhibition of the NF-κB signaling pathway by Resveratrol and its sulfate metabolite.

Experimental Workflow

The general workflow for assessing the anti-inflammatory activity of these compounds in vitro is a multi-step process that involves cell culture, stimulation of an inflammatory response, treatment with the compounds of interest, and subsequent analysis of inflammatory markers.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Cell_Culture Cell Culture (e.g., U-937 monocytes) Differentiation Differentiation into Macrophages Cell_Culture->Differentiation Treatment Treatment with Resveratrol or Resveratrol-3-O-sulfate Differentiation->Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation Sample_Collection Sample Collection (Supernatant) Stimulation->Sample_Collection Cytokine_Analysis Cytokine Measurement (e.g., ELISA, Bead Array) Sample_Collection->Cytokine_Analysis Data_Analysis Data Analysis Cytokine_Analysis->Data_Analysis

References

A Comparative Guide to the Biological Targets of Resveratrol-3-O-sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Resveratrol-3-O-sulfate, a primary metabolite of resveratrol (B1683913), with its parent compound and other relevant alternatives. The information is supported by experimental data to aid in the evaluation of its therapeutic potential. Resveratrol, a well-studied polyphenol found in grapes and red wine, exhibits numerous health benefits, including anti-inflammatory, antioxidant, and anticancer properties.[1] However, its rapid metabolism into sulfate (B86663) and glucuronide conjugates, such as Resveratrol-3-O-sulfate, has raised questions about the true mediator of its biological effects.[2] This guide explores the direct biological activities of Resveratrol-3-O-sulfate and its role as a potential intracellular reservoir for resveratrol.

Anti-inflammatory Activity

Inflammation is a critical biological response, but chronic inflammation contributes to various diseases.[3] Both resveratrol and its 3-O-sulfate metabolite have demonstrated significant anti-inflammatory effects by modulating key signaling pathways, particularly the NF-κB pathway, and inhibiting the production of pro-inflammatory mediators.[3][1][4]

Data Comparison: Inhibition of Pro-inflammatory Cytokines

The following table summarizes the comparative efficacy of Resveratrol-3-O-sulfate and its parent compound, resveratrol, in reducing the expression and release of inflammatory cytokines in lipopolysaccharide (LPS)-stimulated U-937 macrophage cells.

CompoundConcentrationTarget Cytokine% Decrease in ExpressionReference
Resveratrol-3-O-sulfate 1 µMIL-1α61.2%[5][6]
1 µMIL-1β76.6%[5][6]
1 µMIL-642.2%[5][6]
Resveratrol 1 µMTNF-α & IL-6 ReleaseSimilar to Resveratrol-3-O-sulfate[5][6]
Signaling Pathway: NF-κB Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκB IκB IKK->IκB Phosphorylates (Degradation) NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates IκB_NF-κB IκB-NF-κB Complex IκB_NF-κB->IκB IκB_NF-κB->NF-κB Releases DNA DNA NF-κB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Resveratrol_Sulfate Resveratrol-3-O-sulfate & Resveratrol Resveratrol_Sulfate->IKK Inhibits

Experimental Protocol: Cytokine Expression Analysis
  • Cell Culture: U-937 human monocytic cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Differentiation: Cells are differentiated into macrophages by incubation with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

  • Treatment: Differentiated macrophages are pre-treated with Resveratrol-3-O-sulfate (1 µM) or resveratrol for 1 hour.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (100 ng/mL) for 4 hours to induce an inflammatory response.

  • RNA Extraction and qRT-PCR: Total RNA is extracted from the cells. The expression levels of IL-1α, IL-1β, and IL-6 mRNA are quantified using quantitative real-time polymerase chain reaction (qRT-PCR), with GAPDH used as a housekeeping gene for normalization.

  • ELISA for Cytokine Release: The concentration of secreted TNF-α and IL-6 in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Enzyme Inhibition: Cyclooxygenases (COX)

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible during inflammation.[7] Selective inhibition of COX-2 is a major goal for anti-inflammatory drug development.[8][9]

Data Comparison: COX-1 and COX-2 Inhibition

The table below compares the half-maximal inhibitory concentrations (IC₅₀) of Resveratrol-3-O-sulfate and resveratrol against COX-1 and COX-2 enzymes. Lower IC₅₀ values indicate greater potency.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity (COX-1/COX-2)Reference
Resveratrol-3-O-sulfate 3.607.530.48[4]
Resveratrol 6.650.758.87[4]
Celecoxib (Reference) >100~0.04>2500[7]

Notably, resveratrol is a selective COX-2 inhibitor, whereas its 3-O-sulfate metabolite inhibits COX-1 more potently than COX-2.[4]

Pathway Diagram: Prostaglandin (B15479496) Synthesis

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 PGs_Homeostatic Prostaglandins (Stomach lining, Platelets) PGH2->PGs_Homeostatic via specific synthases PGs_Inflammatory Prostaglandins (Inflammation, Pain) PGH2->PGs_Inflammatory via specific synthases Resveratrol Resveratrol Resveratrol->COX2 Inhibits (IC₅₀ = 0.75 µM) Resveratrol_Sulfate Resveratrol- 3-O-sulfate Resveratrol_Sulfate->COX1 Inhibits (IC₅₀ = 3.60 µM)

Experimental Protocol: COX Inhibitor Screening Assay
  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The assay is conducted in a reaction buffer containing Tris-HCl, hematin, and a suitable antioxidant (e.g., phenol).

  • Inhibitor Incubation: The enzymes are pre-incubated with various concentrations of Resveratrol-3-O-sulfate or resveratrol for 15 minutes at room temperature.

  • Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a specified time (e.g., 2 minutes) and then terminated. The amount of prostaglandin E₂ (PGE₂) produced is quantified using an ELISA kit.

  • IC₅₀ Calculation: The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Anticancer Activity & Metabolic Activation

While resveratrol sulfates often show lower direct antiproliferative activity compared to the parent compound, they can act as an intracellular reservoir.[2][4] Studies show that cancer cells can deconjugate Resveratrol-3-O-sulfate back into free resveratrol, which then exerts its anticancer effects, such as inducing apoptosis and autophagy.[2][10]

Data Comparison: Antiproliferative and Apoptotic Effects
CompoundCell LineEffectConcentrationReference
Resveratrol-3-O-sulfate Caco-2 (Colorectal)Dose-dependent growth decrease10 - 100 µM[5][6]
Caco-2 (Colorectal)Apoptosis induction25 and 50 µM[5][6]
Resveratrol (from sulfate) HT-29 (Colorectal)Induces autophagy & senescenceClinically achievable conc. of sulfate[2]
Logical Flow: Intracellular Activation and Autophagy

G cluster_extracellular Extracellular cluster_intracellular Intracellular (Cancer Cell) R3S_ext Resveratrol-3-O-sulfate R3S_int Resveratrol-3-O-sulfate R3S_ext->R3S_int Uptake STS Steroid Sulfatase Res_int Resveratrol R3S_int->Res_int Deconjugation LC3 LC3-I to LC3-II Conversion Res_int->LC3 Induces Senescence Senescence Res_int->Senescence Induces Autophagy Autophagy LC3->Autophagy Leads to

Experimental Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Caco-2 cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations (10-100 µM) of Resveratrol-3-O-sulfate. Control wells receive vehicle only. Cells are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Experimental Protocol: Autophagy Detection (LC3 Conversion)
  • Cell Culture and Treatment: HT-29 cells are treated with Resveratrol-3-O-sulfate at clinically relevant concentrations.

  • Protein Extraction: After treatment, cells are lysed, and total protein is extracted.

  • Western Blotting: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with a primary antibody specific for LC3. This antibody detects both LC3-I (soluble form) and LC3-II (lipid-bound form).

  • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is used, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: An increase in the ratio of LC3-II to LC3-I (or to a loading control like β-actin) indicates an induction of autophagy.[2]

References

A Comparative Analysis of Resveratrol Sulfate Isomers' Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Resveratrol (B1683913), a well-studied polyphenol, has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. However, its low bioavailability due to rapid metabolism into sulfate (B86663) and glucuronide conjugates has been a major hurdle in its clinical application. Emerging research suggests that these metabolites, particularly the sulfate isomers, are not merely inactive excretion products but may possess their own biological activities or act as a circulating reservoir for the parent compound. This guide provides a comparative study of the activity of key resveratrol sulfate isomers, supported by experimental data, to aid in the understanding of their therapeutic potential.

Comparative Biological Activity of Resveratrol Sulfate Isomers

The primary sulfate metabolites of resveratrol found in vivo are resveratrol-3-O-sulfate, resveratrol-4'-O-sulfate, and various disulfates. Their biological activities have been investigated across a range of assays, revealing distinct profiles that differ from the parent compound and from each other.

Data Summary

The following table summarizes the key quantitative data on the comparative activity of resveratrol and its sulfate isomers from various in vitro studies.

Compound Cyclooxygenase-1 (COX-1) Inhibition (IC50) Cyclooxygenase-2 (COX-2) Inhibition (IC50) Inducible Nitric Oxide Synthase (iNOS) Inhibition NF-κB Inhibition Quinone Reductase 1 (QR1) Induction Aromatase Inhibition Anti-proliferative Activity
Resveratrol 6.65 µM[1]0.75 µM[1]Most potent inhibitor (IC50 = 15 µM)[1]--Weak (<35% inhibition at 34 µM)[2]Varies by cell line
Resveratrol-3-O-sulfate 3.60 µM[1]7.53 µM[1]Equipotent with 3,4'-disulfate[1]-Showed activity[1][3]-Low in MCF7 cells[1][3]
Resveratrol-4'-O-sulfate 5.55 µM[1]8.95 µM[1]Modest activity[1]Showed activity[1][3]-Most active metabolite (30% inhibition at 34 µM)[1]Low in MCF7 cells[1][3]
Resveratrol-3,4'-disulfate --Equipotent with 3-sulfate[1]----

Key Findings and Interpretations

  • Enzyme Inhibition: Resveratrol is a potent inhibitor of COX-2.[1] Interestingly, both resveratrol-3-O-sulfate and resveratrol-4'-O-sulfate are also effective inhibitors of COX-1, with IC50 values comparable to the parent compound.[1] However, their COX-2 inhibitory activity is significantly lower than that of resveratrol.[1] In the case of iNOS, resveratrol is the most potent inhibitor, with its sulfate metabolites showing more modest activity.[1]

  • Anti-inflammatory Activity: The anti-inflammatory effects of resveratrol sulfates appear to be mediated through multiple pathways. Resveratrol-4'-O-sulfate has been shown to inhibit NF-κB induction, a key pathway in the inflammatory response.[1][3] Furthermore, both resveratrol-3-sulfate and resveratrol disulfates have demonstrated the ability to counteract the pro-inflammatory effects of lipopolysaccharides (LPS) in macrophage cell models.[4]

  • Cancer Chemoprevention: Resveratrol-3-O-sulfate has been observed to induce the phase II detoxifying enzyme quinone reductase 1 (QR1), suggesting a role in cancer chemoprevention.[1][3] In contrast, resveratrol-4'-O-sulfate was the most active of the metabolites in inhibiting aromatase, an enzyme involved in estrogen biosynthesis and a target in hormone-dependent cancers.[2]

  • Cellular Uptake and Conversion: A crucial aspect of the biological activity of resveratrol sulfates is their ability to be taken up by cells and hydrolyzed back to the parent resveratrol.[5][6][7] This intracellular regeneration of resveratrol can then induce downstream effects such as autophagy and senescence in cancer cells.[5][6][7][8] The extent of cellular uptake and subsequent anti-proliferative activity is dependent on the expression of specific membrane transporters.[5][6][7]

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental approaches, the following diagrams have been generated.

experimental_workflow Experimental Workflow for Comparing Resveratrol Sulfate Isomers cluster_compounds Test Compounds cluster_assays In Vitro Assays Res Resveratrol Enzyme Enzyme Inhibition Assays (COX-1, COX-2, iNOS, Aromatase) Res->Enzyme Cell Cell-Based Assays (NF-κB, QR1, Proliferation, Autophagy) Res->Cell R3S Resveratrol-3-O-sulfate R3S->Enzyme R3S->Cell R4S Resveratrol-4'-O-sulfate R4S->Enzyme R4S->Cell RDS Resveratrol Disulfates RDS->Enzyme Data Data Analysis (IC50, % Inhibition, etc.) Enzyme->Data Cell->Data Comparison Comparative Activity Profile Data->Comparison

Workflow for comparing resveratrol sulfate isomer activity.

nf_kb_pathway Inhibition of NF-κB Signaling by Resveratrol-4'-O-sulfate cluster_nucleus Inside Nucleus R4S Resveratrol-4'-O-sulfate IKK IKK Complex R4S->IKK Inhibits TNFa TNF-α TNFR TNFR TNFa->TNFR TNFR->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Activates

Inhibition of NF-κB signaling by resveratrol-4'-O-sulfate.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments mentioned in this guide.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are involved in the synthesis of prostaglandins.

  • Principle: The assay measures the peroxidase activity of COX. The enzyme catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid. The rate of color development is monitored spectrophotometrically.

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • TMPD (chromogenic substrate).

    • Test compounds (resveratrol and its sulfate isomers) dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Procedure:

    • The test compounds at various concentrations are pre-incubated with the COX enzyme in the assay buffer.

    • The reaction is initiated by the addition of arachidonic acid and TMPD.

    • The absorbance is measured at a specific wavelength (e.g., 595 nm) over time using a plate reader.

    • The rate of reaction is calculated from the linear portion of the absorbance curve.

    • The percentage of inhibition is calculated relative to a vehicle control.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

NF-κB Activity Assay

This assay measures the activation of the transcription factor NF-κB, a key regulator of the inflammatory response.

  • Principle: A common method is a reporter gene assay. Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of NF-κB leads to the expression of the reporter gene, which can be quantified.

  • Materials:

    • A suitable cell line (e.g., HEK293 or macrophage cell lines like RAW 264.7).

    • An NF-κB reporter plasmid.

    • A transfection reagent.

    • An inflammatory stimulus (e.g., TNF-α or LPS).

    • Test compounds.

    • Cell culture medium and supplements.

    • Luciferase assay reagent.

  • Procedure:

    • Cells are seeded in multi-well plates and transfected with the NF-κB reporter plasmid.

    • After an appropriate incubation period, the cells are pre-treated with the test compounds for a specified time.

    • The cells are then stimulated with the inflammatory agent (e.g., TNF-α) to induce NF-κB activation.

    • Following stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.

    • The results are expressed as the percentage of inhibition of NF-κB activity relative to the stimulated control.

Cell Proliferation Assay

This assay assesses the effect of a compound on the growth of cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product, which can be solubilized and quantified by spectrophotometry.

  • Materials:

    • A suitable cancer cell line (e.g., MCF7 breast cancer cells).

    • Cell culture medium and supplements.

    • Test compounds.

    • MTT solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

    • The medium is removed, and the formazan crystals are dissolved in the solubilization solution.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits cell growth by 50%) can be determined.

Conclusion

The available evidence strongly suggests that resveratrol sulfate isomers are not inert metabolites but possess a spectrum of biological activities that may contribute to the overall in vivo effects of resveratrol. While their activity is often different from the parent compound, they exhibit significant inhibitory effects on key enzymes involved in inflammation and carcinogenesis. Furthermore, their role as a stable, circulating pool for the intracellular regeneration of resveratrol highlights a novel mechanism for the sustained delivery of the active compound to target tissues. Future research should continue to explore the specific activities of these metabolites and their potential for direct therapeutic applications.

References

A Comparative In Vitro Analysis of Resveratrol-3-O-sulfate Sodium and Other Polyphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Resveratrol-3-O-sulfate sodium with its parent compound, resveratrol, and other prominent polyphenols such as quercetin, curcumin, and epigallocatechin gallate (EGCG). The following sections detail their relative performance in key biological assays, supported by experimental data, to assist in research and development decisions.

Comparative Analysis of Bioactivity

The in vitro efficacy of Resveratrol-3-O-sulfate and other polyphenols has been evaluated across several key biological activities, including antioxidant capacity and anti-inflammatory effects. The following tables summarize the available quantitative data to facilitate a direct comparison.

Antioxidant Activity

The antioxidant potential of these compounds is often assessed by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used for this evaluation.

Table 1: Comparison of DPPH Radical Scavenging Activity

CompoundIC50 (µg/mL)Source
Resveratrol15.54[1]
Resveratrol-3-O-sulfateActive (qualitative)[2]
Quercetin--
Curcumin--
EGCG--

IC50 values represent the concentration required to scavenge 50% of DPPH radicals. A lower IC50 value indicates higher antioxidant activity. Data for quercetin, curcumin, and EGCG from a directly comparable study was not available.

Anti-inflammatory Activity

The anti-inflammatory properties of polyphenols are frequently evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, as well as the activity of enzymes like cyclooxygenases (COX).

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

CompoundIC50 (µM)Source
Resveratrol15[2]
Resveratrol-3-O-sulfate~34 (equipotent with 3,4'-disulfate)[2]
Resveratrol-4'-sulfateModest activity[2]

Table 3: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Source
Resveratrol6.650.75[2]
Resveratrol-3-O-sulfate3.607.53[2]
Resveratrol-4'-sulfate5.558.95[2]

Table 4: Inhibition of Pro-inflammatory Cytokine Release in LPS-stimulated U-937 Macrophages

Compound (at 10 µM)IL-6 Inhibition (%)TNF-α Inhibition (%)Source
Resveratrol10048.1 ± 15.4[2]
Resveratrol-3-O-sulfate84.2 ± 29.433.0 ± 10.0[2]
Resveratrol-disulfates52.3 ± 39.546.7 ± 8.7[2]

Modulation of Cellular Signaling Pathways

Resveratrol and other polyphenols exert their biological effects by modulating key cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation. Its activation leads to the transcription of numerous pro-inflammatory genes. Resveratrol has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm. While direct quantitative data for Resveratrol-3-O-sulfate is limited, its anti-inflammatory activity suggests a potential role in modulating this pathway.

NF_kB_Pathway cluster_complex Cytoplasmic Complex LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) IkBa->NFkB_active degrades, releasing Nucleus Nucleus NFkB_active->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of Resveratrol Resveratrol & Metabolites (e.g., Resveratrol-3-O-sulfate) Resveratrol->IKK inhibits

Figure 1: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, leading to inflammation, proliferation, and apoptosis. The three main branches are the ERK, JNK, and p38 pathways. Resveratrol has been demonstrated to suppress the phosphorylation of key kinases in these pathways.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Stimuli->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammation Inflammatory Response AP1->Inflammation Resveratrol Resveratrol & Metabolites Resveratrol->p38 inhibits phosphorylation Resveratrol->JNK inhibits phosphorylation Resveratrol->ERK inhibits phosphorylation

Figure 2: Modulation of the MAPK signaling pathway.

Experimental Protocols

Detailed methodologies for the key in vitro assays cited in this guide are provided below for reference and replication.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To assess the free radical scavenging capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the concomitant change in absorbance is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compound (Resveratrol-3-O-sulfate, other polyphenols) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • In a 96-well plate, add a specific volume of the test compound or standard solution to each well.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Methanol is used as a blank.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Objective: To measure the total antioxidant capacity of a compound.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance.

Procedure:

  • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

  • Mix the ABTS and potassium persulfate solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compound and a standard (e.g., Trolox).

  • Add a small volume of the test compound or standard to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Reactive Oxygen Species (ROS) Assay

Objective: To measure the intracellular levels of ROS.

Principle: Cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), are used. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), and the fluorescence intensity is proportional to the level of ROS.

Procedure:

  • Culture cells (e.g., macrophages, endothelial cells) in a 96-well plate.

  • Treat the cells with the test compounds for a specified period.

  • Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS).

  • Wash the cells with PBS and then incubate them with DCFH-DA solution (e.g., 10 µM) in the dark at 37°C for 30-60 minutes.

  • Wash the cells again to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths appropriate for DCF (e.g., ~485 nm excitation and ~535 nm emission).

Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)

Objective: To quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

Principle: A sandwich ELISA is commonly used. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A second, detection antibody (often biotinylated) that recognizes a different epitope on the cytokine is then added. A streptavidin-enzyme conjugate (e.g., horseradish peroxidase, HRP) is added, which binds to the biotinylated detection antibody. Finally, a substrate for the enzyme is added, resulting in a color change that is proportional to the amount of cytokine present.

Procedure:

  • Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants (containing the secreted cytokines) and standards to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody, followed by incubation.

  • Wash the plate and add streptavidin-HRP conjugate, followed by incubation.

  • Wash the plate and add a substrate solution (e.g., TMB).

  • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Western Blotting for Signaling Pathway Analysis

Objective: To detect and quantify specific proteins (e.g., phosphorylated kinases) in cell lysates.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with a primary antibody that specifically binds to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, which reacts with the enzyme to produce light that can be detected on X-ray film or with a digital imager. The intensity of the band corresponds to the amount of the target protein.

Procedure:

  • Treat cells with the test compounds and/or stimuli.

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors to extract the proteins.

  • Determine the protein concentration of the lysates using an assay like the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-p65, anti-phospho-p38).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Wash the membrane and add a chemiluminescent substrate.

  • Detect the signal and quantify the band intensities using densitometry software. A loading control protein (e.g., β-actin or GAPDH) is used to normalize the data.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Macrophages) Treatment Treatment with Polyphenols Cell_Culture->Treatment Stimulation Inflammatory Stimulation (LPS) Treatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Cell_Lysate Prepare Cell Lysate Stimulation->Cell_Lysate ROS_Assay ROS Measurement Stimulation->ROS_Assay ELISA Cytokine Measurement (ELISA) Supernatant->ELISA Western_Blot Signaling Protein Analysis (Western Blot) Cell_Lysate->Western_Blot

Figure 3: General experimental workflow for in vitro analysis.

References

Resveratrol-3-O-Sulfate vs. Resveratrol: An In Vivo Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the bioavailability, metabolic stability, and biological activity of resveratrol (B1683913) and its primary sulfate (B86663) metabolite, Resveratrol-3-O-sulfate, based on in vivo experimental data.

Executive Summary

Resveratrol, a well-studied polyphenol, has garnered significant interest for its potential therapeutic applications. However, its low bioavailability due to rapid metabolism into glucuronide and sulfate conjugates presents a considerable challenge for clinical development. This guide provides a detailed head-to-head comparison of resveratrol (RES) and its major metabolite, Resveratrol-3-O-sulfate (R3S), focusing on their in vivo pharmacokinetics, metabolic fate, and impact on key inflammatory signaling pathways. A critical finding from multiple in vivo studies is the potential for R3S to act as a circulating reservoir, undergoing deconjugation back to the active parent compound, resveratrol, within target tissues. This mechanism may, in part, explain the observed biological effects of resveratrol administration despite its fleeting presence in systemic circulation.

Quantitative Data Summary: Pharmacokinetics in Rodent Models

The following table summarizes key pharmacokinetic parameters for resveratrol and Resveratrol-3-O-sulfate following intravenous or intra-arterial administration in rodents. These data highlight the rapid clearance of resveratrol and the distinct pharmacokinetic profile of its pre-formed sulfate metabolite.

ParameterResveratrol (RES)Resveratrol-3-O-sulfate (R3S)Species/DoseCitation
Dose 15 mg/kg i.a.5 mg/kg i.a.Mouse[1]
AUC (µM*min) 2268.35 ± 517.00 (IV)-Mouse[2]
Clearance (L/h/kg) -LowMouse[1]
Volume of Distribution (L/kg) -HighMouse[1]
Half-life (t½) Longer in rats than mice3.2 to 11.5 h (conjugates)Rat/Mouse, Human[3][4]
Bioavailability (Oral) ~12–31% (Rat), ~2–6% (Mouse)-Rat, Mouse[3]

AUC: Area under the curve; i.a.: intra-arterial; IV: intravenous.

Experimental Protocols

Animal Models and Administration
  • Species: Male Harlan Sprague Dawley rats and B6C3F1/N mice are commonly used models.[3]

  • Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Drug Preparation: Resveratrol is often solubilized in a vehicle such as 20% 2-hydroxypropyl-β-cyclodextrin in saline.[1] Synthetically prepared Resveratrol-3-O-sulfate is typically dissolved in saline.[1]

  • Administration Routes:

    • Intravenous (IV) / Intra-arterial (i.a.): For direct systemic administration and pharmacokinetic studies, compounds are administered via the carotid artery or tail vein.[1][2][5]

    • Oral Gavage: To assess oral bioavailability and first-pass metabolism, resveratrol is administered directly into the stomach using a gavage needle.[3]

Pharmacokinetic Analysis
  • Blood Sampling: Serial blood samples are collected from the carotid artery or other appropriate sites at various time points post-administration.[1]

  • Sample Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Analytical Method: Plasma concentrations of resveratrol and its metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][3]

    • Chromatography: Separation is typically achieved on a C18 reversed-phase column.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Precursor-to-product ion transitions are specific for each analyte (e.g., m/z 227→185 for resveratrol, m/z 307→227 for R3S).[1][3]

Mandatory Visualizations

G cluster_oral Oral Administration cluster_iv Intravenous/Intra-arterial Administration cluster_pk Pharmacokinetic Analysis oral_res Resveratrol (Oral Gavage) blood Serial Blood Sampling oral_res->blood In Vivo iv_res Resveratrol (IV/i.a.) iv_res->blood iv_r3s Resveratrol-3-O-sulfate (IV/i.a.) iv_r3s->blood plasma Plasma Separation blood->plasma lcms LC-MS/MS Analysis plasma->lcms

Comparative Experimental Workflow

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Intracellular Signaling cluster_compounds Compounds cluster_deconjugation In-Tissue Conversion LPS LPS IKK IKK LPS->IKK NFkB NF-κB Activation IKK->NFkB COX2 COX-2 Expression NFkB->COX2 iNOS iNOS Expression NFkB->iNOS RES Resveratrol RES->IKK Inhibits RES->COX2 Inhibits RES->iNOS Inhibits R3S Resveratrol- 3-O-sulfate R3S->COX2 Weakly Inhibits R3S->iNOS Moderately Inhibits Deconjugation Sulfatase Activity RES_regen Resveratrol Deconjugation->RES_regen R3S_deconj Resveratrol- 3-O-sulfate R3S_deconj->Deconjugation

Comparative Modulation of Inflammatory Pathways

In Vivo Efficacy and Mechanism of Action

Bioavailability and Metabolic Stability

Resveratrol undergoes extensive first-pass metabolism, primarily in the intestine and liver, leading to the formation of glucuronide and sulfate conjugates.[3] This results in very low systemic bioavailability of the parent compound.[3] Resveratrol-3-O-sulfate is a major metabolite found in plasma after oral administration of resveratrol.[4] Studies administering pre-formed R3S have shown that it has a distinct pharmacokinetic profile compared to resveratrol, with marked differences observed in the kinetics of preformed and in-vivo-formed metabolites.

The "Reservoir" Hypothesis: Deconjugation of R3S

A significant finding in recent in vivo research is the ability of resveratrol sulfates to be deconjugated back to free resveratrol in target tissues.[6] This process is mediated by intracellular sulfatases.[6] This suggests that R3S can act as a stable, circulating reservoir, delivering resveratrol to specific tissues where it can then exert its biological effects. This "pro-drug" like behavior of R3S may help to reconcile the discrepancy between resveratrol's low bioavailability and its observed in vivo efficacy.

Modulation of Inflammatory Signaling Pathways

In vivo and in vitro studies have demonstrated that resveratrol can modulate key inflammatory signaling pathways:

  • NF-κB Signaling: Resveratrol has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation.[7] This inhibition can occur through the suppression of IκB kinase (IKK) activity.

  • Cyclooxygenase (COX) Activity: Resveratrol and its 4'-O-sulfate metabolite are potent inhibitors of both COX-1 and COX-2 enzymes, which are critical for the production of pro-inflammatory prostaglandins.[6][7] Resveratrol-3-O-sulfate has been shown to have weaker inhibitory effects on COX-1 and COX-2 compared to the parent compound.[7]

  • Inducible Nitric Oxide Synthase (iNOS): Resveratrol is a potent inhibitor of iNOS, an enzyme that produces large amounts of nitric oxide during inflammation.[6][7] The 3-O-sulfate and 4'-O-sulfate derivatives of resveratrol have been reported to possess moderate iNOS inhibitory activity.[6]

The anti-inflammatory effects of R3S in vivo may be attributable to both its intrinsic, albeit sometimes weaker, activity and its conversion to the more potent parent compound, resveratrol, within target cells.

Conclusion

The in vivo comparison of Resveratrol-3-O-sulfate and resveratrol reveals a complex interplay between metabolism, bioavailability, and biological activity. While resveratrol demonstrates potent effects on inflammatory pathways, its rapid clearance limits its systemic exposure. Conversely, Resveratrol-3-O-sulfate, a major metabolite, exhibits a distinct pharmacokinetic profile and, crucially, can be converted back to resveratrol in target tissues. This positions R3S as a key player in the in vivo efficacy of resveratrol, acting as a stable delivery form of the active parent compound. For researchers and drug development professionals, understanding the pharmacokinetics and bioactivation of resveratrol's metabolites is paramount for the design of effective therapeutic strategies that harness the full potential of this promising natural product. Future in vivo studies should continue to elucidate the tissue-specific deconjugation of R3S and its differential effects on signaling pathways compared to resveratrol.

References

Resveratrol and its Sulfate Metabolite in NF-κB Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the inhibitory effects of Resveratrol and its metabolite, Resveratrol-3-O-sulfate, on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document summarizes available data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development.

While extensive research has established Resveratrol as a potent inhibitor of the NF-κB pathway, a critical regulator of inflammatory responses, cell proliferation, and survival, the direct comparative inhibitory efficacy of its major metabolite, Resveratrol-3-O-sulfate, remains less clear. This guide synthesizes the current understanding of both compounds' interactions with this crucial signaling cascade.

Comparative Analysis of NF-κB Inhibition

Direct quantitative comparisons of the inhibitory effects of Resveratrol-3-O-sulfate and Resveratrol on NF-κB activation are not extensively available in the current body of scientific literature. However, studies on Resveratrol's metabolites provide some initial insights. Notably, some research indicates that Resveratrol-4'-O-sulfate, a different isomer, possesses NF-κB inhibitory activity, while the specific action of Resveratrol-3-O-sulfate on this pathway is not as well-documented.

In contrast, the inhibitory effects of the parent compound, Resveratrol, on NF-κB are well-characterized. Resveratrol has been shown to suppress NF-κB activation in a dose-dependent manner, targeting multiple steps in the signaling cascade.[1][2]

Table 1: Summary of Inhibitory Effects on NF-κB Pathway

CompoundTarget in NF-κB PathwayReported EffectQuantitative Data (IC50)
Resveratrol IκB Kinase (IKK)Inhibition of IKK activity, leading to reduced IκBα phosphorylation and degradation.[1]Not consistently reported across studies.
p65 (RelA)Reduction of p65 transcriptional activity.[1][2]
NEMO UbiquitinationBlocks the ubiquitination of NEMO, a key step in IKK activation.[1]
Resveratrol-3-O-sulfate NF-κB PathwayData not availableData not available
Resveratrol-4'-O-sulfate NF-κB InductionInhibition of NF-κB induction.Data not available

Visualizing the Mechanism of Action

To understand the inhibitory action, it is crucial to visualize the NF-κB signaling pathway and the points of intervention by Resveratrol.

Caption: NF-κB signaling pathway and Resveratrol's inhibitory point.

Experimental Protocols for Validation

Validating the inhibitory effect of compounds on the NF-κB pathway typically involves a series of in vitro assays. The following are detailed protocols for commonly used methods.

Luciferase Reporter Assay

This assay is widely used to quantify the transcriptional activity of NF-κB.

Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescence is measured.

Protocol:

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T or HeLa) in a 96-well plate at a suitable density.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

    • Incubate for 24 hours to allow for plasmid expression.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compound (Resveratrol or Resveratrol-3-O-sulfate) for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (10-20 ng/mL), for 6-8 hours. Include appropriate vehicle controls.

  • Cell Lysis and Luminescence Measurement:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

    • Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated control.

Western Blot Analysis

Western blotting is used to assess the levels of key proteins in the NF-κB signaling pathway, such as phosphorylated IκBα and the p65 subunit.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with the test compounds for 1 hour.

    • Stimulate with TNF-α for a shorter duration (e.g., 15-30 minutes) to observe changes in protein phosphorylation.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, IκBα, p65, Lamin B1, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_luciferase_steps Luciferase Assay Steps cluster_western_steps Western Blot Steps cluster_data_analysis Data Analysis Seed_Cells Seed Cells in Plates Add_Compound Add Test Compound (Resveratrol or Resveratrol-3-O-sulfate) Seed_Cells->Add_Compound Stimulate Stimulate with TNF-α Add_Compound->Stimulate Luciferase_Assay Luciferase Reporter Assay Stimulate->Luciferase_Assay Western_Blot Western Blot Stimulate->Western_Blot Lysis_L Cell Lysis Luciferase_Assay->Lysis_L Protein_Extraction Protein Extraction Western_Blot->Protein_Extraction Measure_Luminescence Measure Luminescence Lysis_L->Measure_Luminescence Analyze_Inhibition Analyze NF-κB Inhibition Measure_Luminescence->Analyze_Inhibition SDS_PAGE SDS-PAGE & Transfer Protein_Extraction->SDS_PAGE Immunoblotting Immunoblotting SDS_PAGE->Immunoblotting Detection Detection & Analysis Immunoblotting->Detection Detection->Analyze_Inhibition

Caption: Experimental workflow for validating NF-κB inhibition.

Conclusion

While Resveratrol is a well-documented inhibitor of the NF-κB signaling pathway, there is a clear need for further research to elucidate the specific inhibitory effects of its metabolite, Resveratrol-3-O-sulfate. The experimental protocols detailed in this guide provide a robust framework for conducting such comparative studies. Future investigations should focus on generating quantitative data, such as IC50 values, to directly compare the potency of Resveratrol and its metabolites. This will provide a more complete understanding of their potential therapeutic applications in inflammatory and proliferative diseases.

References

Resveratrol Metabolites in Cancer Therapy: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Resveratrol (B1683913), a well-studied polyphenol, has demonstrated significant potential as an anti-cancer agent in numerous preclinical studies. However, its clinical application is often hindered by rapid metabolism and low bioavailability. This has shifted the focus of research towards its various metabolites, which may possess equal or even superior efficacy in targeting cancer cells. This guide provides an objective comparison of the anti-cancer effects of resveratrol and its key metabolites—piceatannol (B1677779), dihydroresveratrol (B186802) (DHR), and lunularin (B1675449) (LUN)—across various cancer cell lines, supported by experimental data.

Comparative Efficacy of Resveratrol and its Metabolites

The anti-proliferative and pro-apoptotic effects of resveratrol and its metabolites have been evaluated in a range of cancer cell lines. The following tables summarize the key quantitative data from comparative studies.

Table 1: Comparative Anti-Proliferative Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineIC50 (µM)Key Findings
Resveratrol HL-60 (Human acute myeloid leukemia)54.09Piceatannol was found to be significantly more potent in this cell line.[1]
MCF-7 (Human breast adenocarcinoma)> 25Showed cytotoxic effects at concentrations above 25 µM.[2]
PANC-1 (Human pancreatic carcinoma)~50Both resveratrol and triacetylresveratrol (B131869) inhibited cell viability in a dose-dependent manner.[3][4]
Piceatannol HL-60 (Human acute myeloid leukemia)5.1Demonstrated substantially higher potency compared to resveratrol in the same cell line.[5]
CCRF-CEM (Human T-cell acute lymphoblastic leukemia)4.57Exhibited the most effective cytotoxic activity among the tested stilbene (B7821643) derivatives in this cell line.[1]
MCF-7 (Human breast adenocarcinoma)< 50Showed slightly lower cytotoxicity than resveratrol in this particular study.[2]
Dihydroresveratrol (DHR) HCT-116 (Human colon carcinoma)> Physiologically relevant concentrationsDid not show significant anti-proliferative effects alone at concentrations found in the colon.[6]
Lunularin (LUN) HCT-116 (Human colon carcinoma)> Physiologically relevant concentrationsShowed more pronounced anti-proliferative effects compared to resveratrol at physiologically relevant concentrations.[6]
DHR + LUN HCT-116 (Human colon carcinoma)-The combination exhibited stronger inhibitory effects on cell proliferation than either metabolite alone.[6]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 2: Comparative Effects on Apoptosis and Cell Colony Formation
CompoundCancer Cell LineAssayResultsKey Findings
Resveratrol PANC-1Flow Cytometry (Apoptosis)Induced apoptosis in a dose-dependent manner.Both resveratrol and triacetylresveratrol were effective in inducing apoptosis.[3][4]
Piceatannol HL-60Flow Cytometry (Apoptosis)Significantly increased the sub-G1 fraction (apoptotic cells).Induced apoptosis, which was not accompanied by cell cycle arrest.[5]
Dihydroresveratrol (DHR) HT-29 (Human colon adenocarcinoma)Colony Formation AssayNo significant effect on colony formation alone.
Lunularin (LUN) HT-29 (Human colon adenocarcinoma)Colony Formation AssayRestricted clonogenic survival by 35.2%.Lunularin was more effective than resveratrol at inhibiting colony formation.[6]
DHR + LUN HT-29 (Human colon adenocarcinoma)Colony Formation AssayRestricted clonogenic survival by 45.0%.The combination of DHR and LUN was more potent than either metabolite alone.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of resveratrol or its metabolites for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membranes.

  • Cell Treatment: Seed cells in 6-well plates and treat with resveratrol or its metabolites for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is determined.

Western Blotting for Signaling Protein Analysis

This technique is used to detect specific proteins in a sample and to quantify their expression levels.

  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-p65, p65, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by Resveratrol and its Metabolites

Resveratrol and its metabolites exert their anti-cancer effects by modulating a complex network of signaling pathways involved in cell proliferation, survival, and apoptosis.

Resveratrol and Piceatannol Signaling

Resveratrol and its metabolite piceatannol have been shown to inhibit the STAT3 and NF-κB signaling pathways, which are constitutively active in many cancers and play crucial roles in tumor cell proliferation, survival, and inflammation.[3][4][7] Piceatannol has also been suggested to have a dual mechanism of action, activating the Nrf2/HO-1 pathway in addition to the SIRT1 pathway targeted by resveratrol, potentially providing a more robust antioxidant and cytoprotective response.[8]

Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 activates STAT3 STAT3 Resveratrol->STAT3 inhibits NFkB NF-κB Resveratrol->NFkB inhibits Piceatannol Piceatannol Piceatannol->SIRT1 activates Piceatannol->STAT3 inhibits Piceatannol->NFkB inhibits Nrf2_HO1 Nrf2/HO-1 Piceatannol->Nrf2_HO1 activates Apoptosis Apoptosis SIRT1->Apoptosis Proliferation Proliferation STAT3->Proliferation NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation Nrf2_HO1->Apoptosis Antioxidant_Response Antioxidant Response Nrf2_HO1->Antioxidant_Response

Signaling pathways of Resveratrol and Piceatannol.
Dihydroresveratrol (DHR) and Lunularin (LUN) in Cancer Cell Inhibition

The gut microbiota-derived metabolites, DHR and LUN, have been shown to be more abundant in tissues than resveratrol after oral administration.[6] Studies suggest that these metabolites, particularly in combination, are more effective than resveratrol at inhibiting the proliferation and colony formation of colon cancer cells at physiologically relevant concentrations.[6] While their specific molecular targets are still under investigation, their superior efficacy in certain cancer models highlights their potential importance in mediating the anti-cancer effects of orally consumed resveratrol.

Oral_Resveratrol Oral Resveratrol Gut_Microbiota Gut Microbiota Oral_Resveratrol->Gut_Microbiota DHR Dihydroresveratrol (DHR) Gut_Microbiota->DHR LUN Lunularin (LUN) Gut_Microbiota->LUN Cancer_Cell Cancer Cell DHR->Cancer_Cell LUN->Cancer_Cell Inhibition Inhibition of Proliferation & Colony Formation Cancer_Cell->Inhibition

Metabolism and action of DHR and LUN.

Experimental Workflow

The general workflow for comparing the efficacy of resveratrol and its metabolites in cancer cell lines involves a series of in vitro assays to assess their impact on cell viability, apoptosis, and key signaling pathways.

start Cancer Cell Culture treatment Treatment with Resveratrol & Metabolites start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Apoptosis) treatment->flow wb Western Blot (Signaling Pathways) treatment->wb data Data Analysis & Comparison mtt->data flow->data wb->data

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Resveratrol-3-O-sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of resveratrol-3-O-sulfate, a major metabolite of resveratrol (B1683913), is critical for understanding its pharmacokinetic profile and therapeutic potential. This guide provides a comparative overview of analytical methods, focusing on their cross-validation and performance characteristics. The information presented is essential for selecting the most appropriate analytical technique for specific research and development needs.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) stands out as a highly sensitive and selective method for the quantification of resveratrol-3-O-sulfate in biological matrices.[1][2][3][4]

Experimental Protocol: LC-MS/MS

A validated analytical approach for the determination of trans-resveratrol and its sulfate (B86663) and glucuronide conjugates in plasma has been established.[2][3][4]

Sample Preparation:

  • To 100 µL of plasma, add an internal standard.

  • Precipitate proteins using acetonitrile (B52724) or a mixture of acetonitrile and methanol.[2][3][4]

  • Vortex the sample for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: C18 column (e.g., 30 x 2.0 mm)[2][3]

  • Mobile Phase: A gradient of 0.1% (v/v) formic acid in water (Solvent A) and 0.1% (v/v) formic acid in acetonitrile (Solvent B) is commonly used for metabolite analysis.[2][3]

  • Flow Rate: Approximately 0.25 mL/min.[2][3]

  • Injection Volume: 25 µL.[2]

  • Total Run Time: Approximately 12 minutes.[2][3]

Mass Spectrometry Conditions:

  • Ionization Mode: A turbo ion spray source operating in negative mode is typically used for resveratrol sulfate.[2][3]

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for the analyte and internal standard to ensure selectivity.

Method Validation Parameters

The following table summarizes the key validation parameters for an LC-MS/MS method for the quantification of resveratrol-3-O-sulfate, demonstrating its reliability and robustness.

ParameterLC-MS/MS Performance Data
Linearity Range 10 to 2000 ng/mL[2][3][4]
Accuracy 90 to 112% of the true value[2][3][4]
Precision (%RSD) ≤ 9%[2][3][4]
Limit of Detection (LOD) Not explicitly reported for the sulfate, but LC-MS/MS methods for resveratrol can achieve LODs as low as 0.006 µg/mL.[5][6]
Limit of Quantification (LOQ) Not explicitly reported for the sulfate, but LC-MS/MS methods for resveratrol can achieve LOQs as low as 0.008 µg/mL.[5][6]

Other Analytical Methods

While LC-MS/MS is a predominant technique, other methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Capillary Electrophoresis (CE) have been developed for the analysis of resveratrol and could potentially be adapted for its sulfate metabolite.[5][7][8][9]

HPLC-UV: This method is widely used for the quantification of resveratrol.[5][6][10][11][12] It offers good linearity and precision, but may lack the sensitivity and selectivity of LC-MS/MS, especially in complex biological matrices where interferences from other compounds can be a challenge.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that has been applied to the analysis of resveratrol in various samples, including wine.[7][8][9] It is known for its short analysis times and high separation efficiency.

Cross-Validation Workflow

The cross-validation of analytical methods is a critical step to ensure the reliability and comparability of results between different laboratories or different analytical techniques. A general workflow for this process is illustrated below.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_methods Define Analytical Methods (e.g., LC-MS/MS vs. HPLC-UV) define_parameters Define Validation Parameters (Linearity, Accuracy, Precision, etc.) define_methods->define_parameters define_samples Select Representative Samples define_parameters->define_samples analyze_samples_m1 Analyze Samples with Method 1 define_samples->analyze_samples_m1 analyze_samples_m2 Analyze Samples with Method 2 define_samples->analyze_samples_m2 compare_data Compare Quantitative Data analyze_samples_m1->compare_data analyze_samples_m2->compare_data statistical_analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman) compare_data->statistical_analysis assess_agreement Assess Agreement and Bias statistical_analysis->assess_agreement report_findings Report Findings and Conclusions assess_agreement->report_findings

Caption: General workflow for the cross-validation of analytical methods.

Conclusion

For the sensitive and specific quantification of resveratrol-3-O-sulfate in biological matrices, LC-MS/MS is the method of choice, supported by robust validation data. While other techniques like HPLC-UV and Capillary Electrophoresis are available for resveratrol analysis, their application and validation for the sulfate metabolite would require further investigation. The provided workflow for cross-validation serves as a foundational guide for ensuring the consistency and reliability of analytical data across different methods and laboratories.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Resveratrol-3-O-sulfate sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds like Resveratrol-3-O-sulfate sodium. This guide provides a comprehensive, step-by-step approach to the safe handling, necessary personal protective equipment (PPE), and proper disposal of this compound, fostering a secure research environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure. This includes protection for the eyes, skin, and respiratory system.

Quantitative Data Summary for Personal Protective Equipment

PPE CategorySpecificationRecommendation Source Reference
Eye Protection Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]SDS for Resveratrol
Hand Protection Chemical-resistant, impervious gloves.[1][2] Suitable materials include nitrile rubber, polychloroprene, butyl rubber, and fluorocaoutchouc.SDS for Resveratrol
Body Protection Lab coat, impervious clothing, or a chemical-resistant suit (e.g., Tyvek®) to prevent skin contact.[1]SDS for Resveratrol
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if working in a poorly ventilated area.[3] A particulate filter (e.g., P2) may be appropriate.SDS for Resveratrol

Operational Plan for Safe Handling

A systematic workflow ensures that safety is integrated into every step of the experimental process, from initial handling to final disposal.

Step-by-Step Handling Protocol

  • Preparation and Area Setup :

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

    • Before starting, confirm that all necessary PPE is in good condition and readily available.

  • Donning Personal Protective Equipment :

    • Put on a lab coat or other protective clothing.

    • Wear appropriate chemical-resistant gloves. Inspect them for any tears or punctures before use.

    • Don tightly fitting safety goggles.

    • If there is a risk of generating dust, wear a suitable respirator.

  • Handling the Compound :

    • Avoid all personal contact with the substance, including inhalation of dust.[4]

    • Prevent the formation of dust during handling.[1][3][5]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

    • Keep the container tightly closed when not in use.[1]

  • Storage :

    • Store the compound in a cool, dry, and well-ventilated place.[1]

    • Keep the container securely sealed.[4]

    • Store away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan

Proper disposal of chemical waste is critical to protect both personnel and the environment.

Step-by-Step Disposal Protocol

  • Waste Segregation and Collection :

    • Collect unused this compound and any contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) in a designated and clearly labeled hazardous waste container.

    • The container must have a secure, tight-fitting lid.

  • Labeling :

    • Label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazards.

  • Storage of Waste :

    • Store the waste container in a designated, secure area away from general laboratory traffic.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Final Disposal :

    • Dispose of the chemical waste in accordance with all local, state, and federal regulations.[4][6]

    • Crucially, do not dispose of this compound or its waste down the drain. [4]

    • Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures and to arrange for waste pickup.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Set Up in Ventilated Area don_ppe Don Appropriate PPE prep_area->don_ppe handle_compound Handle Compound Carefully (Avoid Dust) don_ppe->handle_compound Proceed to Handling store_compound Store in Cool, Dry, Ventilated Area handle_compound->store_compound collect_waste Collect Waste in Labeled Container store_compound->collect_waste Generate Waste store_waste Store Waste Securely collect_waste->store_waste dispose_waste Dispose via EHS store_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。